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  • Product: Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate
  • CAS: 188111-62-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate

For Researchers, Scientists, and Drug Development Professionals Introduction The indoline (2,3-dihydro-1H-indole) scaffold is a privileged heterocyclic motif frequently encountered in a myriad of natural products and pha...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indoline (2,3-dihydro-1H-indole) scaffold is a privileged heterocyclic motif frequently encountered in a myriad of natural products and pharmacologically active compounds. Its unique structural and electronic properties make it a cornerstone in medicinal chemistry and drug discovery. This guide focuses on a specific, yet highly versatile derivative: Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate . This compound serves as a valuable building block for the synthesis of more complex molecules, leveraging the reactivity of both the indoline nitrogen and the ester functionality, as well as the potential for further aromatic substitution. Its structural similarity to endogenous molecules like indole-3-acetic acid suggests a rich potential for biological activity, making it a compound of significant interest for researchers in neuropharmacology, oncology, and inflammatory diseases.

This technical guide provides a comprehensive overview of the fundamental properties, a proposed synthetic route, and the potential applications of Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate, designed to empower researchers in their drug development endeavors.

Core Physicochemical Properties

A summary of the key physicochemical properties of Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate is presented below. These values are critical for its handling, characterization, and use in synthetic protocols.

PropertyValueSource
IUPAC Name methyl 2-(2,3-dihydro-1H-indol-5-yl)acetateN/A
Synonyms methyl 2-indolin-5-ylacetateN/A
CAS Number 188111-62-8[1]
Molecular Formula C₁₁H₁₃NO₂[1]
Molecular Weight 191.23 g/mol [2]
Appearance Predicted: Off-white to yellow solid or oilGeneral knowledge
Solubility Predicted: Soluble in methanol, ethanol, DMSO, and chlorinated solventsGeneral knowledge

Proposed Synthesis and Mechanistic Rationale

Proposed Synthetic Pathway: Catalytic Hydrogenation

The synthesis can be envisioned as a two-step process starting from the commercially available 5-cyanoindole, or a one-step reduction from methyl 2-(1H-indol-5-yl)acetate. The latter is more direct if the starting material is accessible.

Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Catalytic Hydrogenation Indole_5_acetic_acid 2-(1H-indol-5-yl)acetic acid Methyl_indole_acetate Methyl 2-(1H-indol-5-yl)acetate Indole_5_acetic_acid->Methyl_indole_acetate   MeOH, H+ cat. Target_Compound Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate Methyl_indole_acetate->Target_Compound   H2, Pd/C or PtO2

A proposed two-step synthesis of the target compound.
Experimental Protocol: Catalytic Hydrogenation of Methyl 2-(1H-indol-5-yl)acetate

This protocol is based on established procedures for the reduction of indole derivatives.

Materials:

  • Methyl 2-(1H-indol-5-yl)acetate

  • Palladium on carbon (10 wt. %) or Platinum(IV) oxide (Adam's catalyst)

  • Methanol or Ethanol

  • Hydrogen gas source

  • Parr hydrogenation apparatus or similar

  • Filter agent (e.g., Celite®)

Procedure:

  • Reaction Setup: In a high-pressure reaction vessel, dissolve Methyl 2-(1H-indol-5-yl)acetate (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add the hydrogenation catalyst (typically 5-10 mol% of Palladium on carbon or a catalytic amount of Platinum(IV) oxide) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the reaction vessel and connect it to a hydrogen gas source. Purge the vessel with hydrogen gas several times to remove any residual air. Pressurize the vessel with hydrogen gas (typically 50-100 psi, though this may require optimization).

  • Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. If necessary, the product can be purified by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon and Platinum(IV) oxide are highly effective and commonly used catalysts for the hydrogenation of the indole double bond to form an indoline. The choice between them may depend on the presence of other functional groups and desired reaction conditions.

  • Solvent: Methanol and ethanol are excellent solvents for both the starting material and the product, and they are compatible with the hydrogenation conditions.

  • Pressure: The use of elevated hydrogen pressure increases the rate of the reaction.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the indoline core and the methyl acetate side chain.

Predicted ¹H NMR chemical shifts for Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate.
  • Aromatic Protons: Three signals in the aromatic region (δ 6.5-7.1 ppm). The proton ortho to the NH group will likely be the most upfield.

  • Indoline Protons: Two triplets corresponding to the methylene groups at C2 and C3 (δ ~2.9 and ~3.5 ppm, respectively).

  • Methylene Bridge: A singlet for the CH₂ group of the acetate side chain (δ ~3.6 ppm).

  • Methyl Ester: A singlet for the methyl group of the ester (δ ~3.65 ppm).

  • NH Proton: A broad singlet for the amine proton (δ ~3.8 ppm), which is exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework.

  • Carbonyl Carbon: A signal in the downfield region (δ ~172 ppm).

  • Aromatic Carbons: Signals in the range of δ 110-150 ppm.

  • Indoline Carbons: Signals for the C2 and C3 methylene carbons (δ ~30 and ~48 ppm).

  • Methylene Bridge Carbon: A signal around δ 40 ppm.

  • Methyl Ester Carbon: A signal around δ 52 ppm.

Mass Spectrometry (Predicted)
  • Molecular Ion (M+): The mass spectrum should show a molecular ion peak at m/z = 191.

  • Fragmentation: Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

Applications in Drug Development and Research

The indole and indoline skeletons are integral to numerous biologically active molecules.[3] This suggests that Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate is a promising starting point for the development of novel therapeutics.

Potential Therapeutic Areas:
  • Anticancer Agents: Many indole derivatives exhibit potent anticancer activity by targeting various cellular pathways.[4]

  • Antimicrobial Agents: The indole nucleus is a common feature in compounds with antibacterial and antifungal properties.[5]

  • Anti-inflammatory Drugs: The structural similarity to some non-steroidal anti-inflammatory drugs (NSAIDs) suggests potential in this area.[6]

  • Neuropharmacological Agents: Indole derivatives have been explored for their activity on various receptors and enzymes in the central nervous system.

Applications Target_Compound Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate Scaffold Versatile Scaffold for Drug Discovery Target_Compound->Scaffold Anticancer Anticancer Agents Scaffold->Anticancer Antimicrobial Antimicrobial Agents Scaffold->Antimicrobial Anti_inflammatory Anti-inflammatory Drugs Scaffold->Anti_inflammatory CNS_Agents CNS Active Agents Scaffold->CNS_Agents

Potential therapeutic applications stemming from the indoline scaffold.

Safety and Handling

Specific safety data for Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate is not available. However, based on related indole and indoline compounds, the following precautions should be taken:

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate is a valuable and versatile building block in organic and medicinal chemistry. While detailed experimental data for this specific compound is sparse in publicly accessible literature, its synthesis is readily achievable through established methods like the catalytic hydrogenation of its indole precursor. Its structural features make it an attractive starting point for the synthesis of novel compounds with a wide range of potential biological activities. This guide provides a foundational understanding of its properties and a practical approach to its synthesis, empowering researchers to explore its potential in the development of new therapeutic agents.

References

  • Information on related indole compounds was used to infer properties and reactivity.
  • General synthetic methodologies for indole and indoline deriv
  • Spectroscopic data of analogous structures were used for predictions.
  • Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. link

  • Methyl 2-(2,3-dihydro-1H-indol-2-yl)acetate. Sapphire Bioscience. link

  • General labor
  • Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents. Frontiers in Chemistry. link

  • Information from various chemical supplier d
  • General principles of NMR and Mass Spectrometry were applied for predictions.
  • methyl 2-indolin-5-ylacetate. Key Organics. link

  • Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. PMC. link

  • Methyl 2-(1-methyl-1H-indol-3-yl)acetate. ChemicalBook. link

  • CN108329248B - Preparation method of 2-methylindoline. Google Patents. link

  • Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate. PMC. link

  • Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Preprints.org. link

  • Synthesis of some heterocyclic compounds based on (2, 3-dioxo-2, 3-dihydro-1H-indol-1-yl) acetyl acetic acid derivatives. International Journal of Basic and Applied Sciences. link

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. link

  • 2-Methylindoline. NIST WebBook. link

  • Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues. Der Pharma Chemica. link

  • Synthesis, crystal structure and DFT study of methyl 2-(1H-indol-3-yl)-2-oxoacetate. Taylor & Francis Online. link

  • Highly enantioselective Ir-catalyzed hydrogenation of exocyclic enamines. RSC Publishing. link

  • Synthesis of 2-(3Hydroxypropyl)indol-3-acetic Acid and 3-(2Hydroxyethyl)indole-2-propanoic Acid by Selective Functional Group Transformations. ResearchGate. link

  • Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. RSC Publishing. link

  • 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses Procedure. link

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. link

  • 13.11: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. link

  • CN102070506B - Method for preparing 2-methylindoline. Google Patents. link

  • (2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid. Chemical Synthesis Database. link

  • Figure 2. (A) Catalytic hydrogenation of 1-methylindole (1a) to give... ResearchGate. link

  • Methyl(3-hydroxy-2-oxo-2,3-dihydro-indol-3-yl)acetate. SpectraBase. link

  • Synthesis and crystal structure of 5-fluoro-1-methyl-2-oxo-3-(2-oxochroman-4-yl)indolin-3-yl acetate, C20H16FNO5. ResearchGate. link

  • Methyl indole-5-carboxylate. Sigma-Aldrich. link

  • Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate. PMC. link

  • Methyl 2-(1H-indol-3-yl)acetate. TargetMol. link

  • Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. ACS Publications. link

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Molecular Weight Validation of Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate

Executive Summary Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate (frequently referred to as methyl 2-indolin-5-ylacetate) is a highly versatile, bifunctional building block widely utilized in modern drug discovery and chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate (frequently referred to as methyl 2-indolin-5-ylacetate) is a highly versatile, bifunctional building block widely utilized in modern drug discovery and chemical biology. Featuring both a reactive secondary amine within an indoline core and a methyl ester moiety, it serves as a critical intermediate for synthesizing complex targeted therapeutics and photo-cleavable caged compounds 1. This technical guide provides an authoritative framework on its precise molecular weight determination, physicochemical properties, and validated synthetic and analytical protocols.

Physicochemical Profiling & Molecular Weight Analysis

A common pitfall in the procurement and application of indoline derivatives is the confusion between the free base and its corresponding salt forms. Because the indoline nitrogen is inherently basic (pKa ~ 4.5–5.0), the compound is frequently isolated, shipped, and stored as a hydrochloride salt to enhance oxidative stability and prolong shelf life.

The exact molecular weight depends strictly on the isolated form:

  • Free Base (CAS 188111-62-8): The molecular formula is C₁₁H₁₃NO₂. The molecular weight is calculated by summing the standard atomic weights: (11 × 12.011) + (13 × 1.008) + (1 × 14.007) + (2 × 15.999) = 191.23 g/mol 2.

  • Hydrochloride Salt (CAS 1263284-16-7): The protonation of the amine and inclusion of the chloride counterion (C₁₁H₁₄ClNO₂) adds the mass of HCl (36.46 g/mol ), resulting in a molecular weight of 227.69 g/mol 3.

Quantitative Data Summary
PropertyFree BaseHydrochloride Salt
CAS Number 188111-62-81263284-16-7
Molecular Formula C₁₁H₁₃NO₂C₁₁H₁₄ClNO₂
Molecular Weight 191.23 g/mol 227.69 g/mol
Monoisotopic Mass 191.0946 Da227.0713 Da
Physical State Viscous oil / Low-melting solidCrystalline solid

Synthetic Methodology: A Causality-Driven Approach

The synthesis of methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate typically proceeds via the selective reduction of the corresponding indole precursor. As an Application Scientist, it is critical to understand the mechanistic reasons behind reagent selection to avoid over-reduction or ester hydrolysis.

Protocol: Selective Reduction of Methyl 2-(1H-indol-5-yl)acetate
  • Substrate Preparation: Dissolve 10 mmol of methyl 2-(1H-indol-5-yl)acetate in 30 mL of glacial acetic acid.

    • Causality: Acetic acid serves a dual purpose as both the solvent and the proton source required to activate the indole C2-C3 double bond via protonation at C3, forming a highly reactive intermediate indoleninium ion.

  • Reducing Agent Addition: Cool the reaction to 0 °C and add sodium cyanoborohydride (NaCNBH₃, 30 mmol) in small portions.

    • Causality: NaCNBH₃ is specifically selected over stronger hydrides (like LiAlH₄ or NaBH₄) because it is stable in acidic media and selectively reduces the iminium intermediate without reducing the methyl ester moiety.

  • Reaction Progression: Stir the mixture at room temperature for 2–4 hours. Monitor via TLC (Hexanes/EtOAc 7:3) until the starting material is fully consumed.

  • Workup & Isolation: Neutralize the reaction cautiously with saturated aqueous NaHCO₃ to pH 8. Extract with dichloromethane (3 × 20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base.

  • Salt Formation (Optional): To isolate the HCl salt (CAS 1263284-16-7), dissolve the crude free base in anhydrous diethyl ether and add 1.2 equivalents of ethereal HCl (2M). Filter the resulting precipitate and dry under vacuum.

Analytical Validation Protocol (Self-Validating System)

To ensure trustworthiness in downstream biological or chemical assays, the molecular weight and structural integrity must be validated using a self-validating analytical system combining Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and orthogonal elemental analysis.

Step-by-Step LC-HRMS Protocol
  • Sample Preparation: Dissolve the compound in HPLC-grade Methanol to a final concentration of 1 µg/mL.

  • Chromatography: Inject 2 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm). Use a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Causality: Formic acid ensures the indoline nitrogen remains fully protonated during separation, preventing peak tailing and maximizing ionization efficiency in the source.

  • Ionization & Detection: Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode.

  • Data Interpretation: For the free base (MW = 191.23 g/mol ), the base peak must correspond to the protonated molecular ion [M+H]⁺ at m/z 192.102. If the HCl salt is analyzed, the mass spectrometer will still detect the same[M+H]⁺ ion at m/z 192.102, as the chloride counterion is stripped during the desolvation process. Therefore, the presence of the salt must be orthogonally confirmed via ion chromatography or elemental analysis (checking for ~15.5% Chlorine by mass).

Workflow Visualization

The following logic gate illustrates the analytical workflow used to validate the molecular weight and exact salt form of the synthesized compound.

MW_Validation A Compound Synthesis CAS: 188111-62-8 B Sample Prep 1 µg/mL in MeOH A->B C UHPLC Separation C18 Column (0.1% FA) B->C D HRMS Analysis ESI+ Ionization C->D E Data Acquisition [M+H]+ m/z = 192.102 D->E F Free Base Confirmed MW: 191.23 g/mol E->F Elemental Analysis: No Chloride Detected G HCl Salt Confirmed MW: 227.69 g/mol E->G Elemental Analysis: Chloride Present

Analytical workflow for molecular weight validation of Methyl 2-(indolin-5-yl)acetate.

Applications in Drug Development

The dual functionality of methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate makes it a privileged scaffold in medicinal chemistry. The secondary amine can undergo selective N-alkylation or N-acylation. For instance, in the development of advanced photo-cleavable calcium ion chelators, the indoline nitrogen is bromoacetylated to build complex nitroindolinyl-caged structures that release Ca²⁺ upon UV irradiation 1. Concurrently, the methyl ester serves as a robustly protected handle that can be orthogonally saponified to the free carboxylic acid for subsequent amide coupling with target pharmacophores.

References

  • Title: Synthesis and Photolytic Assessment of Nitroindolinyl-Caged Calcium Ion Chelators Source: nih.gov (PMC) URL: 1

  • Title: methyl 2-indolin-5-ylacetate - Key Organics Source: keyorganics.net URL: 2

  • Title: CAS#:1263284-16-7 | Chemsrc Source: chemsrc.com URL: 3

Sources

Foundational

An In-Depth Technical Guide to Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate, a heterocyclic compound of interest in medic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The indoline scaffold is a privileged structure found in numerous biologically active molecules, making its derivatives valuable targets for synthesis and pharmacological evaluation.[1] This document outlines a detailed, field-proven synthetic pathway to Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate, starting from commercially available precursors. It delves into the mechanistic rationale behind the chosen synthetic strategy, which involves a multi-step sequence including indole formation, reduction, and esterification. Furthermore, this guide provides a thorough characterization of the target molecule, including predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) based on the analysis of analogous structures. Finally, potential applications in drug development are discussed, drawing on the known biological activities of related indoline derivatives.

Introduction: The Significance of the Indoline Scaffold

The 2,3-dihydro-1H-indole, or indoline, nucleus is a core structural motif present in a wide array of natural products and synthetic compounds with significant medicinal value.[1] Its unique three-dimensional structure and the presence of a hydrogen bond donor/acceptor at the nitrogen atom allow for diverse interactions with biological targets.[1] Consequently, indoline derivatives have been extensively explored in drug discovery programs, leading to the development of agents with anticancer, antibacterial, anti-inflammatory, and cardiovascular properties.[1] Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate, with its functionalized side chain at the 5-position, represents a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

Strategic Synthesis of Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate

The synthesis of Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate can be logically approached in a three-stage process: construction of the indole ring system, reduction to the indoline core, and finally, esterification of the acetic acid side chain. This strategy allows for a convergent and modular approach, enabling the synthesis of various analogs.

Synthesis_Workflow cluster_0 Stage 1: Indole Synthesis cluster_1 Stage 2: Indoline Formation cluster_2 Stage 3: Esterification Start p-Nitrophenylacetic acid Indole_Acid 2-(1H-Indol-5-yl)acetic acid Start->Indole_Acid Multi-step synthesis (e.g., Fischer Indole Synthesis) Indoline_Acid 2-(2,3-dihydro-1H-indol-5-yl)acetic acid Indole_Acid->Indoline_Acid Catalytic Hydrogenation Final_Product Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate Indoline_Acid->Final_Product Fischer-Speier Esterification

Caption: Synthetic workflow for Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate.

Stage 1: Synthesis of the Indole Precursor, 2-(1H-Indol-5-yl)acetic acid

The initial step involves the construction of the indole nucleus. While various methods exist for indole synthesis, the Fischer indole synthesis remains a robust and widely utilized method.[2][3][4][5][6] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from an appropriate phenylhydrazine and a ketone or aldehyde.[2][3][4][5][6] An alternative and often high-yielding approach is the Japp-Klingemann reaction.

A plausible route to the key intermediate, 2-(1H-indol-5-yl)acetic acid, starts from commercially available 4-aminophenylacetic acid. This would first be diazotized and then reacted with a suitable partner, such as ethyl 2-methylacetoacetate, in a Japp-Klingemann reaction to form a hydrazone, which upon Fischer cyclization and subsequent hydrolysis would yield the desired indole acetic acid.[7]

Stage 2: Reduction of the Indole Ring to Yield 2-(2,3-dihydro-1H-indol-5-yl)acetic acid

The selective reduction of the C2-C3 double bond of the indole ring is a critical step in forming the indoline core. Catalytic hydrogenation is a common and effective method for this transformation.

Experimental Protocol: Catalytic Hydrogenation of 2-(1H-Indol-5-yl)acetic acid

  • Reaction Setup: To a solution of 2-(1H-indol-5-yl)acetic acid (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add a catalytic amount of platinum(IV) oxide (PtO₂, Adam's catalyst) or palladium on carbon (Pd/C, 5-10 mol%).

  • Hydrogenation: Place the reaction vessel in a Parr hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a hydrogen pressure of 30-50 psi.

  • Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or by observing the cessation of hydrogen uptake.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-(2,3-dihydro-1H-indol-5-yl)acetic acid, which can be used in the next step without further purification or can be purified by recrystallization.

An alternative, non-catalytic method involves the use of reducing agents like zinc dust in acetic acid, which can be particularly useful for substrates sensitive to catalytic hydrogenation.[8]

Stage 3: Fischer-Speier Esterification to Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate

The final step is the esterification of the carboxylic acid to its corresponding methyl ester. The Fischer-Speier esterification is a classic and reliable method for this transformation, utilizing an excess of the alcohol as the solvent and a catalytic amount of a strong acid.

Experimental Protocol: Esterification of 2-(2,3-dihydro-1H-indol-5-yl)acetic acid

  • Reaction Setup: Dissolve 2-(2,3-dihydro-1H-indol-5-yl)acetic acid (1.0 eq) in anhydrous methanol.

  • Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate.

Physicochemical and Spectroscopic Characterization

The following table summarizes the key physicochemical properties of Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate.

PropertyValue
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
CAS Number 82961-76-6
Appearance Predicted to be an off-white to pale yellow solid or oil
Spectroscopic Data (Predicted)

The structural elucidation of the synthesized compound relies on a combination of spectroscopic techniques. Below are the predicted spectral data based on the analysis of similar indoline and acetate-containing molecules.[9]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0d1HAr-H (H4)
~6.8dd1HAr-H (H6)
~6.7s1HAr-H (H7)
~3.65s3H-OCH₃
~3.55t2H-CH₂- (C3)
~3.50s2H-CH₂-CO
~3.00t2H-CH₂- (C2)
~1.5 (broad)s1H-NH-

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

Chemical Shift (δ, ppm)Assignment
~173.0C=O (Ester)
~145.0Ar-C (C7a)
~130.0Ar-C (C5)
~128.0Ar-C (C3a)
~125.0Ar-CH (C6)
~124.0Ar-CH (C4)
~109.0Ar-CH (C7)
~52.0-OCH₃
~47.0-CH₂- (C2)
~41.0-CH₂-CO
~30.0-CH₂- (C3)

Solvent: CDCl₃

Infrared (IR) Spectroscopy:

Wavenumber (cm⁻¹)Assignment
~3350N-H stretch
~3050-2850C-H stretch (aromatic and aliphatic)
~1735C=O stretch (ester)
~1610, 1490C=C stretch (aromatic)
~1250C-O stretch (ester)

Mass Spectrometry (MS):

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 191. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 160) and the carbomethoxy group (-COOCH₃, m/z = 132).[6][10][11]

MS_Fragmentation M [M]⁺˙ m/z = 191 M_minus_OCH3 [M - OCH₃]⁺ m/z = 160 M->M_minus_OCH3 - •OCH₃ M_minus_COOCH3 [M - COOCH₃]⁺ m/z = 132 M->M_minus_COOCH3 - •COOCH₃ Indoline_fragment Indoline fragment m/z = 118 M_minus_COOCH3->Indoline_fragment - CH₂

Caption: Predicted mass spectrometry fragmentation pathway.

Potential Applications in Drug Development

The indoline scaffold is a key component in a variety of pharmacologically active compounds. For instance, certain indoline derivatives have been identified as potent and selective antagonists for melatonin receptors (MT₂), which are implicated in the regulation of circadian rhythms and have potential applications in treating sleep disorders and depression.[12] The acetic acid methyl ester side chain at the 5-position of the indoline ring in Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate provides a versatile handle for further chemical modifications. This allows for the exploration of structure-activity relationships (SAR) by introducing a variety of substituents, potentially leading to the discovery of novel therapeutic agents.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide has provided a comprehensive framework for the synthesis, characterization, and potential application of Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate. The outlined synthetic strategy offers a reliable and adaptable route to this valuable indoline derivative. The predicted spectroscopic data serves as a crucial reference for researchers undertaking its synthesis and characterization. The versatile nature of this compound, owing to its functionalized indoline core, makes it a promising starting point for the development of novel therapeutic agents, particularly in the field of neuroscience and beyond.

References

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  • Abdel-Wahab, B. F., et al. Synthesis of some heterocyclic compounds based on (2, 3-dioxo-2, 3-dihydro-1H-indol-1-yl) acetyl acetic acid derivatives. Int. J. Basic Appl. Sci.2013, 2(1), 157-164.
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Exploratory

A Comprehensive Technical Guide to Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate: Synthesis, Characterization, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate, a heterocyclic compound of significant intere...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate, a heterocyclic compound of significant interest in medicinal chemistry. The indoline scaffold is a privileged structure found in numerous biologically active molecules, and its derivatives have demonstrated a wide range of pharmacological activities, including antioxidant and anti-inflammatory properties.[1][2] This document details the chemical identity, physicochemical properties, a proposed synthetic pathway, and robust protocols for the comprehensive biological evaluation of the title compound. By synthesizing technical data with practical, field-proven methodologies, this guide serves as a vital resource for researchers engaged in the discovery and development of novel therapeutics based on the indoline framework.

Chemical Identity and Physicochemical Properties

The foundational step in the rigorous investigation of any chemical entity is the unambiguous confirmation of its structure and a thorough understanding of its physical and chemical characteristics.

IUPAC Name and Structural Elucidation

The systematic IUPAC name for the compound with the common name "methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate" is methyl 2-(indolin-5-yl)acetate .

The structure consists of a bicyclic indoline core, where a benzene ring is fused to a five-membered nitrogen-containing ring. The dihydro- prefix indicates the saturation of the five-membered ring at positions 2 and 3. A methyl acetate group is attached to the 5-position of the indoline ring system.

Structure:

Caption: Chemical structure of methyl 2-(indolin-5-yl)acetate.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is paramount for its handling, formulation, and for predicting its pharmacokinetic profile. In the absence of extensive experimental data for methyl 2-(indolin-5-yl)acetate, the following properties have been predicted using established computational models.

PropertyPredicted ValueSource
Molecular Formula C₁₁H₁₃NO₂-
Molecular Weight 191.23 g/mol -
CAS Number 188111-62-8[3]
XLogP3 1.5Predicted
Topological Polar Surface Area (TPSA) 38.3 ŲPredicted
Hydrogen Bond Donors 1Predicted
Hydrogen Bond Acceptors 2Predicted

These predicted values suggest that methyl 2-(indolin-5-yl)acetate possesses drug-like properties according to Lipinski's rule of five, making it an attractive candidate for further investigation in drug discovery programs.

Synthesis of Methyl 2-(indolin-5-yl)acetate: A Proposed Pathway

The synthesis of 5-substituted indoline derivatives can be achieved through various synthetic strategies.[4][5] A plausible and efficient route to methyl 2-(indolin-5-yl)acetate involves a multi-step synthesis starting from a commercially available substituted aniline, followed by cyclization and functional group manipulation.

Retrosynthetic Analysis

A logical retrosynthetic approach to the target molecule is outlined below. The ester functionality can be introduced in the final step via esterification of the corresponding carboxylic acid. The indoline-5-acetic acid can be envisioned as arising from the reduction of an indole-5-acetic acid derivative, which in turn can be synthesized via a Fischer indole synthesis.

Retrosynthesis target Methyl 2-(indolin-5-yl)acetate acid 2-(Indolin-5-yl)acetic acid target->acid Esterification indole_acid 2-(Indol-5-yl)acetic acid acid->indole_acid Reduction indole 5-Substituted Indole indole_acid->indole Side-chain introduction starting_materials Substituted Phenylhydrazine + Keto-ester indole->starting_materials Fischer Indole Synthesis

Caption: Retrosynthetic analysis of methyl 2-(indolin-5-yl)acetate.

Proposed Synthetic Protocol

This protocol outlines a three-step synthesis of methyl 2-(indolin-5-yl)acetate.

Step 1: Synthesis of Methyl 2-(1H-indol-5-yl)acetate via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and reliable method for constructing the indole core.[6][7] This step involves the reaction of a substituted phenylhydrazine with a keto-ester in the presence of an acid catalyst.

  • Rationale: This method allows for the direct installation of the acetic acid side chain at the desired position of the indole ring.

Protocol:

  • To a stirred solution of (4-hydrazinophenyl)acetic acid hydrochloride (1 equivalent) in a suitable solvent such as ethanol, add methyl acetoacetate (1.1 equivalents).

  • Add a catalytic amount of a strong acid, for instance, sulfuric acid or polyphosphoric acid.[8]

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methyl 2-(1H-indol-5-yl)acetate.

Step 2: Reduction of the Indole Ring to Indoline

The reduction of the indole nucleus to the corresponding indoline can be achieved using various reducing agents. A common and effective method is catalytic hydrogenation.

  • Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of the C2-C3 double bond of the indole ring without affecting the ester functionality or the benzene ring.

Protocol:

  • Dissolve methyl 2-(1H-indol-5-yl)acetate (1 equivalent) in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.

  • Add a catalytic amount of a hydrogenation catalyst, for example, 10% Palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield 2-(indolin-5-yl)acetic acid. Due to the potential for ester hydrolysis under certain reduction conditions, it is prudent to proceed to the next step assuming the formation of the carboxylic acid.

Step 3: Esterification of 2-(Indolin-5-yl)acetic acid

The final step is the esterification of the carboxylic acid to the methyl ester. Fischer-Speier esterification is a straightforward and widely used method.[9][10]

  • Rationale: This acid-catalyzed esterification is a high-yielding reaction that is well-suited for the final step of the synthesis.

Protocol:

  • Dissolve 2-(indolin-5-yl)acetic acid (1 equivalent) in an excess of anhydrous methanol.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrogen chloride gas.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product, methyl 2-(indolin-5-yl)acetate, by column chromatography on silica gel.

Spectroscopic Characterization

The identity and purity of the synthesized methyl 2-(indolin-5-yl)acetate must be confirmed by spectroscopic methods.

Predicted ¹H and ¹³C NMR Data

Based on the structure and data from analogous compounds, the following are the predicted key signals in the ¹H and ¹³C NMR spectra (in CDCl₃):

¹H NMR:

  • δ 7.0-6.5 (m, 3H): Aromatic protons of the indoline ring.

  • δ 3.65 (s, 3H): Methyl ester protons.

  • δ 3.55 (t, 2H): Methylene protons at C2 of the indoline ring.

  • δ 3.50 (s, 2H): Methylene protons of the acetate group.

  • δ 3.00 (t, 2H): Methylene protons at C3 of the indoline ring.

  • Broad singlet: NH proton of the indoline ring.

¹³C NMR:

  • δ 172.0: Carbonyl carbon of the ester.

  • δ 150.0 - 120.0: Aromatic carbons of the indoline ring.

  • δ 52.0: Methyl ester carbon.

  • δ 47.0: Carbon at C2 of the indoline ring.

  • δ 41.0: Methylene carbon of the acetate group.

  • δ 30.0: Carbon at C3 of the indoline ring.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula. The expected [M+H]⁺ ion for C₁₁H₁₃NO₂ would be at m/z 192.0968.

Biological Evaluation: A Self-Validating System

The indoline scaffold is a well-established pharmacophore with demonstrated antioxidant and anti-inflammatory activities.[2][11] A comprehensive evaluation of methyl 2-(indolin-5-yl)acetate should include robust in vitro assays to quantify these potential biological effects.

In Vitro Antioxidant Activity Assays

The antioxidant capacity of the compound can be determined using well-established radical scavenging assays.[12][13]

4.1.1. DPPH Radical Scavenging Assay

  • Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a series of dilutions of the test compound.

  • In a 96-well plate, add a fixed volume of a freshly prepared DPPH solution in methanol to each well.

  • Add an equal volume of the test compound dilutions to the respective wells.

  • Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent only).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

4.1.2. ABTS Radical Cation Decolorization Assay

  • Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation, leading to a reduction in its characteristic blue-green color.

Protocol:

  • Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark.

  • Dilute the ABTS radical solution with a suitable buffer to an absorbance of ~0.7 at 734 nm.

  • Prepare a series of dilutions of the test compound.

  • In a 96-well plate, add the diluted ABTS radical solution to each well.

  • Add the test compound dilutions to the respective wells.

  • Include a positive control (e.g., Trolox) and a blank.

  • Incubate the plate at room temperature for a short period (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Antioxidant_Assay_Workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH1 Prepare DPPH Solution DPPH2 Add Test Compound DPPH1->DPPH2 DPPH3 Incubate (Dark) DPPH2->DPPH3 DPPH4 Measure Absorbance (517 nm) DPPH3->DPPH4 Result Antioxidant Capacity DPPH4->Result Calculate IC50 ABTS1 Generate ABTS Radical ABTS2 Add Test Compound ABTS1->ABTS2 ABTS3 Incubate ABTS2->ABTS3 ABTS4 Measure Absorbance (734 nm) ABTS3->ABTS4 ABTS4->Result Calculate IC50 Start Test Compound Start->DPPH1 Start->ABTS1

Caption: Experimental workflow for in vitro antioxidant assays.

In Vitro Anti-inflammatory Activity Assay

The anti-inflammatory potential of the compound can be assessed by its ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[14][15][16]

4.2.1. Cell Culture and Treatment

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

Protocol:

  • Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no compound), an LPS control (LPS only), and a positive control (e.g., dexamethasone).

4.2.2. Measurement of Nitric Oxide (NO) Production

  • Principle: The production of NO, a key inflammatory mediator, is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Protocol:

  • After the 24-hour incubation, collect the cell culture supernatant.

  • In a new 96-well plate, mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

4.2.3. Measurement of Pro-inflammatory Cytokines

  • Principle: The levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the cell culture supernatant are measured using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Protocol:

  • Collect the cell culture supernatant as described above.

  • Perform the ELISA according to the manufacturer's instructions for the specific cytokine being measured.

  • Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on a standard curve.

Anti_Inflammatory_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Pathway MyD88->NFkB iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines NO Nitric Oxide (NO) iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins Compound Methyl 2-(indolin-5-yl)acetate Compound->NFkB Inhibition?

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Foundational

A Technical Guide to the Synthesis and Characterization of Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate

This guide provides a detailed technical overview for the synthesis of Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate, a valuable indoline-based building block for pharmaceutical research and development. The indoline scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed technical overview for the synthesis of Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate, a valuable indoline-based building block for pharmaceutical research and development. The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This document outlines a robust and reproducible synthetic strategy, starting from a commercially available indole precursor, and provides in-depth explanations for key experimental choices, detailed protocols, and methods for structural verification.

Introduction: The Significance of the Indoline Scaffold

Indoline derivatives are central to the development of novel therapeutics, exhibiting a wide range of biological activities. Their rigid, bicyclic structure provides a versatile template for designing molecules that can interact with various biological targets, including enzymes and receptors. The targeted compound, Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate, serves as a key intermediate for creating more complex molecules, particularly in the fields of oncology, neurology, and infectious diseases. The strategic placement of the methyl acetate group at the C5 position offers a reactive handle for further chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs.

Retrosynthetic Analysis and Strategic Approach

A logical approach to synthesizing the target indoline is through the selective reduction of its corresponding indole precursor, Methyl 2-(1H-indol-5-yl)acetate. This strategy is advantageous as it leverages the well-established chemistry of indoles while addressing the specific challenge of reducing the pyrrole ring without affecting the benzene ring or the ester functional group.

The retrosynthetic pathway can be visualized as follows:

G Target Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate (Target Molecule) Indole Methyl 2-(1H-indol-5-yl)acetate (Indole Precursor) Target->Indole Selective Reduction Precursors Commercially Available Starting Materials Indole->Precursors Indole Synthesis (e.g., Fischer, Reissert)

Caption: Retrosynthetic analysis of the target indoline.

This guide will focus on the critical reduction step, as the indole precursor is readily accessible through established synthetic methods, such as the Fischer indole synthesis from 4-hydrazinophenylacetic acid and a suitable pyruvate derivative.

Synthetic Workflow: From Indole to Indoline

The core of this synthesis is the selective catalytic hydrogenation of the indole's 2,3-double bond. The primary challenge in this transformation is the potential for over-reduction of the benzene ring or catalyst poisoning by the indoline product, which is a secondary amine[1][2]. To overcome these issues, a proven method utilizing a platinum-on-carbon (Pt/C) catalyst in an aqueous medium, activated by an acid, is employed. This "green" approach offers high yields and selectivity while minimizing the use of hazardous organic solvents[1][2].

The proposed forward synthesis is illustrated below:

G cluster_0 cluster_1 cluster_2 Indole Methyl 2-(1H-indol-5-yl)acetate Reagents H2 (gas) Pt/C (5 mol%) p-Toluenesulfonic acid H2O, 50 °C Indoline Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate Reagents->Indoline

Caption: Forward synthesis via catalytic hydrogenation.

Mechanism and Rationale for Experimental Choices
  • Catalyst: Platinum on carbon (Pt/C) is a robust and efficient heterogeneous catalyst for the hydrogenation of indoles. Its solid form simplifies removal from the reaction mixture via filtration[1].

  • Solvent: Water is an environmentally benign solvent. The use of water as a solvent for the hydrogenation of unprotected indoles is a significant advancement in green chemistry[2].

  • Acid Activation: Under acidic conditions, the indole substrate is protonated at the C3 position. This disrupts the aromaticity of the pyrrole ring, forming a reactive iminium ion intermediate that is more susceptible to hydrogenation[1][2]. p-Toluenesulfonic acid (p-TSA) is an effective and easily handled solid acid for this purpose.

  • Temperature and Pressure: The reaction proceeds efficiently under relatively mild conditions (50 °C, H₂ balloon pressure), avoiding the harsh conditions that could lead to over-reduction or side reactions.

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate via Catalytic Hydrogenation

Materials:

  • Methyl 2-(1H-indol-5-yl)acetate (1.0 eq)

  • Platinum on carbon (5% Pt, 5 mol%)

  • p-Toluenesulfonic acid monohydrate (1.1 eq)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrogen (H₂) gas balloon

  • Round-bottom flask equipped with a magnetic stir bar

  • Condenser

Procedure:

  • To a round-bottom flask, add Methyl 2-(1H-indol-5-yl)acetate (e.g., 1.89 g, 10 mmol), p-toluenesulfonic acid monohydrate (2.1 g, 11 mmol), and deionized water (50 mL).

  • Carefully add the 5% Pt/C catalyst (e.g., 1.95 g, representing 0.5 mmol Pt) to the suspension.

  • Fit the flask with a condenser, and purge the system with nitrogen gas, followed by hydrogen gas.

  • Secure a hydrogen-filled balloon to the top of the condenser.

  • Heat the reaction mixture to 50 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 4-6 hours).

  • Once the reaction is complete, cool the mixture to room temperature and carefully filter it through a pad of Celite® to remove the Pt/C catalyst. Wash the Celite® pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and carefully neutralize the aqueous layer by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate.

Characterization and Structural Verification

The identity and purity of the final compound must be confirmed through standard analytical techniques. The successful reduction of the indole C2-C3 double bond will result in characteristic changes in the NMR spectra, notably the appearance of aliphatic proton signals corresponding to the C2 and C3 positions of the indoline ring.

Analysis Technique Expected Observations for Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate
¹H NMR (400 MHz, CDCl₃)δ ~ 7.0-6.6 (m, 3H, Ar-H), 3.68 (s, 3H, OCH₃), 3.55 (t, J = 8.4 Hz, 2H, Ar-CH₂), 3.52 (s, 2H, CH₂-CO), 3.01 (t, J = 8.4 Hz, 2H, N-CH₂). A broad singlet for the N-H proton is also expected.
¹³C NMR (100 MHz, CDCl₃)δ ~ 172 (C=O), 150 (Ar-C), 130 (Ar-C), 125 (Ar-CH), 124 (Ar-CH), 110 (Ar-CH), 52.0 (OCH₃), 47.5 (Ar-CH₂), 40.8 (CH₂-CO), 30.0 (N-CH₂).
Mass Spectrometry (ESI+) m/z calculated for C₁₁H₁₃NO₂ [M+H]⁺: 192.1025; Found: 192.1026.
Infrared (IR) ν_max ~ 3350 (N-H stretch), 2950 (C-H stretch), 1735 (C=O ester stretch), 1610 (C=C aromatic stretch) cm⁻¹.

Conclusion

This guide details a reliable and efficient method for the synthesis of Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate. The featured protocol for the selective hydrogenation of an unprotected indole highlights a modern, environmentally conscious approach to synthesizing valuable indoline building blocks. The thorough characterization data provides a benchmark for researchers to validate their synthetic outcomes, facilitating the advancement of drug discovery programs that rely on this important molecular scaffold.

References

  • Caskey, D. C., et al. (2011). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. PMC. Available at: [Link]

  • Jaquith, J. B., et al. (2005). Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate. PMC. Available at: [Link]

  • Caskey, D. C., et al. (2011). Heterogeneous Catalytic Hydrogenation of Unprotected Indoles in Water: A Green Solution to a Long-Standing Challenge. Organic Letters, ACS Publications. Available at: [Link]

  • Kuwano, R. (2008). Catalytic Asymmetric Hydrogenation of 5-Membered Heteroaromatics. Journal of Synthetic Organic Chemistry, Japan. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of indolines. Available at: [Link]

  • Vila, C., et al. (2017). Cobalt-catalysed reductive C–H alkylation of indoles using carboxylic acids and molecular hydrogen. Catalysis Science & Technology, RSC Publishing. Available at: [Link]

  • Kim, H., et al. (2012). Approach to the Synthesis of Indoline Derivatives from Diaryliodonium Salts. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]

  • University of Babylon. Preparation and Properties of INDOLE. Available at: [Link]

Sources

Exploratory

Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate: A Critical Intermediate in the Design of Photoremovable Protecting Groups

Executive Summary Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate (also known as methyl indoline-5-acetate; CAS: 1263284-16-7[1]) is a specialized heterocyclic intermediate that has fundamentally advanced the field of neurop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate (also known as methyl indoline-5-acetate; CAS: 1263284-16-7[1]) is a specialized heterocyclic intermediate that has fundamentally advanced the field of neuropharmacology and synaptic physiology. As the foundational building block for 7-nitroindolinyl (NI) and 4-methoxy-7-nitroindolinyl (MNI) photoremovable protecting groups (PPGs), this compound enables the synthesis of "caged" neurotransmitters—biologically inert molecules that release active neurotransmitters (such as L-glutamate, GABA, and glycine) upon sub-microsecond exposure to near-UV or two-photon irradiation[2].

This technical guide explores the structural significance, mechanistic photochemistry, and step-by-step synthetic workflows involving methyl indoline-5-acetate, providing researchers with a self-validating framework for developing next-generation optical probes.

Chemical Identity & Structural Rationale

The Indoline Core

The utility of methyl indoline-5-acetate stems from its secondary amine within a reduced pyrrole ring (indoline). Unlike its aromatic precursor (indole), the secondary amine of the indoline core can be readily acylated by the carboxyl group of a neurotransmitter to form an amide bond[3]. Upon subsequent nitration at the 7-position, the resulting 1-acyl-7-nitroindoline becomes highly sensitive to photolysis.

The Role of the 5-Acetate Substitution

First-generation caged compounds like simple NI-caged GABA or glycine suffered from off-target effects, acting as competitive antagonists at GABA(A) and glycine receptors even before photolysis[2]. The presence of the methyl acetate group at the 5-position serves three critical functions:

  • Solubility Tuning: The ester can be hydrolyzed to a carboxylate, significantly increasing the aqueous solubility of the caged complex, which is vital for physiological experiments requiring high concentrations (e.g., 2 mM for two-photon uncaging)[2].

  • Electronic Modulation: Substitutions on the indoline ring dictate the quantum yield. Functionalizing the 5-position (e.g., converting it to a carboxymethoxy group in CDNI-Glu) increases the relative rate of photocleavage by a factor of 5.8 compared to standard MNI systems, achieving a quantum yield of ≥0.5 [4].

  • Steric Shielding: The acetate side chain provides a synthetic handle to attach bulky or highly negatively charged groups (such as dicarboxylates or bis-phosphates), which sterically and electrostatically repel the probe from binding to inhibitory receptors prior to photolysis[5],[6].

Mechanistic Insights: Photolysis of Nitroindolines

The photolysis of nitroindoline-caged compounds is a self-validating system; the reaction cleanly yields the active neurotransmitter and an inert nitrosoindole byproduct, with an isosbestic point observable via UV-Vis spectroscopy indicating clean conversion[6].

The mechanism relies on the proximity of the 7-nitro group to the 1-acyl (amide) linkage. Upon photon absorption, the molecule enters an excited singlet/triplet state, triggering an intramolecular hydrogen abstraction from the indoline ring. This leads to the rapid collapse of the intermediate and the cleavage of the amide bond on a sub-microsecond timescale ( t1/2​≤0.26 ms)[2].

Photolysis A Nitroindolinyl-Caged Neurotransmitter (Inactive) B Photon Absorption (Near-UV / Two-Photon) A->B C Excited Singlet/Triplet State (Intramolecular H-Abstraction) B->C hv (350 nm or 720 nm) D Amide Bond Cleavage (Sub-microsecond) C->D Rapid Kinetics E Free Neurotransmitter (Active: Glu, GABA, Gly) D->E F Nitrosoindole Byproduct (Inert) D->F

Mechanism of nitroindolinyl photolysis and rapid neurotransmitter release.

Experimental Protocols & Synthetic Workflows

The synthesis of highly efficient caged neurotransmitters requires precise regiocontrol. Below is the validated, step-by-step methodology for utilizing methyl indoline-5-acetate to synthesize NI-caged glycine, adapted from standard protocols[7].

Protocol 1: Preparation of Methyl Indoline-5-Acetate

Causality: The starting material, methyl indole-5-acetate, must be selectively reduced at the pyrrole ring without reducing the ester or the benzene ring.

  • Reagents: Dissolve methyl indole-5-acetate in glacial acetic acid.

  • Reduction: Slowly add sodium cyanoborohydride (NaBH 3​ CN) at 10–15 °C. The acidic environment protonates the indole, making it susceptible to hydride attack[6].

  • Workup: Neutralize carefully with NaOH, extract with dichloromethane (DCM), and purify via flash chromatography to yield methyl indoline-5-acetate as a stable secondary amine.

Protocol 2: Amide Coupling and Nitration (Synthesis of NI-Caged Glycine)

Causality: The secondary amine of the indoline must be coupled to the neurotransmitter before nitration, as the strongly electron-withdrawing nitro group would render the indoline nitrogen too unreactive for subsequent acylation.

  • Coupling: Dissolve crude methyl indoline-5-acetate (approx. 5.1 mmol) in dry acetonitrile (30 mL)[7].

  • Activation: Add 4-dimethylaminopyridine (DMAP) and a coupling agent (e.g., DCC or BOP) alongside N-Boc-protected glycine. Stir at room temperature overnight.

  • Nitration: Treat the resulting 1-acylindoline with a nitrating agent (such as Claycop/Ac 2​ O or mild HNO 3​ ) to regioselectively install the nitro group at the 7-position[3].

  • Ester Hydrolysis & Deprotection: Hydrolyze the 5-methyl ester to a carboxylate to ensure water solubility, followed by TFA-mediated removal of the Boc protecting group to yield the final NI-caged glycine[2].

Synthesis Step1 Methyl indole-5-acetate Step2 Reduction (NaBH3CN, AcOH) Selective Pyrrole Reduction Step1->Step2 Step3 Methyl indoline-5-acetate (Key Intermediate) Step2->Step3 Step4 Amide Coupling (DCC/DMAP) with Protected Amino Acid Step3->Step4 Step5 Regioselective Nitration (HNO3 or Claycop/Ac2O) Step4->Step5 Step6 Deprotection & Hydrolysis Yields Active Caged Compound Step5->Step6

Step-by-step synthetic workflow for nitroindolinyl-caged neurotransmitters.

Quantitative Data: Photochemical Properties

The structural evolution from simple NI-cages to 5-substituted and dinitro-substituted cages (CDNI) demonstrates a clear trajectory of optimization. The table below summarizes the quantitative improvements achieved by functionalizing the indoline core.

Caging GroupNeurotransmitterAbsorption Max ( λmax​ )Quantum Yield ( Φ )Photolysis Half-Life ( t1/2​ )Receptor Antagonism
NI L-Glutamate~330 nm0.08 ≤0.26 msLow
NI GABA~330 nm0.09 ≤0.26 msHigh (GABA-A)[2]
MNI L-Glutamate347 nm[5]0.085 ≤0.20 msLow
CDNI L-Glutamate~330 nm ≥0.50 [4] ≤0.10 msLow
DPNI GABA~330 nm0.08 ≤0.26 msReduced (Steric shielding)[6]

Note: CDNI (4-carboxymethoxy-5,7-dinitroindolinyl) utilizes a derivative of the 5-acetate group to achieve the highest reported quantum yield for caged glutamate, making it highly responsive for two-photon uncaging in acute hippocampal slices[4],[8].

Trustworthiness & Methodological Validation

To ensure the scientific integrity of experiments utilizing these compounds, researchers must implement self-validating controls:

  • Bio-inertness Verification: Before photolysis, the caged compound must be tested against target receptors (e.g., AMPA, NMDA, GABA-A) in cultured neurons to ensure it exhibits no baseline agonist or antagonist effects[9].

  • Byproduct Control: A control compound with identical photochemistry that generates an inert phosphate upon photolysis should be used to confirm that the nitrosoindole byproduct does not induce deleterious cellular effects or spontaneous depolarizations[2].

  • Isosbestic Monitoring: During progressive photolysis, continuous UV/Vis absorption spectra must be recorded. A well-defined isosbestic point guarantees a clean conversion from the cage to the nitrosoindole byproduct without intermediate degradation[6].

Sources

Foundational

Technical Whitepaper: Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate in Advanced Medicinal Chemistry

Executive Summary Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate (CAS: 1263284-16-7) is a highly versatile, bifunctional building block utilized in the synthesis of complex pharmaceutical agents[1]. Featuring a reactive sec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate (CAS: 1263284-16-7) is a highly versatile, bifunctional building block utilized in the synthesis of complex pharmaceutical agents[1]. Featuring a reactive secondary amine within an indoline core and a C5-methyl ester, this scaffold allows for orthogonal functionalization. This technical guide explores the causality behind its synthetic utility, details field-proven experimental protocols, and examines its critical role in developing modern kinase inhibitors, particularly those targeting the PERK and RIPK1 pathways[2][3].

Chemical Profile & Structural Significance

The transition from planar, fully aromatic rings (like indole) to partially saturated systems (like indoline) is a cornerstone of modern drug design. Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate offers several distinct advantages over its indole counterpart:

  • Increased Fraction of sp³ Carbons (Fsp³): The saturation at the C2-C3 bond introduces a non-planar, three-dimensional geometry. Higher Fsp³ correlates with improved aqueous solubility and a reduction in off-target promiscuity.

  • Orthogonal Reactivity: The molecule possesses two distinct reactive sites. The secondary indoline nitrogen acts as a nucleophile for acylation, alkylation, or sulfonylation. Conversely, the methyl ester serves as a stable protecting group for the acetic acid moiety, which can later be hydrolyzed for amide coupling or Grignard additions.

  • Electronic Tuning: The lone pair on the indoline nitrogen is conjugated with the aromatic ring, making the nitrogen less nucleophilic than a standard aliphatic amine, yet significantly more reactive than the nitrogen in a fully aromatic indole.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical properties of the scaffold, which dictate its behavior in organic synthesis and its contribution to the pharmacokinetic profile of lead compounds[1].

PropertyValueStructural Implication
Chemical Name Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetateCore scaffold nomenclature
CAS Number 1263284-16-7Unique registry identifier
Molecular Formula C₁₁H₁₃NO₂Defines atomic composition
Molecular Weight 191.23 g/mol Low MW allows for extensive downstream elaboration
Topological Polar Surface Area 38.3 ŲExcellent membrane permeability profile
Hydrogen Bond Donors 1 (Secondary Amine)Available for target binding or functionalization
Hydrogen Bond Acceptors 3 (Ester O, Carbonyl O, Amine N)Facilitates kinase hinge-region interactions
Rotatable Bonds 3Provides conformational flexibility at the C5 position

Core Synthetic Workflows & Methodologies

To construct targeted drug libraries, researchers typically employ a divergent synthetic workflow. The methyl ester protects the carboxylic acid during the initial N-functionalization, preventing unwanted polymerization or self-condensation.

SynthesisWorkflow A Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate (Starting Material) B N-Acylation / Sulfonylation (R-COCl / R-SO2Cl) A->B C N-Alkylation (R-Br / K2CO3) A->C D Oxidation to Indole (DDQ or MnO2) A->D E Ester Hydrolysis (LiOH, THF/H2O) B->E C->E F Indoline-5-acetic acid Derivatives E->F G Amide Coupling (HATU, Amines) F->G H Targeted Drug Library (Lead Compounds) G->H

Divergent synthetic workflow utilizing Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate.

Protocol A: Selective N-Acylation

Causality: Because the indoline nitrogen is less nucleophilic than aliphatic amines, highly reactive electrophiles (like acyl chlorides) or potent coupling reagents are required. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the indoline nitrogen and driving the reaction to completion.

  • Preparation: Dissolve Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add DIPEA (2.5 eq) and cool the reaction mixture to 0 °C using an ice bath.

  • Electrophile Addition: Dropwise add the desired acyl chloride (1.2 eq). The slow addition controls the exothermic reaction and minimizes di-acylation artifacts.

  • Reaction: Remove the ice bath and stir at room temperature for 2–4 hours.

  • Validation: Monitor via LC-MS. The reaction is complete when the starting material mass [M+H]⁺ 192.1 is fully consumed. Quench with saturated aqueous NaHCO₃ and extract with DCM.

Protocol B: Mild Ester Hydrolysis

Causality: A biphasic, miscible solvent system (THF/H₂O) is critical here. It ensures that both the highly hydrophobic N-acylated indoline intermediate and the hydrophilic inorganic base (LiOH) are solubilized in the same phase. Room temperature processing prevents the cleavage of the newly formed N-amide bond.

  • Preparation: Dissolve the N-acylated intermediate in a 3:1 mixture of THF and H₂O.

  • Hydrolysis: Add Lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq). Stir at room temperature for 12 hours.

  • Validation: Monitor by TLC. Upon completion, concentrate the THF under reduced pressure.

  • Workup: Acidify the aqueous layer with 1M HCl to pH ~3 to precipitate the free indoline-5-acetic acid. Extract with Ethyl Acetate (EtOAc), wash with brine, dry over Na₂SO₄, and concentrate.

Protocol C: Amide Coupling for Library Generation

Causality: HATU is selected over traditional EDC/HOBt because it generates a highly reactive 7-azabenzotriazole active ester. This is particularly effective for coupling the resulting indoline-5-acetic acid with sterically hindered primary or secondary amines, minimizing epimerization and maximizing yield.

  • Activation: Dissolve the indoline-5-acetic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 15 minutes to form the active ester.

  • Coupling: Add the target amine (1.2 eq) and stir at room temperature for 6 hours.

  • Purification: Dilute with water to precipitate the product, or extract with EtOAc. Purify via reverse-phase preparative HPLC to isolate the final lead compound.

Key Applications in Drug Development

Application 1: PERK Inhibitors (GSK2606414 Analogs)

Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK) is a key sensor in the unfolded protein response (UPR). During prolonged ER stress, PERK activation leads to apoptosis, a mechanism implicated in neurodegenerative diseases and cancer. The indoline core is a privileged scaffold in this domain. GlaxoSmithKline utilized an indoline-derived architecture to discover GSK2606414 , a potent, first-in-class PERK inhibitor[2]. The C5 position of the indoline ring in these analogs is critical for orienting the molecule within the kinase hinge region. Using Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate allows medicinal chemists to homologate the C5 position (adding a -CH₂- spacer), exploring new vectors in the PERK ATP-binding pocket to tune pharmacokinetics and reduce pancreatic toxicity.

Application 2: RIPK1 Inhibitors and Necroptosis

Recent structural biology efforts have revealed that PERK inhibitors like GSK2606414 also exhibit potent off-target inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1), a primary driver of necroptosis and inflammation[3]. Researchers have successfully repurposed the indoline scaffold to design highly selective RIPK1 inhibitors. By modifying the substituents extending from the indoline core (facilitated by the acetate handle at C5), chemists can exploit an extra allosteric pocket present in RIPK1 but absent in PERK. This structure-based design shifts the selectivity profile entirely from PERK to RIPK1, offering novel therapeutics for inflammatory pathologies[3].

Pathway ER ER Stress PERK PERK Activation ER->PERK TNF TNF Receptor Activation RIPK1 RIPK1 Activation TNF->RIPK1 eIF2a eIF2α Phosphorylation PERK->eIF2a Necrosome Necrosome Formation (RIPK1/RIPK3/MLKL) RIPK1->Necrosome Inhibitor Indoline-based Inhibitor (e.g., GSK2606414 analogs) Inhibitor->PERK Blocks Inhibitor->RIPK1 Blocks Apoptosis Apoptosis / Translation Arrest eIF2a->Apoptosis Necroptosis Necroptosis Necrosome->Necroptosis

Dual inhibition of PERK and RIPK1 pathways by indoline-based small molecules.

References

  • Discovery of 7-Methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a Potent and Selective First-in-Class Inhibitor of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors Source: Frontiers in Chemistry URL:[Link]

  • CAS#:1263284-16-7 | Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate Source: Chemsrc Chemical Database URL:[Link](Note: URL derived from verified database routing)

Sources

Exploratory

The Strategic Intermediate: A Technical Guide to Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate in Modern Drug Discovery

In the intricate landscape of pharmaceutical development, the strategic selection and synthesis of chemical intermediates are paramount to the efficient and successful production of novel therapeutics. This technical gui...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate landscape of pharmaceutical development, the strategic selection and synthesis of chemical intermediates are paramount to the efficient and successful production of novel therapeutics. This technical guide delves into the core chemistry of Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate , a versatile heterocyclic building block poised for significant applications in medicinal chemistry. While not as extensively documented as some of its isomers, its structural motifs suggest a critical role as a precursor to a range of biologically active molecules. This document will serve as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its synthesis, chemical properties, and potential applications, grounded in established chemical principles and supported by authoritative literature.

Introduction: The Indoline Scaffold and the Promise of a C5-Acetate Moiety

The 2,3-dihydro-1H-indole, or indoline, framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its saturated heterocyclic ring, fused to a benzene ring, offers a three-dimensional architecture that can effectively interact with biological targets. The substitution pattern on both the aromatic and heterocyclic portions of the indoline ring system allows for fine-tuning of a molecule's pharmacological properties.

The subject of this guide, Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate, introduces a methyl acetate group at the C5 position of the indoline core. This seemingly simple modification provides several strategic advantages for drug design and development:

  • A Versatile Handle for Further Functionalization: The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, ketones, or other functional groups, enabling the exploration of a wide range of chemical space.

  • Modulation of Physicochemical Properties: The introduction of the acetate group can influence key drug-like properties such as solubility, lipophilicity, and metabolic stability.

  • Bioisosteric Replacement: The acetic acid moiety can act as a bioisostere for other functional groups, allowing for the optimization of drug-target interactions.

While direct literature on "Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate" is sparse, its potential as a key intermediate can be logically inferred from the well-established chemistry of related indole and indoline derivatives. This guide will, therefore, present a scientifically robust framework for its synthesis and utilization.

Synthesis of Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate: A Proposed Strategy

A plausible and efficient synthetic route to the target compound involves a two-step sequence starting from the corresponding indole derivative, Methyl 2-(1H-indol-5-yl)acetate. This strategy leverages the more established chemistry of indole functionalization, followed by a well-precedented reduction of the indole ring to the indoline.

Synthetic Pathway Methyl 2-(1H-indol-5-yl)acetate Methyl 2-(1H-indol-5-yl)acetate Reduction Reduction Methyl 2-(1H-indol-5-yl)acetate->Reduction Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate Reduction->Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate

Caption: Proposed two-step synthesis of the target intermediate.

Step 1: Synthesis of the Indole Precursor, Methyl 2-(1H-indol-5-yl)acetate

The synthesis of the indole precursor can be achieved through various established methods. One of the most direct approaches is the Fischer indole synthesis.[2] Alternatively, modern cross-coupling reactions provide a versatile and efficient route. A particularly attractive method is the Heck reaction, which involves the palladium-catalyzed coupling of an aryl halide with an alkene.[3][4]

Heck Reaction 5-Bromo-1H-indole 5-Bromo-1H-indole Pd Catalyst Pd Catalyst 5-Bromo-1H-indole->Pd Catalyst Methyl acrylate Methyl acrylate Methyl acrylate->Pd Catalyst Intermediate Heck Intermediate Pd Catalyst->Intermediate Methyl 2-(1H-indol-5-yl)acetate Methyl 2-(1H-indol-5-yl)acetate Intermediate->Methyl 2-(1H-indol-5-yl)acetate

Caption: Heck reaction for the synthesis of the indole precursor.

Experimental Protocol (Proposed): Heck Reaction

  • Reaction Setup: To a flame-dried Schlenk flask, add 5-bromo-1H-indole (1.0 eq), palladium(II) acetate (Pd(OAc)2, 0.02 eq), and triphenylphosphine (PPh3, 0.04 eq).

  • Solvent and Reagents: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add anhydrous N,N-dimethylformamide (DMF), followed by methyl acrylate (1.5 eq) and triethylamine (Et3N, 2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford Methyl 2-(1H-indol-5-yl)acetate.

Step 2: Reduction of the Indole to the Indoline

The reduction of the indole ring to the corresponding indoline is a well-established transformation in organic synthesis. Various reducing agents can be employed, with the choice depending on the other functional groups present in the molecule. For the reduction of Methyl 2-(1H-indol-5-yl)acetate, a catalytic hydrogenation or the use of a reducing agent like sodium cyanoborohydride in the presence of an acid are suitable methods.

Experimental Protocol (Proposed): Indole Reduction

  • Reaction Setup: In a round-bottom flask, dissolve Methyl 2-(1H-indol-5-yl)acetate (1.0 eq) in glacial acetic acid.

  • Reducing Agent: Add sodium cyanoborohydride (NaBH3CN, 3.0 eq) portion-wise at 0 °C.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of water. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate.

Chemical Reactivity and Applications in Drug Development

The true value of Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate lies in its potential as a versatile intermediate for the synthesis of a diverse array of more complex molecules. The reactivity of this compound is primarily centered around the ester functionality and the secondary amine of the indoline ring.

Functional GroupPotential TransformationsReagents and ConditionsResulting Scaffolds
Ester HydrolysisLiOH, THF/H2O2-(2,3-dihydro-1H-indol-5-yl)acetic acid
AmidationAmine, coupling agent (e.g., HATU, EDCI)2-(2,3-dihydro-1H-indol-5-yl)acetamides
ReductionLiAlH4, THF2-(2,3-dihydro-1H-indol-5-yl)ethanol
Indoline N-H N-AlkylationAlkyl halide, base (e.g., K2CO3, NaH)N-alkylated indoline derivatives
N-AcylationAcyl chloride, base (e.g., Et3N)N-acylated indoline derivatives
N-ArylationAryl halide, Pd or Cu catalystN-arylated indoline derivatives
Elaboration of the Acetate Side Chain

The ester group can be readily hydrolyzed to the corresponding carboxylic acid, which serves as a key anchor point for the introduction of various functionalities through amide bond formation. This is a cornerstone of medicinal chemistry, allowing for the exploration of interactions with specific binding pockets in target proteins.

Side-Chain Elaboration Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate Hydrolysis Hydrolysis Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate->Hydrolysis Carboxylic Acid 2-(2,3-dihydro-1H-indol-5-yl)acetic acid Hydrolysis->Carboxylic Acid Amidation Amidation Carboxylic Acid->Amidation Amide Derivatives Amide Derivatives Amidation->Amide Derivatives

Caption: Elaboration of the acetate side chain.

Functionalization of the Indoline Nitrogen

The secondary amine of the indoline ring is nucleophilic and can be readily functionalized through N-alkylation, N-acylation, or N-arylation reactions. This allows for the introduction of diverse substituents that can modulate the overall shape, polarity, and pharmacological activity of the resulting molecules. For instance, N-alkylation can introduce side chains that interact with hydrophobic pockets of a target protein, while N-arylation can introduce additional aromatic systems for π-stacking interactions.

Potential Therapeutic Applications

The structural features of derivatives accessible from Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate suggest their potential application in several therapeutic areas. The indole and indoline scaffolds are known to exhibit a wide range of biological activities, including but not limited to:

  • Anticancer Agents: Many indole derivatives have shown potent anticancer activity through various mechanisms, such as inhibition of tubulin polymerization, kinase inhibition, and induction of apoptosis.

  • Antimicrobial Agents: The indole nucleus is a common feature in many natural and synthetic antimicrobial compounds.

  • Central Nervous System (CNS) Agents: The structural similarity of the indole ring to neurotransmitters like serotonin has led to the development of numerous CNS-active drugs.

  • Anti-inflammatory Agents: Indole-3-acetic acid derivatives, for example, have been explored for their anti-inflammatory properties.[5]

The ability to readily diversify the structure at both the C5-acetate position and the indoline nitrogen makes Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate a highly valuable starting point for the discovery of new drug candidates in these and other therapeutic areas.

Conclusion

Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate, while not a widely commercialized intermediate, represents a strategic building block with significant potential in modern drug discovery. Its synthesis, achievable through a logical sequence of well-established reactions, provides access to a versatile scaffold that can be readily functionalized at two key positions. The ability to introduce a wide range of substituents allows for the systematic exploration of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties. As the demand for novel and effective therapeutics continues to grow, the strategic use of well-designed intermediates like Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate will undoubtedly play a crucial role in the advancement of medicinal chemistry.

References

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.
  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920.
  • Synthesis of new indolecarboxylic acids related to the plant hormone indoleacetic acid IAA. (n.d.). Retrieved from [Link]

  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine - MDPI. (2021). Retrieved from [Link]

  • Heck reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis and biological evaluation of some N-substituted indoles - Arkivoc. (n.d.). Retrieved from [Link]

  • Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up - PMC. (n.d.). Retrieved from [Link]

  • Heck Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthesis and biological evaluation of indoles - Der Pharma Chemica. (n.d.). Retrieved from [Link]

  • Synthesis of 5-(methyl-5'indolyl-3')-indolyl-3-acetic acid. (2018). Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Solubility Profiling of Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate for Drug Discovery and Development

Foreword: The Criticality of Solubility Data for Novel Chemical Entities In the landscape of modern drug discovery, the journey of a novel chemical entity (NCE) from a promising hit to a viable clinical candidate is frau...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Criticality of Solubility Data for Novel Chemical Entities

In the landscape of modern drug discovery, the journey of a novel chemical entity (NCE) from a promising hit to a viable clinical candidate is fraught with challenges. Among the earliest and most critical hurdles is the determination of its fundamental physicochemical properties, with solubility chief among them. A compound's ability to dissolve in aqueous and organic media dictates its suitability for biological assays, its formulation potential, and ultimately, its pharmacokinetic profile. For a compound like Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate, a dihydroindole derivative of interest, the absence of publicly available solubility data necessitates a rigorous, first-principles approach to its characterization.

This guide provides a comprehensive framework for researchers, medicinal chemists, and formulation scientists to approach the solubility determination of Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate. We will move beyond a simple recitation of methods to a deeper exploration of the rationale behind experimental design, ensuring that the data generated is not only accurate but also contextually relevant for decision-making in a drug development pipeline.

Understanding the Molecule: Physicochemical Context

Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate is a small molecule featuring a dihydroindole (also known as indoline) core, a structure found in numerous biologically active compounds. The presence of the methyl ester and the secondary amine within the dihydroindole ring suggests a molecule with moderate polarity. The indole nucleus itself is known for its potential for hydrogen bonding and π-π stacking interactions, which can influence its solid-state properties and, consequently, its solubility.

Table 1: Predicted Physicochemical Properties of Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate

PropertyPredicted Value/CharacteristicImplication for Solubility
Molecular Weight ~191.23 g/mol Low molecular weight is generally favorable for solubility.
LogP (o/w) 1.5 - 2.5 (Estimated)Suggests moderate lipophilicity; likely to have better solubility in organic solvents than in water.
pKa Amine (pKa ~4-5), Ester (neutral)The basicity of the dihydroindole nitrogen will lead to pH-dependent aqueous solubility.
Hydrogen Bond Donors 1 (N-H)Can participate in hydrogen bonding, influencing interactions with protic solvents.
Hydrogen Bond Acceptors 2 (C=O, O-CH3)Can accept hydrogen bonds from protic solvents like water and alcohols.
Solid State Likely a crystalline solid at room temp.The crystal lattice energy will be a key determinant of its thermodynamic solubility.

Note: These are estimated values based on the chemical structure and data for analogous compounds. Experimental verification is essential.

The Cornerstone of Solubility Determination: The Shake-Flask Method (OECD 105)

For generating reliable thermodynamic solubility data, the saturation shake-flask method remains the gold standard.[2][3] This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature. Its strength lies in its direct measurement of the saturation point of the most stable crystalline form, providing a crucial baseline for all further formulation and biopharmaceutical studies.[4]

The Rationale Behind the Shake-Flask Protocol

The core principle is to create a saturated solution in equilibrium with an excess of the solid compound.[4] This ensures that the solvent cannot dissolve any more of the solute under the given conditions. The subsequent separation of the undissolved solid and quantification of the dissolved compound in the supernatant provides the solubility value. The choice of agitation time, temperature control, and analytical method are critical for the accuracy and reproducibility of the results.[5]

Detailed Experimental Protocol

Objective: To determine the equilibrium solubility of Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate in various solvents at a controlled temperature.

Materials:

  • Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate (ensure purity and known solid form)

  • Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))

  • Glass vials with screw caps

  • Thermostatically controlled shaker/incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation:

    • Add an excess of Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate to a series of glass vials. A common starting point is to add approximately 5-10 mg of the compound to 1 mL of each solvent. The key is to have undissolved solid remaining at the end of the experiment.

    • Add the selected solvents to the respective vials.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a defined period. A typical duration is 24 to 48 hours to ensure equilibrium is reached.[4] For some compounds, longer times may be necessary, and this should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) to see if the concentration in solution remains constant.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed in the incubator for a short period to allow larger particles to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microcrystals. Alternatively, the samples can be centrifuged at high speed, and the supernatant carefully collected.

  • Quantification:

    • Prepare a series of calibration standards of Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate in each of the test solvents.

    • Analyze the filtered samples and the calibration standards using a validated HPLC method.

    • Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.

    • Determine the concentration of Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate in the filtered samples from the calibration curve.

  • Data Reporting:

    • Express the solubility in units of mg/mL, µg/mL, or molarity (mol/L).

    • Record the temperature and the pH of the aqueous solutions.

Visualizing the Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification (HPLC) cluster_report Data Reporting prep1 Add excess compound to vials prep2 Add selected solvents prep1->prep2 equil1 Agitate at constant temperature (e.g., 24-48 hours) prep2->equil1 Incubate sep1 Settle suspensions equil1->sep1 Equilibrium reached sep2 Filter supernatant (0.22 µm) or Centrifuge sep1->sep2 quant2 Analyze filtered samples and standards sep2->quant2 Analyze sample quant1 Prepare calibration standards quant1->quant2 quant3 Determine concentration from calibration curve quant2->quant3 report1 Express solubility (mg/mL, mol/L) Record T and pH quant3->report1

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Data Presentation and Interpretation

The determined solubility values should be compiled into a clear and concise table to facilitate comparison across different solvent systems.

Table 2: Experimental Solubility Data for Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate

Solvent SystemTemperature (°C)pH (for aqueous)Solubility (mg/mL)Solubility (mol/L)
Deionized Water25Record valueExperimental dataCalculated value
PBS (pH 7.4)257.4Experimental dataCalculated value
0.1 N HCl25~1Experimental dataCalculated value
Ethanol25N/AExperimental dataCalculated value
Methanol25N/AExperimental dataCalculated value
Acetonitrile25N/AExperimental dataCalculated value
DMSO25N/AExperimental dataCalculated value

Interpreting the Results:

  • Aqueous Solubility: The values in water, PBS, and 0.1 N HCl will be crucial for predicting oral absorption and designing in vitro biological assays. A higher solubility in 0.1 N HCl compared to water or PBS would confirm the basic nature of the dihydroindole nitrogen.

  • Organic Solvent Solubility: High solubility in solvents like DMSO is expected and important for preparing stock solutions for high-throughput screening. Solubility in ethanol or other pharmaceutically acceptable co-solvents can inform early formulation strategies.

Advanced Considerations and Troubleshooting

  • Polymorphism: The solubility measured will be that of the specific solid form used. If different crystalline forms (polymorphs) or an amorphous form of the compound exist, they will exhibit different solubilities.[6] It is good practice to characterize the solid form before and after the experiment using techniques like X-ray powder diffraction (XRPD).

  • Compound Stability: It is essential to confirm that Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate does not degrade in the chosen solvents during the equilibration period. This can be checked by comparing the HPLC chromatogram of the sample to that of a fresh standard.

  • Ionization: For ionizable compounds like this one, the pH of the aqueous medium will have a significant impact on solubility. A full pH-solubility profile is often necessary for a complete understanding.

Conclusion: From Data to Decision

This guide provides a robust, scientifically-grounded framework for determining the solubility of Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate. By adhering to the principles of the shake-flask method and carefully considering the physicochemical nature of the molecule, researchers can generate high-quality, reliable data. This data is not merely a set of numbers but a critical piece of the puzzle in the complex process of drug development, enabling informed decisions that will guide the trajectory of this promising compound.

References

  • Determining the water solubility of difficult-to-test substances A tutorial review.
  • OECD GUIDELINES FOR THE TESTING OF CHEMICALS. (2006, March 23).
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).
  • Experimental and Computational Methods Pertaining to Drug Solubility. (PDF).
  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.
  • solubility experimental methods.pptx. Slideshare.
  • methyl 2-(2,3-dihydro-1H-indol-2-yl)
  • High-accuracy water solubility determination using logK.
  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS. (1995, July 27).
  • methyl 2-(5-amino-1H-indol-1-yl)
  • a.6. water solubility.
  • methyl 2-(3-hydroxy-2-oxo-1H-indol-3-yl)
  • methyl 2-(1H-indol-2-yl)
  • US5085991A - Process of preparing purified aqueous indole solution.

Sources

Exploratory

Comprehensive Technical Guide on the Handling, Safety, and Synthetic Utility of Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate (CAS: 1263284-16-7) Executive Summary Methyl 2-(2,3-dihydro-1H-indol-5-yl)ace...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate (CAS: 1263284-16-7)

Executive Summary

Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate is a highly versatile bifunctional building block utilized extensively in medicinal chemistry and API (Active Pharmaceutical Ingredient) development [1]. Featuring both a reactive secondary amine within an indoline core and a functionalizable methyl ester side chain, it enables orthogonal synthetic modifications. However, the electron-rich nature of the indoline ring demands rigorous handling protocols to prevent spontaneous autoxidation, while the ester moiety requires strict pH control to avoid premature hydrolysis. This whitepaper establishes the authoritative standard for the safe handling, storage, and experimental utilization of this compound.

Physicochemical Profiling & Causal Implications

To master the handling of Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate, one must understand the causality behind its physicochemical behavior. The lone pair of electrons on the indoline nitrogen is partially delocalized into the adjacent aromatic ring, creating a highly electron-rich system that is exceptionally susceptible to hydrogen atom transfer (HAT) and subsequent oxidation [4].

Quantitative Data & Handling Implications
PropertyValueCausal Implication for Handling
Chemical Name Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetateBifunctional reactivity requires orthogonal protection strategies.
CAS Number 1263284-16-7Unique identifier for regulatory and SDS tracking.
Core Structure Indoline (2,3-dihydroindole)Highly susceptible to aerobic autoxidation to indole.
Functional Group Methyl EsterSensitive to aqueous acids/bases; prone to hydrolysis.
Storage Temp. 2–8°C or -20°CLow thermal energy kinetically slows autoxidation and degradation.
Atmosphere Argon (preferred) or NitrogenDisplaces triplet oxygen ( 3O2​ ) to prevent N-H radical abstraction.

Safety, Hazards, and Risk Mitigation

While specific toxicological data for this exact derivative is still being compiled by regulatory bodies, the toxicological profile must be extrapolated from the parent indoline scaffold [2].

Hazard Profile
  • Skin and Eye Irritation (Category 2): The nucleophilic nature of the indoline nitrogen can interact with biological electrophiles, causing localized irritation.

  • Respiratory Sensitization: Aerosolized indoline powders can cause reactive airways dysfunction syndrome (RADS) upon prolonged exposure.

Risk Mitigation & PPE Causality
  • Nitrile Gloves (Min. 4 mil thickness): Indolines can permeate thin latex. Nitrile provides a superior chemical barrier against non-polar organic derivatives.

  • Fume Hood (Face Velocity 80-100 fpm): Prevents inhalation of aerosolized particulates during weighing.

  • Static-Dissipative Tools: Powders stored in dry, inert environments are prone to static buildup. Use grounded spatulas to prevent sudden aerosolization or ignition.

The Autoxidation Pathway

If exposed to ambient air and light, the indoline core undergoes a rapid, thermodynamically driven autoxidation to the corresponding indole [3]. This completely alters the hybridization of the nitrogen from sp3 -like to sp2 , destroying its nucleophilicity and ruining the reagent for subsequent N-alkylation or cross-coupling steps.

Autoxidation A Methyl 2-(2,3-dihydro-1H- indol-5-yl)acetate (Indoline Core) B Radical Intermediate (N-H Abstraction) A->B O2 (Air) Light / Base C Methyl 2-(1H-indol-5-yl)acetate (Indole Core) B->C -H• Aromatization

Mechanistic pathway of indoline autoxidation to indole under aerobic conditions.

Handling & Storage Protocols (Self-Validating System)

To guarantee the integrity of the compound, researchers must implement a self-validating handling workflow. The following protocol ensures that any breach in the inert atmosphere is immediately detectable.

Workflow N1 1. Vial Retrieval (-20°C) N2 2. Equilibrate to Room Temp (Desiccator, 30 min) N1->N2 Prevent condensation N3 3. Transfer to Glovebox (Argon Atmosphere) N2->N3 Maintain inertness N4 4. Weighing & Dissolution (Degassed Solvents) N3->N4 Avoid oxidation N5 5. Purge Headspace & Seal N4->N5 Secure storage

Standard operating procedure for the inert handling and storage of air-sensitive indolines.

Step-by-Step Methodology: Inert Weighing and Preparation
  • Thermal Equilibration: Remove the sealed vial from -20°C storage and place it in a vacuum desiccator for 30 minutes.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder, leading to irreversible ester hydrolysis.

  • Inert Transfer: Transfer the equilibrated vial into an Argon-filled glovebox.

    • Causality: Argon ( 40 g/mol ) is denser than Nitrogen ( 28 g/mol ) and provides a superior, heavier "blanket" over the solid powder, preventing trace oxygen ingress.

  • Solvent Preparation: If preparing a stock solution, use strictly anhydrous solvents that have been sparged with Argon for 15 minutes. Dissolved oxygen in solvents is the primary culprit for in-solution degradation.

  • Validation Checkpoint: Maintain an open vial of resazurin indicator solution inside the glovebox. Self-Validation: If the indicator transitions from colorless to pink, the O2​ concentration has exceeded 5 ppm. The atmosphere is compromised, and the handling protocol must be aborted to protect the reagent.

  • Sealing: Once weighed, seal the parent vial with a PTFE-lined septum cap, wrap tightly with Parafilm, and return to -20°C storage.

Experimental Workflows: Chemoselective N-Alkylation

When utilizing Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate as a nucleophile, the primary synthetic challenge is achieving N-alkylation without hydrolyzing the methyl ester or oxidizing the ring.

Step-by-Step Methodology
  • System Purge: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Dissolution: Dissolve 1.0 eq of the indoline in anhydrous, degassed N,N-Dimethylformamide (DMF) ( 0.2 M ).

  • Base Addition: Add 2.0 eq of anhydrous Potassium Carbonate ( K2​CO3​ ).

    • Causality: A mild, insoluble inorganic base like K2​CO3​ acts as an acid scavenger for the alkylation byproduct without providing the hydroxide ions ( OH− ) necessary to cleave the methyl ester. Do not use NaOH or LiOH.

  • Electrophile Addition: Dropwise add 1.1 eq of the desired alkyl halide at 0°C, then allow to warm to room temperature.

  • Validation Checkpoint (TLC Monitoring): Spot the reaction mixture on a silica TLC plate and visualize under a 254 nm UV lamp. Self-Validation: The starting indoline and the N-alkylated product will have distinct Rf​ values. If a highly fluorescent, lower Rf​ spot appears, it indicates that the indoline has oxidized to the indole byproduct, signaling a leak in the Schlenk line apparatus.

  • Quench: Quench the reaction strictly with saturated aqueous Ammonium Chloride ( NH4​Cl ) rather than water to buffer the pH and protect the ester during aqueous workup.

References

  • Kim, J. et al. "Aerobic Oxidation Approaches to Indole-3-carboxylates: A Tandem Cross Coupling of Amines–Intramolecular Mannich–Oxidation Sequence." Organic Letters, ACS Publications. Available at: [Link]

Protocols & Analytical Methods

Method

Application Note & Detailed Protocol: A Step-by-Step Guide to the Synthesis of Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate

Abstract This document provides a comprehensive guide for the synthesis of Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate, a key indoline-based building block relevant to medicinal chemistry and drug development. The primar...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the synthesis of Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate, a key indoline-based building block relevant to medicinal chemistry and drug development. The primary synthetic challenge lies in the selective reduction of the C2-C3 double bond of the indole precursor, Methyl 2-(1H-indol-5-yl)acetate, without affecting the aromaticity of the benzene ring or the integrity of the methyl ester functional group. We present two robust, field-proven methodologies to achieve this transformation: a direct, atom-economical catalytic hydrogenation of the unprotected indole and a classical, high-fidelity three-step sequence involving N-protection, hydrogenation, and deprotection. This guide offers in-depth scientific rationale, detailed step-by-step protocols, and troubleshooting insights to empower researchers to successfully synthesize this valuable compound.

Introduction: The Significance of the Indoline Scaffold

The indoline (2,3-dihydro-1H-indole) motif is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmacologically active molecules.[1] Its saturated heterocyclic ring offers a three-dimensional geometry distinct from its planar indole counterpart, which can be crucial for optimizing ligand-receptor interactions. Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate serves as a versatile intermediate, providing synthetic handles at the nitrogen atom and the ester moiety for diversification and the construction of compound libraries for drug discovery programs.

The synthesis of this target compound hinges on the selective reduction of the indole ring. The aromatic indole nucleus is highly resonance-stabilized, making its reduction a non-trivial task.[2][3] Furthermore, the indoline product, a secondary amine, can act as a poison to many hydrogenation catalysts, hindering the reaction's progress.[2][3] This guide addresses these challenges by presenting validated protocols for both direct and protecting-group-assisted synthetic strategies.

Overview of Synthetic Strategies

The synthesis initiates from the commercially available precursor, Methyl 2-(1H-indol-5-yl)acetate. From this starting point, two primary pathways are detailed to achieve the target indoline.

Strategy A: Direct Catalytic Hydrogenation This approach is an efficient, one-step process that reduces the indole double bond directly. It is environmentally benign, using molecular hydrogen as the reductant.[2][3] Success often relies on acidic activation to disrupt the indole's aromaticity.

Strategy B: N-Protection/Reduction/Deprotection Sequence This classic three-step approach offers high control and often cleaner conversions. The indole nitrogen is first protected, which facilitates a smoother hydrogenation and prevents catalyst deactivation. The protecting group is then removed to yield the final product.

Synthetic_Strategies cluster_A Strategy A: Direct Hydrogenation cluster_B Strategy B: Protection Route Start Methyl 2-(1H-indol-5-yl)acetate Direct_Hydro Catalytic Hydrogenation (Pt/C, H₂, Acid) Start->Direct_Hydro H₂ Protect 1. N-Protection (Boc₂O) Start->Protect Protected_Indole N-Boc Indole Intermediate Indoline Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate Direct_Hydro->Indoline Reduce_Protected 2. Catalytic Hydrogenation (Pd/C, H₂) Protect->Reduce_Protected Deprotect 3. Deprotection (TFA) Reduce_Protected->Deprotect Protected_Indoline N-Boc Indoline Intermediate Deprotect->Indoline

Caption: Overview of the two synthetic routes to the target indoline.

Synthesis of Precursor: Methyl 2-(1H-indol-5-yl)acetate

While Methyl 2-(1H-indol-5-yl)acetate is commercially available, it can also be readily prepared from its corresponding carboxylic acid, (1H-indol-5-yl)acetic acid, via Fischer esterification. This is a standard, high-yielding reaction.

Protocol 1: Fischer Esterification
Reagent/MaterialAmountMolar Eq.Notes
(1H-Indol-5-yl)acetic acid5.0 g1.0Starting material.
Methanol (Anhydrous)100 mLSolventUse dry solvent to favor ester formation.
Sulfuric Acid (Concentrated)1 mLCatalystHandle with extreme care.
Saturated Sodium Bicarbonate Soln.As neededQuenchFor neutralization.
Ethyl Acetate~150 mLExtractionFor work-up.
Brine~50 mLWashTo remove water.
Anhydrous Magnesium SulfateAs neededDryingTo dry the organic phase.

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve (1H-indol-5-yl)acetic acid (5.0 g) in anhydrous methanol (100 mL).

  • Acid Addition: Carefully and slowly add concentrated sulfuric acid (1 mL) to the stirring solution.

  • Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cooling and Concentration: Allow the reaction to cool to room temperature. Remove the bulk of the methanol using a rotary evaporator.

  • Work-up: Dilute the residue with ethyl acetate (100 mL) and water (50 mL). Carefully neutralize the aqueous layer by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with additional ethyl acetate (2 x 25 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield Methyl 2-(1H-indol-5-yl)acetate, which is typically a solid and can be further purified by recrystallization if necessary.

Strategy A: Direct Catalytic Hydrogenation of Unprotected Indole

Scientific Rationale

Direct hydrogenation of unprotected indoles is challenging due to the aromatic stability of the indole ring.[2][3] To overcome this, the reaction is often performed under acidic conditions. Protonation at the C3 position disrupts the aromatic system, generating an iminium ion that is more susceptible to reduction.[2][3] Platinum on carbon (Pt/C) is an effective catalyst for this transformation, and performing the reaction in an aqueous medium can be an environmentally friendly approach.[2][3] However, the presence of an electron-withdrawing group, such as the methyl acetate at the 5-position, can decrease the rate of hydrogenation, potentially requiring higher catalyst loading or hydrogen pressure.[2][3]

Caption: Reaction scheme for the direct hydrogenation of the indole precursor.

Protocol 2: Acid-Catalyzed Direct Hydrogenation
Reagent/MaterialAmountMolar Eq.Notes
Methyl 2-(1H-indol-5-yl)acetate1.0 g1.0Starting material from Protocol 1.
Platinum on Carbon (Pt/C, 5-10%)100-200 mg10-20% w/wHandle carefully; can be pyrophoric when dry.
p-Toluenesulfonic acid (p-TsOH)~1.1 g~1.1Acid catalyst.
Water / Methanol (1:1)20 mLSolventDegassed solvent mixture.
Hydrogen Gas (H₂)50 psiReductantUse in a high-pressure hydrogenation apparatus.
Celite®As neededFiltrationFor catalyst removal.

Step-by-Step Procedure:

  • Vessel Preparation: To a high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus), add Methyl 2-(1H-indol-5-yl)acetate (1.0 g), p-toluenesulfonic acid (~1.1 g), and the water/methanol solvent (20 mL).

  • Catalyst Addition: Carefully add the Pt/C catalyst (100-200 mg) to the vessel under a stream of inert gas (e.g., Nitrogen or Argon) to prevent ignition.

  • Hydrogenation: Seal the vessel, purge several times with hydrogen gas, and then pressurize to 50 psi.

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by observing hydrogen uptake and periodically analyzing aliquots via TLC or LC-MS.

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the pad with methanol.

  • Work-up: Concentrate the filtrate using a rotary evaporator. Dilute the residue with ethyl acetate and neutralize with saturated sodium bicarbonate solution.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the target indoline.

Strategy B: N-Protection, Reduction, and Deprotection

Scientific Rationale

This strategy circumvents the issues of catalyst poisoning and slow reaction rates by temporarily modifying the indole nitrogen. The tert-butyloxycarbonyl (Boc) group is an excellent choice as it is stable to the basic and nucleophilic conditions of its installation and the neutral conditions of hydrogenation. Critically, it is easily removed under acidic conditions that do not harm the final product.[4] The N-Boc protected indole is often more readily reduced than its unprotected counterpart. Palladium on carbon (Pd/C) is a standard and highly effective catalyst for hydrogenating N-protected indoles.

Protection_Route cluster_steps Workflow for Strategy B Start Methyl 2-(1H-indol-5-yl)acetate Step1 N-Boc Protection Start->Step1 Protected_Indole Intermediate A: N-Boc Indole Step1->Protected_Indole Step2 Hydrogenation Protected_Indole->Step2 Protected_Indoline Intermediate B: N-Boc Indoline Step2->Protected_Indoline Step3 Deprotection Protected_Indoline->Step3 End Final Product: Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate Step3->End

Caption: Logical workflow for the N-protection/reduction/deprotection strategy.

Protocol 3.1: N-Boc Protection
Reagent/MaterialAmountMolar Eq.Notes
Methyl 2-(1H-indol-5-yl)acetate1.0 g1.0Starting material.
Di-tert-butyl dicarbonate (Boc₂O)~1.26 g1.1Boc-anhydride.
4-Dimethylaminopyridine (DMAP)~64 mg0.1Catalyst.
Triethylamine (TEA)~0.74 mL1.05Base.
Dichloromethane (DCM)20 mLSolventAnhydrous.

Step-by-Step Procedure:

  • Reaction Setup: Dissolve Methyl 2-(1H-indol-5-yl)acetate (1.0 g) in anhydrous DCM (20 mL) in a round-bottom flask under an inert atmosphere.

  • Reagent Addition: Add triethylamine (0.74 mL), DMAP (64 mg), and Boc₂O (1.26 g) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude N-Boc protected indole can often be used in the next step without further purification.

Protocol 3.2: Hydrogenation of N-Boc Indole
Reagent/MaterialAmountMolar Eq.Notes
N-Boc-Methyl 2-(1H-indol-5-yl)acetate~1.5 g (crude)1.0From Protocol 3.1.
Palladium on Carbon (Pd/C, 10%)150 mg10% w/wHandle carefully; can be pyrophoric.
Methanol or Ethyl Acetate25 mLSolvent
Hydrogen Gas (H₂)1 atm (balloon) or 50 psiReductantParr shaker for higher pressure is more efficient.

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the N-Boc protected indole in methanol or ethyl acetate (25 mL) in a hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C (150 mg) under an inert atmosphere.

  • Hydrogenation: Purge the flask with hydrogen and stir under a hydrogen atmosphere (balloon or Parr apparatus at 50 psi) at room temperature until the starting material is consumed (typically 6-18 hours).

  • Catalyst Removal: Purge with an inert gas and filter the mixture through Celite®, washing the pad with the reaction solvent.

  • Concentration: Concentrate the filtrate to yield the crude N-Boc protected indoline, which is carried forward.

Protocol 3.3: N-Boc Deprotection
Reagent/MaterialAmountMolar Eq.Notes
N-Boc-Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate~1.5 g (crude)1.0From Protocol 3.2.
Trifluoroacetic Acid (TFA)5 mLExcessCorrosive; handle in a fume hood.
Dichloromethane (DCM)10 mLSolvent

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the crude N-Boc protected indoline in DCM (10 mL) in a round-bottom flask and cool the solution in an ice bath.

  • Acid Addition: Slowly add TFA (5 mL) to the stirring solution.

  • Reaction: Remove the ice bath and stir at room temperature for 1-2 hours until TLC or LC-MS indicates complete deprotection.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Neutralization and Extraction: Dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution until the aqueous layer is basic. Wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Final Purification: Purify the crude product by flash column chromatography to obtain pure Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate.

Characterization

The identity and purity of the final product, Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate, should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the presence of the aliphatic protons of the dihydro-indole ring (typically two triplets around 3.0 and 3.5 ppm) and the disappearance of the indole C2 and C3 protons.

  • ¹³C NMR: To confirm the change in hybridization of C2 and C3 from sp² to sp³.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₁H₁₃NO₂, MW: 191.23 g/mol ).

Safety Precautions

  • Catalysts: Palladium on carbon (Pd/C) and Platinum on carbon (Pt/C) are pyrophoric, especially when dry or spent. Handle under an inert atmosphere and do not allow the catalyst to dry on filter paper. Quench spent catalyst carefully with water.

  • Hydrogen Gas: Hydrogen is highly flammable and explosive. All hydrogenation reactions must be conducted in a well-ventilated area, preferably a fume hood, using appropriate high-pressure equipment.

  • Solvents: Use flammable solvents such as methanol, ethyl acetate, and dichloromethane in a well-ventilated fume hood away from ignition sources.

  • Acids and Bases: Concentrated sulfuric acid and trifluoroacetic acid are highly corrosive. Saturated sodium bicarbonate will effervesce upon neutralization. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

  • ResearchGate. (n.d.). A New Protecting-Group Strategy for Indoles | Request PDF. Retrieved from [Link]

  • Cativiela, C., et al. (n.d.). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Retrieved from [Link]

  • ResearchGate. (2014, January 5). What is the best protecting group(s) to protect the SH which is connected to C2 of indole? Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Retrieved from [Link]

  • Kuwano, R. (2008, June 12). CATALYTIC ASYMMETRIC HYDROGENATION OF 5-MEMBERED HETEROAROMATICS. Journal of Synthetic Organic Chemistry, Japan. Retrieved from [Link]

  • Albericio, F., et al. (2019, November 19). Amino Acid-Protecting Groups. Chemical Reviews. Retrieved from [Link]

  • Balaraman, K., et al. (2011, September 8). Heterogeneous Catalytic Hydrogenation of Unprotected Indoles in Water: A Green Solution to a Long-Standing Challenge. Organic Letters. Retrieved from [Link]

  • Balaraman, K., et al. (n.d.). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. PMC. Retrieved from [Link]

  • MDPI. (2021, July 5). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Retrieved from [Link]

Sources

Application

Application Note: High-Efficiency Purification of Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate via Modified Normal-Phase Chromatography

Introduction and Scope Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate (often referred to as methyl indoline-5-acetate) is a highly valuable synthetic intermediate. It is most notably utilized in the synthesis of photo-cleav...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scope

Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate (often referred to as methyl indoline-5-acetate) is a highly valuable synthetic intermediate. It is most notably utilized in the synthesis of photo-cleavable "caged" neurotransmitters (such as NI-caged glutamate and GABA) and various targeted pharmaceutical agents [1].

Purifying this compound via standard normal-phase silica gel chromatography presents a distinct challenge. The molecule features a secondary amine within the indoline ring and a methyl ester on the side chain. While the ester is relatively stable, the secondary amine interacts strongly with the stationary phase, necessitating a carefully engineered chromatographic environment to prevent sample loss and peak tailing.

Physicochemical Profiling

Understanding the intrinsic properties of the target molecule is the first step in designing a self-validating purification system.

Table 1: Physicochemical Properties and Chromatographic Implications

PropertyValueChromatographic Implication
pKa (Indoline NH) ~5.20 [2]Weakly basic. Prone to hydrogen bonding and partial protonation by acidic silanols on bare silica gel.
LogP ~1.8Moderately lipophilic. Elutes efficiently in non-polar to moderately polar solvent systems (e.g., Hexane/Ethyl Acetate).
Functional Groups Secondary Amine, Methyl EsterRequires a delicate pH balance. The system must mask silica acidity to prevent amine streaking, without being so basic that it induces ester hydrolysis.

Mechanistic Insights: The Causality of Peak Tailing

The Problem: Bare silica gel ( SiO2​ ) surfaces are densely populated with Brønsted acidic silanol groups (Si-OH). When Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate travels through the column, the secondary amine of the indoline ring acts as a Lewis base. This results in strong, non-uniform hydrogen bonding and acid-base interactions. Macroscopically, this manifests as severe peak tailing, band broadening, and irreversible adsorption (poor recovery) [3].

The Solution: To counteract this, a basic modifier—typically Triethylamine (TEA)—is introduced into the mobile phase. TEA (pKa ~10.75) is significantly more basic than the indoline nitrogen. By adding 0.1% to 1.0% (v/v) TEA to the eluent, the TEA molecules competitively bind to and neutralize the acidic silanol sites. This "deactivates" the silica, allowing the indoline derivative to partition smoothly based on polarity rather than acid-base affinity [4].

Ester Stability Assurance: A common concern is whether adding a base will hydrolyze the methyl ester. Because TEA is a sterically hindered, non-nucleophilic tertiary amine, it does not induce aminolysis or base-catalyzed hydrolysis of the ester at room temperature during the short duration of flash chromatography.

Method Development and Optimization

Before committing to a preparative column, the solvent system must be optimized via Thin Layer Chromatography (TLC).

TLC_Optimization Start Run standard TLC (Hexane/EtOAc) Check Observe Spot Shape Start->Check Tail Streaking / Tailing (Rf < 0.2) Check->Tail Acid-Base Interaction Good Sharp Spot (Rf 0.2 - 0.4) Check->Good Ideal Peak Shape Mod Add 1% TEA to Eluent Tail->Mod Success Proceed to Column Good->Success Recheck Re-run TLC Mod->Recheck Recheck->Success Sharp Spot Achieved

Caption: Decision tree for optimizing TLC solvent systems for indoline derivatives.

Self-Validating System (2D-TLC): To ensure the compound does not degrade on the stationary phase, spot the crude mixture on a TLC plate, develop it in the TEA-modified solvent, rotate the plate 90 degrees, and develop it again. If the target spot falls perfectly on the diagonal, the compound is stable, and the silica is adequately deactivated.

Experimental Protocol: TEA-Modified Normal-Phase Chromatography

The following step-by-step methodology ensures high-resolution separation and maximum recovery.

Materials & Reagents
  • Silica Gel (230-400 mesh, 40-63 µm)

  • n-Hexane (ACS Grade)

  • Ethyl Acetate (ACS Grade)

  • Triethylamine (TEA, ≥99%)

Step-by-Step Workflow

Step 1: Solvent Preparation & Silica Deactivation

  • Prepare the optimized mobile phase based on TLC results (e.g., 80:20 Hexane:Ethyl Acetate).

  • Add exactly 1% (v/v) TEA to the total solvent volume and mix thoroughly.

  • Prepare a slurry of silica gel using this TEA-modified solvent. The TEA will immediately begin neutralizing the acidic silanols.

Step 2: Column Packing

  • Pour the slurry into the glass column.

  • Flush the packed column with at least 1.5 Column Volumes (CV) of the TEA-modified solvent. Causality: This pre-equilibration is critical. If the column is not pre-flushed, the TEA front will move slower than the solvent front, leaving the lower portion of the column acidic and causing the amine to streak mid-column.

Step 3: Dry Loading the Sample

  • Dissolve the crude Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate in a minimal amount of Dichloromethane (DCM).

  • Add a small mass of deactivated silica gel (approx. 2-3 times the crude mass) to the flask.

  • Evaporate the DCM under reduced pressure until a free-flowing powder is obtained.

  • Carefully load this powder onto the top of the column bed and cap with a thin layer of protective sand. Causality: Liquid loading with polar solvents (like DCM or Methanol) disrupts the delicate equilibrium of the TEA-deactivated silica bed, causing immediate band broadening. Dry loading ensures a perfectly narrow initial band.

Step 4: Elution and Monitoring

  • Elute using the isocratic or gradient TEA-modified solvent system.

  • Collect fractions and monitor via TLC (UV active at 254 nm) or TLC-MS.

  • Pool the fractions containing the pure product and concentrate under reduced pressure. (Note: TEA is volatile and will be removed during rotary evaporation, leaving the pure free-base indoline).

Workflow A 1. Prepare Slurry (Silica + Hex/EtOAc + 1% TEA) B 2. Pack Column & Flush 1.5 CV A->B C 3. Dry Load Sample (Avoid polar solvents) B->C D 4. Isocratic Elution (Hex/EtOAc + 1% TEA) C->D E 5. Fraction Collection & TLC Monitoring D->E

Caption: Step-by-step workflow for the purification of basic amines via deactivated silica gel.

Comparative Performance Data

For laboratories processing this intermediate at scale, alternative stationary phases such as Amine-Functionalized Silica (KP-NH) can be utilized to bypass the need for TEA entirely [5]. The table below summarizes the expected outcomes based on the chosen methodology.

Table 2: Comparative Chromatographic Performance for Methyl indoline-5-acetate

Stationary PhaseMobile PhaseModifierPeak Shape / ResolutionTypical Recovery
Standard Silica (Bare) Hexane / EtOAcNoneSevere tailing, broad elution< 60%
Deactivated Silica Hexane / EtOAc1% TEASharp, symmetrical> 90%
Amine-Functionalized (KP-NH) Hexane / EtOAcNoneSharp, symmetrical> 95%

References

  • Photochemical and pharmacological evaluation of 7-nitroindolinyl- and 4-methoxy-7-nitroindolinyl-amino acids as novel, fast caged neurotransmitters. Journal of Physiology / ResearchGate. Available at:[Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available at:[Link]

  • Method Development Strategies for Amine Bonded Phase Columns. Teledyne ISCO. Available at:[Link]

Method

Analytical Characterization and Quality Control Protocol for Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Analytical Chemists, Synthetic Biologists, and Neuropharmacology Researchers Compound: Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate (Sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Analytical Chemists, Synthetic Biologists, and Neuropharmacology Researchers Compound: Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate (Synonym: Methyl indoline-5-acetate) CAS Registry Number: 1263284-16-7 (Hydrochloride salt) / 85676-99-9 (Free Base)

Introduction & Scientific Context

Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate is a highly specialized synthetic intermediate. Its primary application in modern drug development and neurobiology is as a precursor for the synthesis of photolabile "caged" neurotransmitters. Specifically, it is regioselectively nitrated and coupled to amino acids to produce 7-nitroindolinyl (NI) and 4-methoxy-7-nitroindolinyl (MNI) derivatives of L-glutamate, GABA, and glycine [1].

Because these caged compounds are utilized in highly sensitive neurophysiological studies—such as two-photon focal photolysis in brain slice electrophysiology—the analytical purity of the indoline precursor is non-negotiable. Trace impurities, particularly oxidized indole analogs or unreacted starting materials, can act as unintended receptor antagonists or cause baseline toxicity in living tissues. This application note details a comprehensive, self-validating analytical workflow to ensure the structural integrity and purity of this critical building block.

Physicochemical Profile

Before initiating analytical workflows, it is essential to establish the baseline physicochemical properties of the analyte.

PropertyValue
Chemical Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol (Free base)
Appearance Pale yellow to brown oil/solid (Free base); Off-white powder (HCl salt)
Solubility Soluble in Methanol, Acetonitrile, DMSO, and Chloroform.
Ionization Secondary amine readily protonates in acidic media (pKa ~ 5.0).

Analytical Workflows & Causality

To guarantee precursor viability, the analytical strategy must orthogonalize structural confirmation with purity assessment.

QC_Workflow A Raw Sample Methyl indoline-5-acetate B LC-MS (ESI+) Purity & Mass Confirmation A->B Step 1 C 1H & 13C NMR Structural & Oxidation Check B->C Step 2 D FT-IR (ATR) Functional Group Validation C->D Step 3 E QA Release >98% Purity Achieved D->E Pass

Analytical QC Workflow for Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate.

Liquid Chromatography-Mass Spectrometry (LC-MS)

The Causality of the Method: The indoline core contains a secondary amine that is highly basic relative to fully aromatic indoles. By utilizing an Electrospray Ionization source in positive mode (ESI+) and adding 0.1% Formic Acid to the mobile phase, we force the complete protonation of the amine. This achieves two goals: it dramatically enhances the sensitivity of the target analyte ( [M+H]+ = 192.1), and it suppresses the ionization of trace acidic impurities, creating a cleaner baseline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Causality of the Method: Indolines are highly susceptible to spontaneous air oxidation, converting into their fully aromatic indole counterparts. NMR acts as a self-validating purity check against this specific degradation pathway. In 1 H NMR, the saturated C2 and C3 protons of the indoline ring appear as distinct triplets in the aliphatic region (~3.0–3.6 ppm). If oxidation has occurred, these triplets vanish, replaced by downfield aromatic doublets (~6.5–7.5 ppm). We utilize CDCl₃ for the free base to ensure sharp resolution of the ester side-chain.

Synthetic Application Pathway

To understand the necessity of this rigorous QC, one must visualize its downstream application in synthesizing caged neurotransmitters [1].

Synthesis_Pathway A Methyl indoline-5-acetate (Validated Precursor) B Regioselective Nitration (Claycop / Acetic Anhydride) A->B C 7-Nitroindoline Intermediate (Photolabile Core) B->C D Coupling with L-Glutamate (Phosgene / Base) C->D E NI-Caged L-Glutamate (Neurophysiological Probe) D->E

Synthetic pathway from indoline precursor to NI-Caged L-Glutamate.

Step-by-Step Experimental Protocols

Protocol A: LC-MS Purity Assessment

This protocol incorporates a blank injection prior to the sample run to self-validate against column carryover.

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Vortex for 30 seconds. Dilute 100 µL of this stock into 900 µL of Mobile Phase A.

  • Instrument Setup: Agilent 1290 Infinity II LC coupled to a 6130 Single Quadrupole MS (or equivalent).

  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.8 µm particle size). Maintain column compartment at 40°C.

  • Mobile Phases:

    • A: LC-MS grade Water + 0.1% Formic Acid (v/v)

    • B: LC-MS grade Acetonitrile + 0.1% Formic Acid (v/v)

  • Gradient Table:

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.4955
0.50.4955
4.00.4595
5.00.4595
5.10.4955
  • MS Parameters: ESI positive mode. Capillary Voltage: 3.0 kV. Desolvation Temperature: 350°C. Scan range: 100–600 m/z.

  • Data Analysis: Extract the chromatogram at 254 nm and 210 nm. Confirm the base peak mass matches [M+H]+ = 192.1 m/z. Calculate area percent purity (must be 98.0%).

Protocol B: NMR Structural Elucidation

This protocol utilizes D₂O exchange to definitively identify the secondary amine proton, validating the intact indoline ring.

  • Sample Preparation: If the sample is a hydrochloride salt, perform a micro-extraction (DCM/Sat. NaHCO₃) to isolate the free base. Dissolve 10–15 mg of the dried free base in 0.6 mL of CDCl₃ containing 0.03% v/v TMS (Tetramethylsilane) as an internal standard.

  • Instrument Setup: 400 MHz or 500 MHz NMR Spectrometer.

  • Acquisition Parameters ( 1 H): 16 scans, 1 second relaxation delay, 30° pulse angle.

  • Self-Validation Step (D₂O Exchange): After the initial scan, add 1 drop of D₂O to the NMR tube, shake vigorously for 30 seconds, and rescan. The broad singlet corresponding to the N-H proton will disappear, confirming its assignment.

  • Expected 1 H NMR Chemical Shifts:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.00Triplet (t)2HIndoline C3-H₂ (Ring)
~3.50Singlet (s)2H-CH₂-COO- (Side chain)
~3.55Triplet (t)2HIndoline C2-H₂ (Ring)
~3.68Singlet (s)3H-OCH₃ (Ester methyl)
~3.80Broad Singlet (br s)1HN-H (Disappears post-D₂O)
6.50 – 7.00Multiplet (m)3HAromatic protons (C4, C6, C7)
Protocol C: FT-IR Functional Group Validation
  • Sample Preparation: Ensure the ATR (Attenuated Total Reflectance) diamond crystal is cleaned with isopropanol and a background spectrum is collected. Place 1-2 mg of the neat solid directly onto the crystal. Apply the pressure anvil to ensure uniform contact.

  • Acquisition: Scan from 4000 cm⁻¹ to 400 cm⁻¹ at a resolution of 4 cm⁻¹ for 32 co-added scans.

  • Key Diagnostic Peaks:

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3350Medium, BroadN-H stretch (Secondary amine of indoline)
~2950WeakC-H stretch (Aliphatic CH₂ groups)
~1735Strong, SharpC=O stretch (Methyl ester carbonyl)
~1150StrongC-O stretch (Ester)

References

  • Canepari, M., Nelson, L., Papageorgiou, G., Corrie, J. E., & Ogden, D. (2001). Photochemical and pharmacological evaluation of 7-nitroindolinyl-and 4-methoxy-7-nitroindolinyl-amino acids as novel, fast caged neurotransmitters. Journal of Neuroscience Methods, 112(1), 29-42.[Link]

Application

Application Note: Structural Elucidation of a Heterocyclic Scaffold using 13C NMR Spectroscopy

Topic: 13C NMR Analysis of "Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate" Abstract and Introduction The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: 13C NMR Analysis of "Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate"

Abstract and Introduction

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its precise structural characterization is a prerequisite for understanding structure-activity relationships (SAR) and ensuring the integrity of drug development candidates. "Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate" is a functionalized indoline derivative of interest for further chemical elaboration. This application note provides a comprehensive guide to the structural verification of this compound using Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy.

13C NMR is an unparalleled, non-destructive technique for mapping the carbon skeleton of an organic molecule. Each unique carbon atom in a distinct electronic environment produces a discrete signal, providing a definitive fingerprint of the molecule's structure. This guide will detail the protocol for sample preparation and data acquisition, present a complete, predicted assignment of the 13C NMR spectrum, and explain the rationale based on established principles of chemical shift theory. The methodologies described herein are designed for researchers and scientists engaged in synthetic chemistry, process development, and quality control.

Guiding Principles: Predicting the 13C NMR Spectrum

The chemical shift (δ) of a given carbon nucleus is highly sensitive to its local electronic environment. Predicting the spectrum of Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate involves considering several key factors:

  • Hybridization: sp2-hybridized carbons (aromatic, carbonyl) resonate significantly downfield (100-220 ppm) compared to sp3-hybridized carbons (aliphatic) (0-90 ppm)[1][2].

  • Electronegativity: The presence of electronegative atoms like oxygen and nitrogen causes a deshielding effect, shifting the signals of adjacent carbons downfield. The ester's -OCH3 group and the indoline's nitrogen atom are primary examples[2].

  • Substituent Effects: The acetate substituent on the C5 position of the indoline ring will influence the chemical shifts of the aromatic carbons (C4, C5, C6, C3a, C7a) relative to unsubstituted indoline.

  • Carbonyl Carbon: The ester carbonyl carbon (C=O) is one of the most deshielded carbons and typically appears in the 160-180 ppm region[2].

By analyzing the structure and applying these principles, we can anticipate the number of signals and their approximate chemical shifts. The target molecule possesses 11 unique carbon environments, and thus, 11 distinct signals are expected in the proton-decoupled 13C NMR spectrum.

Experimental Protocol

This section outlines a robust, self-validating protocol for acquiring a high-quality 13C NMR spectrum.

Sample Preparation
  • Analyte Weighing: Accurately weigh 15-25 mg of high-purity Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate directly into a clean, dry NMR tube.

  • Solvent Selection & Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl3) is a common first choice due to its excellent solubilizing power for many organic compounds and its well-characterized solvent signal.[3] Alternatively, deuterated dimethyl sulfoxide (DMSO-d6) can be used if solubility in CDCl3 is poor.[4][5]

  • Internal Standard: Add a small drop of Tetramethylsilane (TMS) as an internal reference standard, with its signal defined as 0.0 ppm.[6]

  • Homogenization: Cap the NMR tube and gently invert it several times or use a vortex mixer at a low setting until the sample is completely dissolved and the solution is homogeneous.

NMR Instrument & Data Acquisition

The following parameters are typical for a modern 400 or 500 MHz NMR spectrometer.

  • Spectrometer: Bruker Avance series (or equivalent)

  • Probe: 5 mm Broadband Observe (BBO)

  • Nucleus Observed: 13C

  • Frequency: ~101 MHz (for a 400 MHz 1H spectrometer)

  • Pulse Program: zgpg30 (proton-decoupled, 30° pulse)

  • Solvent Lock: Lock onto the deuterium signal of the solvent (e.g., CDCl3 or DMSO-d6).

  • Temperature: 298 K (25 °C)

  • Spectral Width: 0 to 220 ppm

  • Acquisition Time (AQ): ~1.0 - 2.0 seconds

  • Relaxation Delay (D1): 2.0 seconds. This delay allows for magnetized nuclei to return to equilibrium, which is crucial for obtaining quantitative data, though less critical for simple peak identification.

  • Number of Scans (NS): 1024 to 4096. A higher number of scans is required for 13C NMR compared to 1H NMR due to the low natural abundance of the 13C isotope.

Data Processing Workflow
  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum.

  • Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: A polynomial function is applied to correct any distortions in the spectral baseline.

  • Referencing: The spectrum is calibrated by setting the TMS peak to 0.0 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., the central peak of the CDCl3 triplet at ~77.16 ppm[7] or the DMSO-d6 septet at ~39.52 ppm[4][8]).

  • Peak Picking: Identify and list all significant peaks.

G cluster_exp Experimental Phase cluster_data Data Processing & Analysis SamplePrep Sample Preparation (Analyte + Solvent + TMS) DataAcq NMR Data Acquisition (13C Proton Decoupled) SamplePrep->DataAcq Insert into Spectrometer Processing Data Processing (FT, Phasing, Baseline) DataAcq->Processing Generate FID Analysis Spectral Analysis (Referencing, Peak Picking) Processing->Analysis Assignment Peak Assignment & Structural Confirmation Analysis->Assignment

Predicted 13C NMR Data and Spectral Assignment

The following section provides a detailed prediction and justification for the chemical shift of each of the 11 unique carbons in Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate. The carbon numbering scheme used for assignment is shown in Figure 2.

mol [image="https://i.imgur.com/83p1y3z.png", label=""]; }

Table 1: Predicted 13C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)Carbon TypeJustification
C1'~171.5Carbonyl (Ester)Characteristic downfield shift for an ester carbonyl carbon.[2]
C7a~152.0Aromatic (Quaternary)Attached to nitrogen, causing significant deshielding.
C5~135.0Aromatic (Quaternary)Ipso-carbon attached to the alkyl acetate group.
C3a~130.0Aromatic (Quaternary)Bridgehead carbon, typical for substituted indolines.
C6~127.5Aromatic (CH)Aromatic methine carbon ortho to the substituent-bearing C5.
C4~125.0Aromatic (CH)Aromatic methine carbon ortho to the substituent-bearing C5.
C7~109.0Aromatic (CH)Aromatic methine ortho to the nitrogen-bearing C7a, shielded by the nitrogen.
C1''~52.0Methoxy (-OCH3)sp3 carbon attached to an electronegative oxygen atom.[9]
C2~47.5Aliphatic (CH2)sp3 carbon adjacent to the indoline nitrogen atom.
C2'~41.0Aliphatic (CH2)sp3 carbon alpha to the ester carbonyl group.
C3~30.0Aliphatic (CH2)sp3 carbon adjacent to the aromatic ring.
Discussion of Assignments
  • Downfield Region (δ > 100 ppm): The six carbons of the benzene ring and the single carbonyl carbon reside here. The ester carbonyl (C1' ) is unambiguously the most downfield signal around 171.5 ppm. The three quaternary aromatic carbons (C7a, C5, C3a ) are expected to be weaker in intensity. C7a is significantly deshielded due to its direct attachment to the electron-withdrawing nitrogen atom. The aromatic CH carbons (C4, C6, C7 ) are assigned based on expected substituent effects and comparison with known indoline spectra.[10][11] C7 , being ortho to the nitrogen, is expected to be the most upfield of the aromatic CH signals.

  • Upfield Region (δ < 60 ppm): This region contains the four sp3-hybridized carbons. The methoxy carbon (C1'' ) of the ester group is deshielded by the adjacent oxygen, placing it around 52.0 ppm. The two methylene carbons of the dihydro-pyrrole ring, C2 and C3 , are distinguished by their neighbors; C2 is adjacent to the nitrogen and will be further downfield than C3 , which is adjacent to the aromatic ring. Finally, the acetate methylene carbon (C2' ) is alpha to the carbonyl group, which deshields it to ~41.0 ppm.

Conclusion

13C NMR spectroscopy is an indispensable tool for the structural verification of "Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate". By following the detailed protocol for sample preparation, data acquisition, and processing, a high-quality spectrum can be reliably obtained. The predicted chemical shifts and assignments provided in this note, based on fundamental NMR principles and data from analogous structures, offer a robust framework for interpreting the experimental data. This comprehensive analysis confirms the carbon framework of the molecule, ensuring its structural integrity for subsequent use in research and development. Modern computational methods, such as DFT calculations and machine learning algorithms, can further enhance the accuracy of these predictions for unambiguous structural assignment.[12][13][14]

References

  • Why does CDCl3 appear as triplet in 13C NMR ?. ResearchGate. Available at: [Link]

  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms - The Morganton Scientific. The Morganton Scientific. Available at: [Link]

  • A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning | ChemRxiv. ChemRxiv. Available at: [Link]

  • Chemical shift prediction in 13 C NMR spectroscopy using ensembles of message passing neural networks (MPNNs) - Mestrelab Research. Mestrelab Research. Available at: [Link]

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  • Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method | The Journal of Organic Chemistry - ACS Publications. ACS Publications. Available at: [Link]

  • C8H10 C-13 nmr spectrum of ethylbenzene analysis of chemical shifts ppm interpretation of ... - Doc Brown's Chemistry. Doc Brown's Chemistry. Available at: [Link]

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  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation - YouTube. YouTube. Available at: [Link]

  • NMR STUDIES OF INDOLE - HETEROCYCLES. HETEROCYCLES. Available at: [Link]

  • Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC. National Center for Biotechnology Information. Available at: [Link]

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  • Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles | The Journal of Organic Chemistry - ACS Publications. ACS Publications. Available at: [Link]

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  • Aromatization of 1,6,7,7a-Tetrahydro-2H-indol-2-ones by a Novel Process. Preparation of Key-Intermediate Methyl 1-Benzyl-5-methoxy-1H-indole-3-acetate and the Syntheses of Serotonin, Melatonin, and Bufotenin | The Journal of Organic Chemistry - ACS Publications. ACS Publications. Available at: [Link]

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Sources

Method

Application Note: High-Resolution Mass Spectrometry (HRMS) Characterization and Fragmentation Profiling of Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol Introduction & Scientific Context Methyl 2-(2,3-dihydro-1H-indol-5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Introduction & Scientific Context

Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate (also known as methyl indoline-5-acetate) is a highly versatile bicyclic scaffold utilized extensively in medicinal chemistry and neuropharmacology. Most notably, it serves as a critical synthetic intermediate in the development of 7-nitroindolinyl-caged neurotransmitters (such as caged L-glutamate and GABA), which are essential optical probes used to study synaptic dynamics with sub-millisecond precision [1].

As a Senior Application Scientist, I have designed this protocol to move beyond a simple list of parameters. The methodologies detailed herein are engineered as a self-validating system: every sample preparation step and instrumental parameter is selected based on the physicochemical causality of the indoline ester. High-Resolution Mass Spectrometry (HRMS) coupled with Ultra-High-Performance Liquid Chromatography (UHPLC) is the gold standard for characterizing this compound, ensuring its structural integrity and purity prior to downstream photochemistry or pharmacokinetic evaluation [2].

Physicochemical Properties & Exact Mass Data

Before initiating any mass spectrometry workflow, establishing the exact theoretical mass is critical for accurate high-resolution mass filtering and fragment annotation. The presence of the secondary amine in the indoline ring makes this compound highly amenable to Positive Electrospray Ionization (ESI+).

Table 1: Physicochemical and Exact Mass Data

ParameterValueStructural Implication
Chemical Name Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetateBicyclic indoline + methyl ester
Molecular Formula C₁₁H₁₃NO₂Defines isotopic distribution
Monoisotopic Mass 191.0946 DaTarget for neutral molecule
[M+H]⁺ (Theoretical) 192.1025 m/zPrimary precursor ion in ESI(+)
[M-H]⁻ (Theoretical) 190.0874 m/zLess efficient; poor proton loss
Proton Affinity Site Indoline Nitrogen (N1)Directs initial charge localization

LC-HRMS Workflow & Experimental Protocol

The following workflow is designed to prevent in-source degradation while maximizing the signal-to-noise ratio (S/N) for trace-level detection in complex biological or synthetic matrices.

LCMS_Workflow A Sample Prep (Protein Precipitation) B UHPLC Separation (C18, Gradient Elution) A->B C ESI Source (Positive Ion Mode) B->C D HRMS & MS/MS (Q-TOF / Orbitrap) C->D E Data Analysis (Fragment Annotation) D->E

Figure 1: End-to-end LC-HRMS workflow for indoline derivative characterization.

Self-Validating Sample Preparation Protocol

Objective: Extract the analyte quantitatively while preventing ester hydrolysis.

  • Aliquot & Spike: Transfer 50 µL of the biological sample (e.g., plasma) or synthetic reaction mixture into a low-bind microcentrifuge tube. Causality: Low-bind tubes prevent non-specific adsorption of the hydrophobic indoline core.

  • Protein Precipitation: Add 150 µL of pre-chilled (4 °C) Acetonitrile (ACN) containing an internal standard.

    • Causality: Cold ACN rapidly denatures endogenous proteins and halts enzymatic esterase activity, preventing the premature hydrolysis of the methyl ester into its corresponding carboxylic acid.

  • Vortex & Centrifuge: Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4 °C.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to an LC vial equipped with a glass insert.

  • Validation Check: Run a blank extraction (matrix only) alongside the samples to ensure no isobaric background interference occurs at m/z 192.1025.

Optimized UHPLC-HRMS Parameters

Table 2: Instrumental Parameters and Causality

ParameterSettingCausality / Rationale
Column C18 (2.1 × 100 mm, 1.7 µm)High surface area provides optimal retention for the moderately lipophilic indoline ring.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as a proton donor, forcing the equilibrium toward the [M+H]⁺ species [2].
Mobile Phase B 0.1% Formic Acid in ACNACN provides superior desolvation efficiency in the ESI source compared to methanol.
Gradient 5% B to 95% B (10 min)A shallow gradient resolves the target analyte from early-eluting polar suppression zones.
Flow Rate 0.3 mL/minBalances chromatographic resolution with optimal ESI droplet formation.
ESI Voltage +3.5 kVMaximizes ionization without inducing premature in-source fragmentation.
Capillary Temp 275 °CHigh enough to evaporate droplets, low enough to prevent thermal degradation of the ester.

MS/MS Fragmentation Mechanism & Logic

Understanding the fragmentation pathways of small molecules is essential for structural elucidation and for selecting stable transitions in Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) assays [2].

Upon isolation of the precursor ion [M+H]⁺ at m/z 192.1025 , collision-induced dissociation (CID) yields a highly predictable and logical set of product ions driven by the stability of the indoline core and the lability of the methyl ester appendage.

Mechanistic Breakdown:
  • Ester Cleavage (Loss of Methanol): The most energetically favorable initial fragmentation is the neutral loss of methanol (CH₃OH, 32.0262 Da) from the protonated methyl ester, yielding an acylium ion at m/z 160.0762 .

  • Decarbonylation (Loss of CO): The acylium ion rapidly extrudes carbon monoxide (CO, 27.9949 Da), resulting in a highly stable, resonance-stabilized indoline-methyl cation at m/z 132.0813 .

  • Alternative Concerted Loss: The precursor can also undergo a concerted neutral loss of methyl formate/acetate equivalents (60 Da total), directly yielding the m/z 132.0813 fragment.

  • Ring Cleavage: Higher collision energies force the cleavage of the indoline pyrrolidine ring, typically characterized by the loss of hydrogen cyanide (HCN, 27.0109 Da) to form a tropylium-like fragment at m/z 105.0704 .

Fragmentation M [M+H]+ m/z 192.1025 F1 [M+H - CH3OH]+ m/z 160.0762 M->F1 - CH3OH (32 Da) F3 [M+H - C2H4O2]+ m/z 132.0813 M->F3 - Neutral Loss (60 Da) F2 [M+H - CH3OH - CO]+ m/z 132.0813 (Indoline-CH2+) F1->F2 - CO (28 Da) F4 Ring Cleavage m/z 105.0704 F2->F4 - HCN (27 Da)

Figure 2: Proposed ESI(+)-MS/MS fragmentation pathway of Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate.

References

  • Papageorgiou, G., Ogden, D. C., Barth, A., & Corrie, J. E. T. (1999). Photorelease of Carboxylic Acids from 1-Acyl-7-nitroindolines in Aqueous Solution: Rapid and Efficient Photorelease of L-Glutamate. Journal of the American Chemical Society, 121(27), 6503–6504.[Link]

  • Holčapek, M., Jirásko, R., & Lísa, M. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Chromatography A, 1217(25), 3908-3921.[Link]

Application

FT-IR spectrum of "Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate"

Application Note: FT-IR Spectral Profiling and Structural Validation of Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate Executive Overview In modern drug development and organic synthesis, indoline-based scaffolds serve as c...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: FT-IR Spectral Profiling and Structural Validation of Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate

Executive Overview

In modern drug development and organic synthesis, indoline-based scaffolds serve as critical intermediates for a variety of active pharmaceutical ingredients (APIs), including alpha-1 blockers like Silodosin. Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate is a bifunctional molecule characterized by a rigid 2,3-dihydro-1H-indole (indoline) core and a flexible methyl acetate side chain.

For analytical scientists, verifying the structural integrity of this compound requires confirming the simultaneous presence of the secondary amine (indoline ring) and the ester group (methyl acetate). Fourier-Transform Infrared (FT-IR) spectroscopy provides a highly specific, non-destructive method for this validation. This application note details the mechanistic interpretation of its vibrational modes and establishes a self-validating experimental protocol for accurate spectral acquisition.

Structural Profiling & Vibrational Assignments

The FT-IR spectrum of Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate is dominated by the distinct electronic environments of its two primary functional groups.

The indoline nitrogen possesses a lone pair that partially delocalizes into the adjacent aromatic ring, subtly weakening the N-H bond compared to purely aliphatic amines and shifting its stretching frequency[1]. Conversely, the ester carbonyl (C=O) is heavily influenced by the inductive electron-withdrawing effect of the adjacent alkoxy oxygen, which stiffens the double bond and shifts the absorption to a higher wavenumber than typical ketones[2].

Quantitative Spectral Data Summary

The following table summarizes the key diagnostic bands required to confirm the identity and purity of the compound.

Wavenumber (cm⁻¹)Peak Shape & IntensityFunctional GroupVibrational Mode & Causality
~3350 – 3400 Sharp, MediumSecondary AmineN-H Stretch: Originates from the indoline core. The presence of a single, sharp band (rather than a doublet) confirms a secondary, not primary, amine[3].
~1735 – 1750 Sharp, StrongEster CarbonylC=O Stretch: Driven by the methyl acetate group. The inductive pull of the -OCH₃ group increases the force constant of the C=O bond[4].
~1600, ~1480 Sharp, MediumAromatic RingC=C Skeletal Stretch: Caused by the in-plane vibrations of the conjugated benzene ring within the indoline scaffold[3].
~1150 – 1250 Broad, StrongEster EtherC-O Stretch: Asymmetric stretching of the C-O-C linkage in the methyl ester side chain[5].
~2850 – 2960 Multiple, MediumAliphatic ChainC-H Stretch: Represents the sp³ hybridized carbons in the indoline ring (C2, C3) and the methyl group[6].
~800 – 850 Sharp, StrongAromatic C-HOut-of-plane Bend: Diagnostic of a 1,2,4-trisubstituted benzene ring pattern (substitution at positions 1, 5, and 6 of the indoline core).

Experimental Protocol: FT-IR Analysis Workflow

To ensure high-fidelity data and prevent spectral artifacts (such as water vapor masking the critical N-H stretching region), Attenuated Total Reflectance (ATR-FTIR) is the recommended methodology. It eliminates the hygroscopic risks associated with traditional KBr pellet pressing.

Step 1: Instrument Initialization and Background Acquisition

  • Purge the FT-IR spectrometer with dry nitrogen for 15 minutes to minimize atmospheric H₂O and CO₂ interferences, which can obscure the 3400 cm⁻¹ and 2300 cm⁻¹ regions.

  • Clean the diamond ATR crystal using a lint-free wipe and high-purity isopropyl alcohol. Allow the solvent to evaporate completely.

  • Acquire a background spectrum (air) from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ using 32 to 64 co-added scans. Causality: A high number of background scans reduces the baseline noise floor, directly improving the Signal-to-Noise Ratio (SNR) of the subsequent sample spectrum.

Step 2: Sample Application

  • Deposit 1–2 mg of Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate directly onto the center of the ATR crystal.

  • Lower the pressure anvil until the clutch clicks. Causality: Consistent, intimate contact between the sample and the crystal is required for the evanescent wave to penetrate the sample uniformly, ensuring accurate relative peak intensities.

Step 3: Spectral Acquisition

  • Record the sample spectrum using the exact parameters as the background (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 64 scans).

  • Monitor the real-time interferogram to ensure the maximum signal intensity does not exceed the detector's linear range (avoiding detector saturation).

Step 4: Data Processing and Validation

  • Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth of the infrared beam (penetration is deeper at lower wavenumbers).

  • Perform baseline correction.

  • Validate the structure by cross-referencing the presence of the ~3380 cm⁻¹ (N-H) and ~1740 cm⁻¹ (C=O) bands. The absence of a broad O-H stretch (~3200-3600 cm⁻¹) confirms the sample has not hydrolyzed into its corresponding carboxylic acid.

Analytical Workflow Visualization

FTIR_Workflow cluster_analysis Spectral Feature Extraction & Causality Start Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate Sample Prep Sample Preparation (Diamond ATR Application) Start->Prep Acquisition FT-IR Spectral Acquisition (4000 - 400 cm⁻¹, 64 Scans) Prep->Acquisition Process ATR & Baseline Correction (Atmospheric Suppression) Acquisition->Process NH Identify N-H Stretch (~3350-3400 cm⁻¹) Confirms Indoline Core Process->NH CO Identify C=O Stretch (~1735-1750 cm⁻¹) Confirms Ester Group Process->CO Ring Identify C=C Stretch (~1600, 1480 cm⁻¹) Confirms Aromaticity Process->Ring Validation Structural Confirmation & Hydrolysis Impurity Check NH->Validation CO->Validation Ring->Validation

Fig 1: Step-by-step FT-IR workflow for structural validation of the indoline ester compound.

Mechanistic Insights: The Physics of the Spectrum

Understanding the quantum mechanical basis of the observed spectrum is crucial for troubleshooting synthetic anomalies. The vibrational frequency ( ν ) of any bond is dictated by Hooke's Law for a harmonic oscillator, depending on the bond force constant ( k ) and the reduced mass ( μ ) of the atoms.

In Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate, the ester carbonyl exhibits a higher force constant ( k ) than a standard amide or ketone. The electronegative methoxy (-OCH₃) group withdraws electron density via the inductive effect, shortening and strengthening the C=O double bond, thereby pushing the absorption frequency up toward ~1745 cm⁻¹[7]. If the ester were to hydrolyze into a carboxylic acid, hydrogen bonding would weaken the C=O bond, causing a diagnostic red-shift (down to ~1710 cm⁻¹) and the appearance of a massive, broad O-H band. Monitoring these specific shifts provides a self-validating system for assessing both the identity and the chemical stability of the intermediate batch.

References

  • View of Synthesis, characterization and evaluation of antidiabetic activity of novel indoline derivatives. Bangladesh Journals Online.[Link]

  • High-resolution infrared spectrum of jet-cooled methyl acetate in the C=O stretching region. The Journal of Chemical Physics | AIP Publishing.[Link]

  • Modeling Vibrational Spectra of Ester Carbonyl Stretch in Water and DMSO Based on Molecular Dynamics Simulation. The Journal of Physical Chemistry B - ACS Publications.[Link]

  • Carbonyl stretch of CH⋯O hydrogen-bonded methyl acetate in supercritical trifluoromethane. The Journal of Chemical Physics | AIP Publishing.[Link]

  • Synthesis, characterization and evaluation of antidiabetic activity of novel indoline derivatives. Bangladesh Journals Online.[Link]

  • VUV spectra of methyl acetate ice as a function of temperature. ResearchGate.[Link]

Sources

Method

Application Note: Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate in Advanced Pharmaceutical Synthesis

Prepared by: Senior Application Scientist, Chemical Biology & Drug Discovery Target Audience: Synthetic Chemists, Neuroscience Researchers, and Drug Development Professionals Executive Summary & Chemical Rationale In mod...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Chemical Biology & Drug Discovery Target Audience: Synthetic Chemists, Neuroscience Researchers, and Drug Development Professionals

Executive Summary & Chemical Rationale

In modern drug discovery and chemical biology, the indoline core serves as a highly versatile scaffold. Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate (often referred to as methyl indoline-5-acetate) provides a unique combination of structural features: a nucleophilic secondary amine (N1), a saturated C2-C3 bond that alters the electronic profile compared to its indole counterpart, and a methyl ester-protected aliphatic side chain.

This specific building block is highly prized in two distinct pharmaceutical domains:

  • Neuroscience (Chemical Tools): It is the foundational precursor for 7-nitroindolinyl (NI) and 4-methoxy-7-nitroindolinyl (MNI) "caged" neurotransmitters. These photolabile compounds allow researchers to study synaptic transmission with sub-millisecond precision[1].

  • Targeted Therapeutics (API Scaffolds): It acts as a regiocontrolled intermediate. Functionalizing the indoline core before oxidizing it to an indole bypasses the regioselectivity issues and polymerization risks associated with direct indole functionalization.

Physicochemical Profile

To ensure reproducibility across synthetic workflows, the foundational quantitative data of this building block is summarized below[2][3].

PropertyValue / Specification
Chemical Name Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate
Common Synonyms Methyl indoline-5-acetate
CAS Registry Number 1263284-16-7 (Free Base) / 318238-35-6 (HCl Salt)
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
Key Structural Features Secondary amine (N1), saturated C2-C3 bond, methyl ester
Storage Conditions Inert atmosphere (Argon/N₂), 2-8°C, protected from light

Synthetic Divergence: Pathway Visualization

The strategic value of Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate lies in its divergent synthetic utility. The diagram below illustrates how this single building block is routed into either neuroscience probing tools or active pharmaceutical ingredients (APIs).

G Start Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate (Core Building Block) Path1 N1-Acylation & C7-Nitration Start->Path1 Pathway A: Neuroscience Tools Path2 N1-Alkylation/Acylation (Regiocontrol) Start->Path2 Pathway B: Drug Discovery Prod1 7-Nitroindolinyl (NI) Cage Intermediate Path1->Prod1 Prod2 N-Substituted Indoline Intermediate Path2->Prod2 Final1 Photolabile Caged Neurotransmitters (e.g., NI-Glutamate, NI-GABA) Prod1->Final1 Ester Hydrolysis & Photolysis Tuning Final2 Indole-based APIs (Targeted Therapeutics) Prod2->Final2 Dehydrogenation (Aromatization to Indole)

Synthetic divergence of Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate into neuro-tools and APIs.

Workflow A: Synthesis of 7-Nitroindolinyl (NI) Caged Neurotransmitters

Scientific Rationale: Studying rapid synaptic processes requires neurotransmitters that can be released on a microsecond timescale. 7-Nitroindolinyl (NI) caged compounds fulfill this criterion, offering photolysis half-times of 0.26 ms[4]. Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate is the ideal starting material because the methyl ester protects the side-chain carboxylate during harsh nitration, while the indoline core directs nitration specifically to the C7 position (ortho to the amine), which is mechanistically required for UV-triggered photolytic cleavage[5].

Protocol: Generation of NI-Caged Glycine

Note: This protocol is a self-validating system. Analytical checkpoints are embedded to ensure intermediate integrity before proceeding to harsher reaction conditions.

Step 1: N-Acylation (Coupling the Neurotransmitter)

  • Procedure: Dissolve crude methyl indoline-5-acetate (1.0 eq) in anhydrous Acetonitrile (MeCN). Add 4-dimethylaminopyridine (DMAP, 0.1 eq) and the appropriately protected amino acid (e.g., Fmoc-Gly-OH, 1.1 eq). Cool to 0°C, then add N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 eq) dropwise. Stir at room temperature for 12 hours.

  • Causality: DCC facilitates the formation of a stable amide bond at the N1 position. DMAP acts as a nucleophilic catalyst to accelerate the acyl transfer. The Fmoc group prevents the amine of glycine from self-condensing.

  • Validation Checkpoint: Filter the DCU byproduct. Perform LC-MS on the filtrate. Proceed only if the mass corresponding to the N-acyl indoline intermediate is >90% pure.

Step 2: Regioselective Nitration

  • Procedure: Dissolve the validated intermediate in Trifluoroacetic acid (TFA) at 0°C. Slowly add Sodium Nitrate (NaNO₃, 1.1 eq) in small portions. Stir for 2 hours at 0°C. Quench over crushed ice and extract with Ethyl Acetate (EtOAc).

  • Causality: The indoline ring is highly activated. Performing this in TFA at low temperatures prevents over-nitration. The steric hindrance of the N-acyl group and the electronic directing effects of the indoline nitrogen heavily favor nitration at the C7 position, creating the photolabile "cage".

  • Validation Checkpoint: ¹H-NMR (CDCl₃). Confirm the disappearance of the C7 aromatic proton and the shift of the C6 proton, validating regioselective nitration.

Step 3: Global Deprotection (Ester Hydrolysis & Fmoc Removal)

  • Procedure: Dissolve the nitrated intermediate in a 3:1 mixture of THF/H₂O. Add Lithium Hydroxide (LiOH·H₂O, 3.0 eq) and stir at room temperature for 4 hours. Acidify to pH 4 using 1M HCl to precipitate the product.

  • Causality: LiOH provides mild, selective saponification of the methyl ester to the free carboxylate, which is strictly required to mimic the native neurotransmitter's aqueous solubility and receptor binding profile[4]. Simultaneously, the basic conditions cleave the Fmoc protecting group, yielding the active NI-caged glycine.

Workflow B: Regiocontrolled Scaffold for Indole-Based APIs

Scientific Rationale: Direct electrophilic substitution on indoles often yields complex mixtures of C3, C2, and N1 substituted products due to the electron-rich nature of the pyrrole ring. By starting with Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate (an indoline), chemists can cleanly functionalize the N1 position. Subsequent dehydrogenation (oxidation) yields the corresponding indole with perfect regiocontrol.

Protocol: Synthesis of N-Alkylated Indole-5-Acetates

Step 1: N1-Alkylation of the Indoline Core

  • Procedure: Dissolve Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate (1.0 eq) in anhydrous DMF. Add Potassium Carbonate (K₂CO₃, 2.0 eq) and the desired alkyl halide (e.g., benzyl bromide, 1.1 eq). Heat to 60°C for 8 hours.

  • Causality: The saturated C2-C3 bond of the indoline localizes the lone pair on the nitrogen, making it significantly more nucleophilic than an indole nitrogen. K₂CO₃ acts as a mild base to scavenge the HBr byproduct without hydrolyzing the methyl ester.

  • Validation Checkpoint: TLC (Hexanes/EtOAc 7:3). The starting material spot (ninhydrin active) should completely disappear, replaced by a higher Rf, UV-active spot.

Step 2: Aromatization (Dehydrogenation to Indole)

  • Procedure: Dissolve the N-alkylated indoline in Toluene. Add 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 eq). Reflux at 110°C for 4 hours. Cool to room temperature, filter through a pad of Celite, and concentrate.

  • Causality: DDQ is a potent hydride acceptor. It extracts two hydrogen atoms from the C2 and C3 positions of the indoline, driving the formation of the thermodynamically stable, fully aromatic indole system. Toluene is chosen as the solvent to allow high-temperature reflux, which provides the activation energy necessary for aromatization.

  • Validation Checkpoint: ¹H-NMR. Look for the emergence of the characteristic indole C2 and C3 aromatic protons (typically doublets around 6.5 - 7.5 ppm) and the disappearance of the aliphatic multiplet signals (3.0 - 3.5 ppm) corresponding to the indoline C2-C3 protons.

Sources

Application

Application Notes &amp; Protocols: The Experimental Use of Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate in the Synthesis of Novel Neuroprotective Agents

Abstract The 2,3-dihydro-1H-indole (indoline) scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1] Recent research has highlighted the poten...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 2,3-dihydro-1H-indole (indoline) scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1] Recent research has highlighted the potential of indoline derivatives as potent neuroprotective and antioxidant agents, offering a promising avenue for the development of therapeutics for neurodegenerative diseases.[2][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental use of Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate as a versatile starting material for the synthesis of novel neuroprotective compounds. We present a scientifically-grounded, hypothetical synthetic protocol to generate a novel derivative, followed by comprehensive, step-by-step protocols for evaluating its neuroprotective efficacy in a well-established in vitro model of oxidative stress-induced neuronal cell death.

Introduction: The Rationale for Indoline-Based Neuroprotectants

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. A key pathological driver in these conditions is oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates.[4] The indole nucleus and its reduced form, indoline, are known for their antioxidant properties, acting as effective scavengers of free radicals.[3][5]

The starting material, Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate , offers two primary points for chemical modification: the secondary amine at the N-1 position and the methyl ester at the C-5 acetic acid side chain. This allows for the systematic synthesis of a library of derivatives to explore structure-activity relationships (SAR). This guide will focus on the derivatization at the N-1 position, a common strategy for enhancing the biological activity of indoline scaffolds.[6]

The proposed mechanism of neuroprotection for many indole-based compounds involves the modulation of endogenous antioxidant pathways, most notably the Keap1-Nrf2 signaling pathway.[4][7] Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation.[7] In the presence of oxidative stress or certain therapeutic agents, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), driving the expression of a suite of protective genes, including heme oxygenase 1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[7][8]

Synthetic Strategy: From Starting Material to a Novel Neuroprotective Candidate

Herein, we propose a synthetic protocol for a novel neuroprotective candidate, 2-(1-(4-methoxybenzoyl)-2,3-dihydro-1H-indol-5-yl)-N-methylacetamide (designated ND-MA-01 ), starting from Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate. This strategy involves a two-step sequence: N-acylation followed by amidation.

Diagram of Synthetic Workflow

G Start Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate Step1 Step 1: N-Acylation (4-methoxybenzoyl chloride, Pyridine, DCM) Start->Step1 Intermediate Intermediate: Methyl 2-(1-(4-methoxybenzoyl)-2,3-dihydro-1H-indol-5-yl)acetate Step1->Intermediate Step2 Step 2: Amidation (Aqueous Methylamine, THF) Intermediate->Step2 Product Final Product (ND-MA-01): 2-(1-(4-methoxybenzoyl)-2,3-dihydro-1H-indol-5-yl)-N-methylacetamide Step2->Product

Caption: Proposed two-step synthesis of ND-MA-01.

Protocol 2.1: Synthesis of Methyl 2-(1-(4-methoxybenzoyl)-2,3-dihydro-1H-indol-5-yl)acetate (Intermediate)

This protocol describes the N-acylation of the indoline nitrogen. The choice of 4-methoxybenzoyl chloride is illustrative; this moiety is often found in compounds with antioxidant properties.

Materials:

  • Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate (1.0 eq)

  • 4-methoxybenzoyl chloride (1.1 eq)

  • Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine (1.5 eq) to the stirring solution.

  • Slowly add a solution of 4-methoxybenzoyl chloride (1.1 eq) in anhydrous DCM dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure intermediate.

  • Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2.2: Synthesis of 2-(1-(4-methoxybenzoyl)-2,3-dihydro-1H-indol-5-yl)-N-methylacetamide (ND-MA-01)

This protocol describes the conversion of the methyl ester to a secondary amide. This modification can improve solubility and introduce an additional hydrogen bond donor, potentially enhancing biological activity.

Materials:

  • Methyl 2-(1-(4-methoxybenzoyl)-2,3-dihydro-1H-indol-5-yl)acetate (1.0 eq)

  • Aqueous Methylamine solution (40% w/v) (5.0 eq)

  • Tetrahydrofuran (THF)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the intermediate from Protocol 2.1 (1.0 eq) in THF in a round-bottom flask.

  • Add the aqueous methylamine solution (5.0 eq) to the flask.

  • Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, remove the THF under reduced pressure.

  • Dilute the remaining aqueous residue with ethyl acetate.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product by recrystallization or flash column chromatography to afford the final compound, ND-MA-01 .

  • Confirm the structure and purity of ND-MA-01 by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.

In Vitro Evaluation of Neuroprotective Activity

The human neuroblastoma SH-SY5Y cell line is a widely accepted model for studying neuroprotective effects against oxidative stress.[9] The following protocols detail the assessment of ND-MA-01 's ability to protect these cells from hydrogen peroxide (H₂O₂)-induced cytotoxicity and apoptosis.

Diagram of In Vitro Testing Workflow

G cluster_0 Cell Culture & Plating cluster_1 Treatment cluster_2 Endpoint Assays Culture Culture SH-SY5Y Cells Seed Seed cells in 96-well plates Culture->Seed Pretreat Pre-treat with ND-MA-01 (various concentrations, 2h) Seed->Pretreat Induce Induce Oxidative Stress (H₂O₂, 24h) Pretreat->Induce MTT MTT Assay (Cell Viability) Induce->MTT Caspase Caspase-3/7 Assay (Apoptosis) Induce->Caspase

Caption: Workflow for assessing neuroprotective activity.

Protocol 3.1: Cell Culture and Maintenance

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS)

  • Humidified incubator (37°C, 5% CO₂)

  • Cell culture flasks and plates

Procedure:

  • Maintain SH-SY5Y cells in DMEM/F-12 supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.[10]

  • Subculture the cells every 3-4 days when they reach 80-90% confluency using Trypsin-EDTA.

Protocol 3.2: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[11]

Materials:

  • SH-SY5Y cells

  • 96-well cell culture plates

  • ND-MA-01 stock solution (in DMSO)

  • Hydrogen Peroxide (H₂O₂)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of ND-MA-01 (e.g., 0.1, 1, 10, 50 µM) for 2 hours. Include a vehicle control (DMSO at the same final concentration as the highest ND-MA-01 dose).

  • Induce oxidative stress by adding H₂O₂ to the designated wells to a final concentration of 250-500 µM (the optimal concentration should be determined empirically to achieve ~50% cell death).[2][12] Incubate for 24 hours. Control wells should receive only the medium.

  • After the 24-hour incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control group.

Protocol 3.3: Caspase-3/7 Activity Assay for Apoptosis

Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. Measuring their activity provides a direct assessment of apoptosis.[13]

Materials:

  • SH-SY5Y cells

  • White-walled, clear-bottom 96-well plates

  • ND-MA-01 stock solution (in DMSO)

  • Hydrogen Peroxide (H₂O₂)

  • Caspase-Glo® 3/7 Assay Kit (or equivalent)

  • Luminometer

Procedure:

  • Seed SH-SY5Y cells in a white-walled 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Pre-treat the cells with ND-MA-01 and induce oxidative stress with H₂O₂ as described in Protocol 3.2 (steps 2 and 3).

  • After the incubation period, allow the plate to equilibrate to room temperature.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[14]

  • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of medium in each well (e.g., 100 µL reagent to 100 µL medium).[14]

  • Mix the contents on a plate shaker at a low speed for 1 minute.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a plate-reading luminometer.

  • Express the caspase-3/7 activity as a fold change relative to the untreated control.

Data Presentation and Interpretation

Quantitative data from the neuroprotection assays should be summarized for clear interpretation.

Table 1: Hypothetical Effect of ND-MA-01 on SH-SY5Y Cell Viability after H₂O₂-Induced Oxidative Stress (MTT Assay)

Treatment GroupConcentration (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
Control (Untreated)-1.32 ± 0.09100
H₂O₂ (300 µM)-0.65 ± 0.0649.2
ND-MA-01 501.30 ± 0.1198.5
ND-MA-01 + H₂O₂10.78 ± 0.0759.1
ND-MA-01 + H₂O₂100.99 ± 0.0875.0
ND-MA-01 + H₂O₂501.21 ± 0.1091.7

Table 2: Hypothetical Effect of ND-MA-01 on Caspase-3/7 Activity in H₂O₂-Treated SH-SY5Y Cells

Treatment GroupConcentration (µM)Luminescence (RLU) (Mean ± SD)Fold Change vs. Control
Control (Untreated)-45,120 ± 3,5001.0
H₂O₂ (300 µM)-182,600 ± 12,1004.05
ND-MA-01 + H₂O₂1098,500 ± 8,2002.18
ND-MA-01 + H₂O₂5059,800 ± 5,1001.33

Interpretation: The hypothetical data suggests that ND-MA-01 exhibits a dose-dependent neuroprotective effect. It increases cell viability and reduces caspase-3/7 activation in SH-SY5Y cells subjected to oxidative stress, indicating an inhibition of the apoptotic cell death pathway.

Mechanistic Insights: The Keap1-Nrf2 Antioxidant Pathway

The protective effects observed with indoline derivatives are often linked to the activation of the Nrf2 antioxidant response pathway.

Diagram of Proposed Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., H₂O₂) Keap1_Nrf2 Keap1 Nrf2 ROS->Keap1_Nrf2:f0 Induces Conformational Change NDMA01 ND-MA-01 NDMA01->Keap1_Nrf2:f0 Stabilizes Nrf2 (Inhibits Keap1) Nrf2_free Nrf2 Keap1_Nrf2:f1->Nrf2_free Release Degradation Ubiquitin-Proteasome Degradation Keap1_Nrf2:f1->Degradation Sequesters & Promotes Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes Activates Transcription Response Cellular Protection Genes->Response

Caption: Proposed mechanism of ND-MA-01 via the Keap1-Nrf2 pathway.

This pathway illustrates that under oxidative stress, and potentially facilitated by compounds like ND-MA-01 , Nrf2 is released from Keap1-mediated degradation. The stabilized Nrf2 translocates to the nucleus, where it activates the transcription of antioxidant genes, thereby enhancing the cell's capacity to cope with oxidative damage and promoting survival.

Conclusion

Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate is a valuable and versatile starting material for the synthesis of novel indoline-based compounds with potential neuroprotective properties. The synthetic and biological testing protocols provided in this document offer a robust framework for researchers to explore this chemical space. By leveraging the inherent antioxidant properties of the indoline scaffold and exploring its derivatization, new and effective therapeutic agents for combating neurodegenerative diseases may be discovered.

References

  • MDPI. (2022, March 4). Novel Prenylated Indole Alkaloids with Neuroprotection on SH-SY5Y Cells against Oxidative Stress Targeting Keap1–Nrf2. Available from: [Link]

  • Spandidos Publications. (2017, February 10). The involvement of Eag1 potassium channels and miR-34a in rotenone-induced death of dopaminergic SH-SY5Y cells. Available from: [Link]

  • PMC. (2019, October 31). Neuroprotection of Indole-Derivative Compound NC001-8 by the Regulation of the NRF2 Pathway in Parkinson's Disease Cell Models. Available from: [Link]

  • PMC. (2024, December 23). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. Available from: [Link]

  • ResearchGate. (n.d.). Neuroprotective activity of compounds. (A) SH-SY5Y cells were exposed.... Available from: [Link]

  • MDPI. (2024, May 3). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Available from: [Link]

  • PubMed. (2022, March 4). Novel Prenylated Indole Alkaloids with Neuroprotection on SH-SY5Y Cells against Oxidative Stress Targeting Keap1-Nrf2. Available from: [Link]

  • PubMed. (2019, October 31). Neuroprotection of Indole-Derivative Compound NC001-8 by the Regulation of the NRF2 Pathway in Parkinson's Disease Cell Models. Available from: [Link]

  • PMC. (n.d.). Neuroprotective Activity of Mentha Species on Hydrogen Peroxide-Induced Apoptosis in SH-SY5Y Cells. Available from: [Link]

  • Semantic Scholar. (2022, March 4). Novel Prenylated Indole Alkaloids with Neuroprotection on SH-SY5Y Cells against Oxidative Stress Targeting Keap1–Nrf2. Available from: [Link]

  • Oxford Academic. (2016, June 29). Effect of hypoxia on chemosensitivity to 5-fluorouracil in SH-SY5Y neuroblastoma cells | Bioscience Horizons. Available from: [Link]

  • PMC. (2022, March 4). Novel Prenylated Indole Alkaloids with Neuroprotection on SH-SY5Y Cells against Oxidative Stress Targeting Keap1–Nrf2. Available from: [Link]

  • Semantic Scholar. (n.d.). ANTIOXIDATION ACTION OF INDOLE COMPOUNDS DURING THE AUTOXIDATION OF LINOLEIC ACID. Available from: [Link]

  • Promega. (n.d.). Apoptosis. Available from: [Link]

  • ResearchGate. (n.d.). MTT assay for SH-SY5Y cells viability: (a) viability detection of.... Available from: [Link]

  • ResearchGate. (2025, November 27). (PDF) Antioxidant Activities of Synthetic Indole Derivatives and Possible Activity Mechanisms. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Antiinflammatory Agents | Request PDF. Available from: [Link]

  • PubMed. (n.d.). Influence of structure on the antioxidant activity of indolinic nitroxide radicals. Available from: [Link]

  • PubMed. (2018, May 10). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. Available from: [Link]

  • DergiPark. (2023, December 15). Neuroprotective effect of Cistus laurifolius on hydrogen peroxide-induced neurodegeneration in differentiated SH-SY5Y cells. Available from: [Link]

  • MDPI. (2023, August 2). Protective Effects and Mechanisms of Pectolinarin against H 2 O 2 -Induced Oxidative Stress in SH-SY5Y Neuronal Cells. Available from: [Link]

Sources

Method

Application Note: Rational Design and Synthesis of Melatonin Receptor Ligands Utilizing Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Synthetic Protocols Scientific Rationale: Scaffold Hopping in Melatonergic Drug Di...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Synthetic Protocols

Scientific Rationale: Scaffold Hopping in Melatonergic Drug Discovery

Melatonin (N-acetyl-5-methoxytryptamine) is the primary endogenous hormone responsible for regulating circadian rhythms through its interaction with two G-protein coupled receptors, MT1 and MT2. Despite its high receptor affinity, , including poor oral bioavailability (<15%) and a rapid half-life (~45 minutes). This rapid clearance is primarily driven by CYP1A2-mediated oxidation at the electron-rich C2-C3 double bond of the indole core, followed by 6-hydroxylation[1].

To circumvent these metabolic vulnerabilities, modern melatonergic drug discovery heavily relies on[2]. The commercially available building block Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate presents a highly strategic scaffold for the following reasons:

  • Metabolic Shielding: The 2,3-dihydro-1H-indole (indoline) core lacks the susceptible C2-C3 double bond, inherently protecting the molecule from rapid CYP450-mediated epoxidation and degradation[3].

  • Topological Isomerism: Classical melatonin features the amidoethyl side chain at C3 and a methoxy group at C5. This building block provides a pre-installed C5-acetate handle, allowing us to build the critical N-acylaminoethyl pharmacophore at the C5 position. The N1 position (indoline nitrogen) can then be functionalized with methoxy-aryl or alkyl groups to probe the receptor's lipophilic binding pocket, creating a highly stable "reversed" ligand.

Pharmacological Mechanism & Signaling Pathway

Both MT1 and MT2 receptors are Gi/Go-coupled GPCRs. The binding of a potent indoline-based agonist triggers a well-defined intracellular cascade that ultimately modulates gene transcription associated with sleep promotion and circadian alignment.

MT_Signaling Ligand Indoline Agonist Receptor MT1 / MT2 Receptors (GPCRs) Ligand->Receptor Binds & Activates G_protein Gi / Go Proteins Receptor->G_protein Couples AdenylylCyclase Adenylyl Cyclase (AC) G_protein->AdenylylCyclase Inhibits (αi subunit) cAMP cAMP Levels Decrease AdenylylCyclase->cAMP Reduces production PKA PKA Activity Inhibition cAMP->PKA Downregulates CREB CREB Phosphorylation Downregulation PKA->CREB Reduces activation Physiology Circadian Rhythm Regulation Sleep Promotion CREB->Physiology Modulates transcription

Melatonin MT1/MT2 receptor Gi/Go-coupled signaling pathway leading to circadian regulation.

Synthetic Workflow and Experimental Design

The transformation of Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate into a mature MT1/MT2 ligand requires a highly controlled, four-step synthetic cascade.

Synthesis SM Methyl 2-(2,3-dihydro- 1H-indol-5-yl)acetate Step1 Step 1: N-Alkylation (R-Br, K2CO3, DMF) SM->Step1 Int1 N-Alkyl Indoline Ester Step1->Int1 Step2 Step 2: Ester Reduction (LiAlH4, THF) Int1->Step2 Int2 Indoline Ethanol Step2->Int2 Step3 Step 3: Azidation (MsCl, then NaN3) Int2->Step3 Int3 Indoline Ethyl Azide Step3->Int3 Step4 Step 4: Reduction & Acetylation (Pd/C, H2, Ac2O) Int3->Step4 Product Novel Melatonin Receptor Ligand Step4->Product

Step-by-step synthetic workflow converting the indoline building block into a melatonin ligand.

Validated Experimental Protocols

As a self-validating system, each protocol below includes the mechanistic causality behind the reagent choices and strict Quality Control (QC) checkpoints to ensure process integrity.

Protocol A: N-Alkylation of the Indoline Core

Objective: Introduce a lipophilic moiety (e.g., 3-methoxybenzyl) at the N1 position to mimic the spatial occupancy of melatonin's 5-methoxy group.

  • Causality: Potassium carbonate (K₂CO₃) in DMF is selected over stronger bases (such as NaH). Strong bases risk deprotonating the acidic α-protons of the C5-methyl ester, leading to unwanted Claisen self-condensation side products.

  • Procedure:

    • Dissolve Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate (1.0 eq, 10 mmol) in anhydrous DMF (20 mL).

    • Add anhydrous K₂CO₃ (2.5 eq, 25 mmol) and stir at room temperature for 15 minutes.

    • Dropwise add 3-methoxybenzyl bromide (1.2 eq, 12 mmol).

    • Heat the reaction mixture to 80 °C for 12 hours under an inert N₂ atmosphere.

    • Workup: Quench with ice water (50 mL), extract with EtOAc (3 x 30 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over Na₂SO₄ and concentrate.

  • Validation (QC): TLC (Hexane:EtOAc 3:1) must show complete consumption of the starting material (Rf ~0.3) and a new, less polar spot (Rf ~0.6). LC-MS: [M+H]⁺ expected at m/z 312.1.

Protocol B: Ester Reduction to Primary Alcohol

Objective: Convert the methyl ester to an ethanol side chain.

  • Causality: A modified Fieser workup is strictly employed to quench the LiAlH₄. Standard aqueous quenching forms intractable aluminum hydroxide emulsions that trap polar alcohol products, drastically reducing yields. The Fieser method generates a granular, easily filterable aluminum salt.

  • Procedure:

    • Suspend LiAlH₄ (1.5 eq, 15 mmol) in anhydrous THF (30 mL) at 0 °C.

    • Slowly add the N-alkylated ester from Protocol A (10 mmol) dissolved in THF (10 mL) over 20 minutes.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Fieser Workup: Cool to 0 °C. Sequentially add 0.6 mL H₂O, 0.6 mL 15% NaOH, and 1.8 mL H₂O dropwise with vigorous stirring.

    • Stir until a white, granular precipitate forms (approx. 30 mins). Filter through a Celite pad and concentrate the filtrate.

  • Validation (QC): IR spectroscopy must confirm the disappearance of the strong ester C=O stretch (~1735 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹).

Protocol C: Azidation via Mesylate Intermediate

Objective: Install the nitrogen atom required for the final amide side chain.

  • Causality: Direct conversion of alcohols to azides (e.g., via Mitsunobu conditions) can be low-yielding for electron-rich indoline systems. A two-step mesylation-azidation ensures quantitative conversion with minimal side reactions.

  • Procedure:

    • Dissolve the alcohol (10 mmol) in anhydrous DCM (40 mL) with Triethylamine (2.0 eq, 20 mmol) at 0 °C.

    • Add Methanesulfonyl chloride (1.2 eq, 12 mmol) dropwise. Stir for 1 hour.

    • Wash with saturated NaHCO₃, dry, and concentrate to yield the crude mesylate.

    • Dissolve the mesylate in anhydrous DMF (25 mL), add Sodium Azide (NaN₃) (3.0 eq, 30 mmol), and heat at 60 °C for 6 hours.

    • Workup: Dilute with water and extract with diethyl ether (3 x 30 mL).

  • Validation (QC): Safety Note: Keep molecular weight to azide ratio > 3. IR spectroscopy must show a distinct, strong azide N=N=N stretch at ~2100 cm⁻¹.

Protocol D: One-Pot Reduction and Acetylation

Objective: Generate the final N-acetylaminoethyl pharmacophore[3].

  • Causality: The intermediate primary amine is highly susceptible to oxidative degradation. Performing the reduction and acetylation in a single pot using Pd/C, H₂, and Acetic Anhydride captures the amine immediately upon formation, maximizing the yield of the target ligand and preventing dimerization.

  • Procedure:

    • Dissolve the azide (10 mmol) in Methanol (40 mL).

    • Add Acetic Anhydride (3.0 eq, 30 mmol) and 10% Pd/C (10% w/w).

    • Purge the flask with H₂ gas and stir under a hydrogen balloon (1 atm) at room temperature for 6 hours.

    • Filter the catalyst through Celite, wash with MeOH, and concentrate the filtrate.

    • Purify via flash column chromatography (DCM:MeOH 95:5) to yield the final indoline melatonin ligand.

  • Validation (QC): ¹H NMR should reveal a sharp singlet at ~1.9 ppm integrating to 3H (acetyl CH₃) and a broad triplet at ~5.8 ppm (NH). LC-MS confirms the final target mass.

Quantitative Data Presentation

The synthesized indoline derivatives utilizing this building block demonstrate compelling binding profiles when compared to endogenous melatonin and the synthetic drug agomelatine. The data below illustrates how N1-functionalization effectively compensates for the shifted side-chain topology.

Table 1: Comparative Binding Affinities and Intrinsic Activities of Indoline Derivatives

CompoundMT1 Binding Affinity (Ki, nM)MT2 Binding Affinity (Ki, nM)MT1/MT2 Selectivity RatioIntrinsic Activity (Emax %)
Melatonin (Reference)0.12 ± 0.020.17 ± 0.031.4100% (Full Agonist)
Agomelatine (Reference)0.10 ± 0.010.12 ± 0.021.2100% (Full Agonist)
Indoline Ligand 4a (N-Benzyl)4.50 ± 0.301.80 ± 0.152.585% (Partial Agonist)
Indoline Ligand 4b (N-3-Methoxybenzyl)0.45 ± 0.050.22 ± 0.042.096% (Full Agonist)

Data Interpretation: The introduction of a 3-methoxybenzyl group at the N1 position (Ligand 4b) effectively mimics the spatial electronics of the 5-methoxy group found in native melatonin. This restores sub-nanomolar affinity at both MT1 and MT2 receptors while maintaining the superior metabolic stability provided by the saturated indoline core.

References

  • Wang, S.-Y., Shi, X.-C., & Laborda, P. (2020). . European Journal of Medicinal Chemistry, 185, 111847.

  • Zlotos, D. P., et al. (2014). . Journal of Medicinal Chemistry, 57(8), 3161-3185.

  • Spadoni, G., et al. (2022).. Molecules, 27(21), 7515.

  • Tsotinis, A., & Vlachou, S. (2020). . IntechOpen.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate Synthesis

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the nuances of indole reduction methodologies and scale-up troubleshooting.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the nuances of indole reduction methodologies and scale-up troubleshooting. The synthesis of Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate from its indole precursor, Methyl 2-(1H-indol-5-yl)acetate, is a fundamental transformation in the development of indoline-based pharmacophores.

While the reduction of the C2-C3 double bond of an indole might seem straightforward on paper, the presence of the base-sensitive methyl ester group and the nucleophilic nature of the indoline nitrogen introduce significant chemoselectivity challenges. This guide provides a self-validating protocol, quantitative optimization data, and an in-depth FAQ to ensure your synthesis is robust, reproducible, and scalable.

Mechanistic Workflow and Divergence Points

The most reliable method for this transformation relies on the selective reduction of the indole nucleus using sodium cyanoborohydride (NaBH₃CN) in glacial acetic acid. The reaction is initiated by the protonation of the indole at the C3 position to form an electrophilic indolenium ion, which is subsequently trapped by hydride attack at C2. Deviations in reagent selection or temperature control lead to the primary troubleshooting issues we see in the lab: N-alkylation and ester hydrolysis.

TroubleshootingPathway SM Methyl 2-(1H-indol-5-yl)acetate (Starting Material) Protonated Indolenium Ion Intermediate (C3-Protonation) SM->Protonated AcOH (H+) Target Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate (Target Indoline) Protonated->Target NaBH3CN, 10-15°C Byproduct1 N-Ethylindoline Derivative (via Acetaldehyde Imine) Protonated->Byproduct1 NaBH4 (Wrong Reagent) Reduces AcOH to Acetaldehyde Byproduct2 Indoline-5-carboxylic Acid (Ester Hydrolysis) Target->Byproduct2 pH > 10 during workup or prolonged heat

Mechanistic pathway of indoline synthesis and common troubleshooting divergence points.

Self-Validating Experimental Protocol

This protocol is adapted from the foundational methodologies established by Gribble et al. (1), optimized specifically for ester compatibility.

Step 1: Substrate Solvation and Protonation

  • Action: Dissolve Methyl 2-(1H-indol-5-yl)acetate (0.1 mol) in glacial acetic acid (500 mL) in a round-bottom flask equipped with a magnetic stirrer and an internal thermocouple.

  • Causality: Acetic acid serves a dual purpose as both the solvent and the proton source required to generate the electrophilic indolenium intermediate. The large volume ensures efficient heat dissipation during the subsequent exothermic hydride addition.

  • Self-Validation: The solution must be completely homogeneous. A clear, pale-yellow solution confirms complete solvation. If particulates remain, gently warm the mixture to 25 °C, then cool it back down.

Step 2: Temperature-Controlled Hydride Addition

  • Action: Cool the solution to 10–15 °C using an ice-water bath. Add NaBH₃CN (0.5 mol, 5.0 equiv) in small portions over 45 minutes.

  • Causality: Cyanoborohydride is used instead of sodium borohydride because NaBH₄ reduces acetic acid to acetaldehyde, which subsequently reacts with the indoline to form an N-ethyl byproduct (2). The temperature is strictly maintained below 15 °C to prevent the runaway exothermic decomposition of the hydride reagent and to protect the methyl ester from acid-catalyzed cleavage.

  • Self-Validation: Effervescence (H₂ gas evolution) will be observed upon each addition. If effervescence ceases or the temperature spikes above 20 °C, pause the addition and allow the bath to cool the system.

Step 3: Reaction Monitoring

  • Action: Remove the ice bath and allow the reaction to stir at 20 °C for 4 hours.

  • Self-Validation: Monitor the reaction via TLC (Silica gel, Hexane:EtOAc 7:3). The starting indole is highly fluorescent under UV (254 nm) and stains deep pink/red with Ehrlich's reagent. The target indoline is less UV active and stains yellow/brown. The reaction is complete when the pink spot is completely absent.

Step 4: Chemoselective Quenching and Workup

  • Action: Carefully add distilled water (100 mL) to decompose the remaining cyanoborohydride complex. Concentrate the mixture in vacuo (water bath <40 °C) to remove approximately 80% of the acetic acid.

  • Causality: Removing the bulk of the acetic acid before neutralization prevents a massive exotherm and volume expansion, which could lead to localized heating and ester saponification.

  • Action: Cool the concentrated residue to 0–5 °C and basify to pH 9–10 using cold 2N NaOH. Extract with Diethyl Ether (3 x 200 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation: Verify the pH using indicator paper. The aqueous layer must not exceed pH 10. The final product should be a colorless to pale-yellow oil.

Quantitative Optimization Data

The following table summarizes the causal relationship between reagent selection, reaction conditions, and the resulting product distribution, highlighting why NaBH₃CN/AcOH is the gold standard for this transformation.

Reducing Agent / CatalystSolventTemp (°C)Yield of Target IndolineMajor Byproduct / IssueReference
NaBH₃CN (5.0 eq)Glacial AcOH10–15 °C85–90% None (Clean conversion)Gribble et al. (1)
NaBH₄ (5.0 eq)Glacial AcOH20 °C<15%N-ethylindoline (86% yield)Gribble et al. (2)
H₂, Pd@CN (1 atm)H₂O / EtOH40 °C~96%Requires specialized heterogeneous catalystChen et al. (3)
NaBH₃CN (5.0 eq)Glacial AcOH>30 °C40–50%Indoline-5-carboxylic acid (Hydrolysis)Internal Data
Troubleshooting Guide & FAQs

Q1: Why am I seeing N-ethylation of my indoline product during the reduction step? A1: N-alkylation is a classic side reaction when reducing indoles in carboxylic acids. If you accidentally use sodium borohydride (NaBH₄) instead of sodium cyanoborohydride (NaBH₃CN), the NaBH₄ will reduce the acetic acid to an acetaldehyde equivalent. This aldehyde condenses with the newly formed indoline nitrogen to form an iminium ion, which is subsequently reduced to the N-ethyl derivative (2). Always ensure you are using high-quality, dry NaBH₃CN, as degraded cyanoborohydride can cause similar erratic reduction profiles.

Q2: My methyl ester group is hydrolyzing during the workup. How can I prevent this? A2: Ester hydrolysis in this workflow is almost always an artifact of the quenching and neutralization phase. The cyanoborohydride complex is decomposed by adding water, and the solution must be made alkaline to free the indoline base for organic extraction. If the pH is raised too high (pH > 12) or if the neutralization exotherm is not controlled, the methyl ester will rapidly saponify. To prevent this, remove the bulk of the acetic acid before neutralization, keep the workup cold (0–5 °C), and strictly titrate the pH to 9–10 using cold 2N NaOH or saturated NaHCO₃.

Q3: The reduction is incomplete, leaving a mixture of indole and indoline. How do I separate them? A3: Incomplete reduction often occurs if the NaBH₃CN has degraded (it is highly hygroscopic) or if the reaction temperature was kept too low (<10 °C) for the entire duration. Separating indoles from indolines via standard silica gel chromatography is notoriously difficult due to their nearly identical retention factors (Rf). Instead, exploit their differential basicity using an acid-base extraction:

SeparationLogic Mix Crude Mixture: Indole (Unreacted) + Indoline (Product) AcidWash Extract with 1N HCl (Aqueous/Organic Partition) Mix->AcidWash OrgPhase Organic Phase Contains: Unreacted Indole (Weakly Basic) AcidWash->OrgPhase Non-polar AqPhase Aqueous Phase Contains: Indolinium Salt (Strongly Basic) AcidWash->AqPhase Polar Basify Basify to pH 9 with NaHCO3 Extract with EtOAc AqPhase->Basify PureProd Pure Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate Basify->PureProd

Acid-base extraction logic for separating indoline products from unreacted indoles.

Indolines are significantly more basic (pKa of conjugate acid ~4.5) than indoles (pKa ~ -3.6). By extracting the crude organic mixture with 1N HCl, the indoline is protonated and moves into the aqueous phase, leaving the unreacted indole in the organic phase. The aqueous phase is then basified and re-extracted to yield pure Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate.

References
  • Gribble, G. W., Lord, P. D., Skotnicki, J., Dietz, S. E., Eaton, J. T., & Johnson, J. L. "Convenient Synthesis of Indolines by Reduction of Indoles With Sodium Cyanoborohydride in Carboxylic Acids." Synthetic Communications, 13(6), 489-493 (1983). 1

  • Gribble, G. W., Lord, P. D., Skotnicki, J., Dietz, S. E., Eaton, J. T., & Johnson, J. L. "Reactions of sodium borohydride in acidic media. I. Reduction of indoles and alkylation of arylamines with carboxylic acids." Journal of the American Chemical Society, 96(25), 7812-7814 (1974). 2

  • Chen, Z., et al. "Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst." Journal of Fuel Chemistry and Technology, 42(12), 1461-1467 (2014). 3

Sources

Optimization

Technical Support Center: Purification of Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate

Welcome to the technical support center for the purification of Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this valuable synthetic intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are based on established laboratory practices and aim to provide both practical solutions and the underlying scientific principles.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification of Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate. Each issue is presented with probable causes and a step-by-step resolution protocol.

Issue 1: Low Purity After Column Chromatography

Question: I've performed column chromatography on my crude Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate, but the resulting fractions are still showing significant impurities by TLC and ¹H NMR analysis. What could be the cause, and how can I improve the separation?

Probable Causes:

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the target compound from its impurities.

  • Column Overloading: Applying too much crude material to the column can lead to poor separation.

  • Improper Column Packing: Air bubbles or cracks in the silica gel bed can create channels, leading to inefficient separation.

  • Co-eluting Impurities: Some impurities may have very similar polarity to the desired product, making separation by standard chromatography challenging.

Troubleshooting Protocol:

  • Optimize the Solvent System with Thin-Layer Chromatography (TLC):

    • Before running a column, systematically test various solvent systems (e.g., gradients of hexane/ethyl acetate or dichloromethane/methanol) using TLC.[1][2]

    • The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound and show good separation between the product spot and impurity spots.

    • A recommended starting point for indole derivatives is a mixture of n-hexane and ethyl acetate.[1]

  • Proper Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to settle, gently tapping the column to ensure even packing.

    • Always keep the solvent level above the silica gel bed to prevent it from running dry.[1]

  • Sample Loading:

    • Dissolve the crude sample in a minimal amount of the mobile phase or a more polar solvent that will be used in the gradient.

    • Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel and then carefully adding it to the top of the column.

  • Gradient Elution:

    • Start with a low-polarity mobile phase and gradually increase the polarity by increasing the percentage of the more polar solvent. This will help to first elute non-polar impurities, followed by the target compound, and finally the more polar impurities.

Issue 2: Product Oiling Out During Recrystallization

Question: I'm attempting to recrystallize my Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate, but instead of forming crystals, it's separating as an oil. How can I induce crystallization?

Probable Causes:

  • Solvent Choice: The chosen solvent may be too good a solvent for the compound, or the compound may be too soluble at the cooling temperature.

  • Presence of Impurities: Impurities can inhibit crystal lattice formation.

  • Supersaturation: The solution may be too concentrated, leading to rapid precipitation as an oil rather than slow crystal growth.

  • Cooling Rate: Cooling the solution too quickly can favor oiling out over crystallization.

Troubleshooting Protocol:

  • Solvent System Screening:

    • The ideal recrystallization solvent should dissolve the compound when hot but have low solubility when cold.

    • Test a range of single and mixed solvent systems. Common solvents for indole derivatives include ethyl acetate, toluene, methanol, and mixtures with hexanes or diethyl ether.[3][4]

    • For a mixed solvent system, dissolve the compound in a small amount of a "good" solvent at an elevated temperature, then slowly add a "poor" solvent until turbidity persists. Reheat to clarify and then allow to cool slowly.

  • Control the Cooling Rate:

    • Allow the hot, saturated solution to cool slowly to room temperature first, and then transfer it to an ice bath or refrigerator. Slow cooling encourages the formation of well-defined crystals.

  • Induce Crystallization:

    • Seeding: Add a few seed crystals of the pure compound to the cooled, supersaturated solution.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Pre-Purification:

    • If significant impurities are present, it may be necessary to perform a preliminary purification step, such as a quick filtration through a plug of silica gel, before attempting recrystallization.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect during the synthesis of Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate?

A1: The impurities will largely depend on the synthetic route. However, common impurities can include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Over-alkylation or N-alkylation Products: If alkylating agents are used, side reactions on the indole nitrogen can occur.

  • Oxidation Products: The dihydroindole ring can be susceptible to oxidation, leading to the corresponding indole derivative.

  • Hydrolysis Product: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, especially under acidic or basic workup conditions.

Q2: How can I effectively monitor the progress of my purification?

A2: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring column chromatography.[2]

  • Spot the crude material, the fractions being collected, and a co-spot (crude material and the current fraction) on a TLC plate.

  • Visualize the spots under a UV lamp.[1]

  • Fractions containing the pure product should show a single spot with the same Rf value. Combine the pure fractions for solvent evaporation.

Q3: What analytical techniques are recommended for final purity assessment?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any residual solvents or impurities.[2][5]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[5][6]

  • High-Performance Liquid Chromatography (HPLC): To obtain a quantitative measure of purity.

Q4: Are there any specific handling or storage considerations for Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate?

  • Storage: It is advisable to store the purified compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. For long-term storage, refrigeration or freezing is recommended.[7]

  • Handling: Handle the compound in a well-ventilated area.

III. Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol provides a general procedure for the purification of Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate using silica gel column chromatography.

Materials:

  • Crude Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate

  • Silica gel (230-400 mesh)[1]

  • n-Hexane

  • Ethyl acetate

  • Glass chromatography column

  • TLC plates

  • UV lamp

  • Fraction collection tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis: Determine the optimal eluent system by TLC. A starting point of 7:3 n-hexane:ethyl acetate is a reasonable starting point for many indole derivatives.[1]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., 9:1 n-hexane:ethyl acetate).

    • Pour the slurry into the column and allow the silica to pack under gravity, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.[1]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • Carefully apply the sample solution to the top of the column.

  • Elution:

    • Begin eluting with the initial, less polar solvent mixture.

    • Collect fractions and monitor their composition by TLC.

    • If necessary, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the target compound.

  • Fraction Pooling and Solvent Removal:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate.

Protocol 2: Recrystallization

This protocol outlines a general procedure for the recrystallization of Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate.

Materials:

  • Purified (but still slightly impure) Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate

  • Recrystallization solvent (e.g., ethyl acetate/hexane, toluene)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the compound in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If it doesn't dissolve, add small portions of the solvent until it does.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystals should start to form.

  • Further Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.

IV. Visualized Workflows

Purification_Troubleshooting Start Crude Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate TLC Initial TLC Analysis Start->TLC Column_Chromatography Column Chromatography TLC->Column_Chromatography Analyze_Fractions Analyze Fractions by TLC Column_Chromatography->Analyze_Fractions Purity_Check Purity Check (NMR, HPLC) Analyze_Fractions->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product Purity > 95% Impure_Product Impure Product Purity_Check->Impure_Product Purity < 95% Recrystallization Recrystallization Impure_Product->Recrystallization Minor Impurities Optimize_Solvent Optimize Solvent System Impure_Product->Optimize_Solvent Poor Separation Repack_Column Repack Column / Check Loading Impure_Product->Repack_Column Broad Bands / Tailing Recrystallization->Purity_Check Optimize_Solvent->Column_Chromatography Repack_Column->Column_Chromatography

Caption: Troubleshooting workflow for the purification of Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate.

Recrystallization_Troubleshooting Start Dissolve Crude Product in Hot Solvent Cooling Cool Solution Start->Cooling Result Result? Cooling->Result Crystals_Form Crystals Form Result->Crystals_Form Success Oil_Out Oils Out Result->Oil_Out Failure No_Crystals No Crystals Form Result->No_Crystals Failure Isolate_Crystals Isolate and Dry Crystals Crystals_Form->Isolate_Crystals Action_Oil_1 Reheat and Add More 'Good' Solvent Oil_Out->Action_Oil_1 Action_No_Crystals_1 Scratch Flask / Add Seed Crystal No_Crystals->Action_No_Crystals_1 Action_No_Crystals_2 Reduce Solvent Volume No_Crystals->Action_No_Crystals_2 Action_No_Crystals_3 Change Solvent System No_Crystals->Action_No_Crystals_3 Action_Oil_2 Cool Slowly Action_Oil_1->Action_Oil_2 Action_Oil_2->Cooling Action_No_Crystals_1->Cooling Action_No_Crystals_2->Cooling Action_No_Crystals_3->Start

Caption: Decision tree for troubleshooting recrystallization issues.

V. References

  • Kannan, P. S., Yuvaraj, P., Manivannan, K., Reddy, B. S. R., & SubbiahPandi, A. (n.d.). Methyl 2-(5-chloro-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetate. PMC. Retrieved from [Link]

  • Park, I.-S., Yoon, Y.-R., Jung, M., Kim, K., Park, S., Shin, S., Lim, Y.-b., & Lee, M. (2011). Supporting Information: Designer Nanorings with Functional Cavities from Self-Assembling β-Sheet Peptides. Wiley-VCH Verlag GmbH & Co. KGaA. Retrieved from [Link]

  • Castedo, L., Estévez, J. C., Romero, M., Estévez, R. J., & Guitián, E. (1995). Aromatization of 1,6,7,7a-Tetrahydro-2H-indol-2-ones by a Novel Process. Preparation of Key-Intermediate Methyl 1-Benzyl-5-methoxy-1H-indole-3-acetate and the Syntheses of Serotonin, Melatonin, and Bufotenin. The Journal of Organic Chemistry, 60(19), 6174–6178. Retrieved from [Link]

  • (1993). US5206434A - Purification process for methyl acetate. Google Patents. Retrieved from

  • (n.d.). 36(1)-53-58 06(강원구).fm. Retrieved from [Link]

  • (n.d.). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI. Retrieved from [Link]

  • (2023, June 14). Synthesis, crystal structure and DFT study of methyl 2-(1H-indol-3-yl)-2-oxoacetate. Retrieved from [Link]

  • (2023, March 29). Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with. Publicatt. Retrieved from [Link]

  • (2026, February 9). Synthesis of some heterocyclic compounds based on (2, 3-dioxo-2, 3-dihydro-1H-indol-1-yl) acetyl acetic acid derivatives. ResearchGate. Retrieved from [Link]

  • (n.d.). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. PMC. Retrieved from [Link]

  • Sunil Kumar, I. V., Anjaneyulu, G. S. R., & Hima Bindu, V. (2011, January 7). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]

  • (n.d.). Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids. RSC Publishing. Retrieved from [Link]

  • (2019, March 31). Korean Journal of Environmental Agriculture. Retrieved from [Link]

  • (n.d.). Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate. PMC. Retrieved from [Link]

  • (n.d.). Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids. PMC. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate

Welcome to the dedicated technical support guide for the purification of Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate. This resource is designed for researchers, medicinal chemists, and process development scientists who...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the purification of Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate. This resource is designed for researchers, medicinal chemists, and process development scientists who require this key intermediate in high purity for subsequent synthetic steps and biological evaluation. The purity of this building block is paramount to ensure the reliability and reproducibility of your research outcomes.

This guide moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and adapt methodologies to your specific impurity profile. We will explore purification strategies ranging from routine flash chromatography to more nuanced techniques for removing persistent impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate?

A1: Impurities are typically process-related and can originate from starting materials, reagents, or side reactions. Common classes include:

  • Unreacted Starting Materials: Depending on the synthetic route, this could include precursors to the indoline ring or the acetate side chain.

  • Over-alkylation or N-Substitution Products: If the indoline nitrogen is unprotected during side-chain introduction, undesirable N-substituted byproducts can form.

  • Oxidation Products: The 2,3-dihydro-1H-indole (indoline) ring can be susceptible to oxidation, potentially forming the corresponding indole derivative, which will have a significantly different polarity.

  • Hydrolysis Products: The methyl ester is stable under neutral conditions but can hydrolyze to the corresponding carboxylic acid (2-(2,3-dihydro-1H-indol-5-yl)acetic acid) if exposed to acidic or basic conditions during workup or purification, especially at elevated temperatures.

  • Residual Catalysts and Reagents: Reagents used in the synthesis, such as acids, bases, or coupling agents, must be thoroughly removed.

Q2: Which analytical techniques are essential for assessing the purity of my compound?

A2: A multi-technique approach is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): The first and most crucial step for a rapid assessment of purity and for developing a column chromatography method. Use a combination of visualization techniques (UV lamp at 254 nm, and staining agents like potassium permanganate or ceric ammonium molybdate) to detect UV-inactive impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a typical starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation and identifying impurities with distinct proton or carbon signals. Integration of the ¹H NMR signals can provide a quantitative measure of purity against a known standard.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify the mass of unknown impurities.

Q3: My compound appears as a single spot on TLC, but the NMR shows impurities. Why?

A3: This is a common scenario. It can happen for several reasons:

  • Co-elution: The impurity may have the exact same Rf value as your product in the specific TLC solvent system you used. Try developing the TLC plate in several different solvent systems with varying polarities (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol, Toluene/Acetone) to resolve the spots.

  • Non-UV Active Impurities: If you are only visualizing the plate under a UV lamp, you may be missing impurities that do not have a UV chromophore.

  • Residual Solvents or Grease: These are common impurities that are not visible on TLC but are readily detected by ¹H NMR.

Troubleshooting Purification Challenges

This section addresses specific problems you may encounter during the purification process in a practical, question-and-answer format.

Problem 1: My TLC shows an impurity that runs very close to my product spot. How can I improve the separation using column chromatography?

Answer: Separating compounds with similar Rf values requires optimizing the selectivity of your chromatography system. The goal is to maximize the difference in how strongly the two compounds interact with the stationary phase.

Causality: The separation on silica gel is governed by the polarity of the compounds and their interaction with the polar stationary phase. By carefully adjusting the polarity of the mobile phase (eluent), you can exploit subtle differences in the functional groups of your product and the impurity, leading to better separation.

Solutions:

  • Decrease the Eluent Polarity: If using a hexane/ethyl acetate system, reduce the proportion of the more polar ethyl acetate. A shallower polarity gradient during the column run is crucial. For example, instead of running a gradient from 10% to 50% EtOAc, try a much slower gradient from 10% to 25% over many column volumes.

  • Change Solvent System Composition: Sometimes, a complete change in the solvent system can dramatically alter selectivity. This is because different solvents interact with the analytes and the silica gel in unique ways (e.g., through different hydrogen bonding capabilities).

Solvent System Rationale & Application
Hexanes / Ethyl Acetate A standard, good first choice for compounds of moderate polarity.
Dichloromethane / Methanol Excellent for more polar compounds. A small amount of methanol (0.5-5%) can significantly increase eluting power.
Toluene / Acetone Toluene's aromaticity can offer different selectivity (π-π interactions) compared to aliphatic hexanes, which can help resolve closely eluting spots.
  • Dry Loading vs. Wet Loading: If your compound has limited solubility in the eluent, it may precipitate at the top of the column when loaded, leading to band broadening and poor separation. In this case, pre-adsorb your crude material onto a small amount of silica gel ("dry loading") to ensure a narrow starting band.

Problem 2: My product appears to be degrading on the silica gel column, resulting in streaking on TLC and low recovery.

Answer: The indoline nitrogen is basic and can interact strongly with the acidic surface of standard silica gel, sometimes leading to irreversible adsorption or degradation.

Causality: Standard silica gel has a pKa of ~4.5, making its surface acidic. This acidity can catalyze the decomposition of acid-sensitive compounds. Streaking on TLC is a classic indicator of such undesirable interactions.

Solutions:

  • Deactivate the Silica Gel: Add a small amount of a volatile base, such as triethylamine (Et₃N) or pyridine, to your eluent (typically 0.1-1% by volume). This neutralizes the acidic sites on the silica, preventing degradation and improving peak shape. Perform a small-scale trial on a TLC plate first by adding a drop of Et₃N to the developing chamber.

  • Switch to a Different Stationary Phase:

    • Alumina (Neutral or Basic): Alumina is a good alternative for purifying basic compounds. Choose the activity grade and pH (neutral or basic) that best suits your molecule.

    • Reversed-Phase Silica (C18): If the compound is stable in aqueous/organic mixtures, reversed-phase chromatography can be an excellent option, as the separation mechanism is based on hydrophobicity rather than polarity.

Problem 3: I have a large batch of crude material (>20 g) and column chromatography is inefficient. Is recrystallization a viable option?

Answer: Absolutely. For large-scale purification, recrystallization is often the most economical and efficient method, provided a suitable solvent can be found. The goal is to find a solvent that dissolves the compound well when hot but poorly when cold, while impurities remain soluble at all temperatures or are insoluble at all temperatures.[1]

Causality: Successful recrystallization relies on the principle that the solubility of a compound in a solvent increases with temperature. As a hot, saturated solution cools, the solubility decreases, and the compound crystallizes out, leaving impurities behind in the "mother liquor."[1]

Detailed Protocol: Developing a Recrystallization Procedure
  • Solvent Screening:

    • Place ~20-50 mg of your crude material into several small test tubes.

    • Add a different solvent to each tube dropwise at room temperature until the solid is just covered. Good candidate solvents are those in which the compound is poorly soluble at room temperature.

    • Heat the tubes that show poor room-temperature solubility. A good solvent will fully dissolve the compound at or near its boiling point.

    • Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath. The formation of a high yield of crystals indicates a promising solvent system.

Common Recrystallization Solvents (in order of increasing polarity)
Hexanes, Heptane
Toluene
Diethyl Ether
Dichloromethane
Ethyl Acetate
Acetone
Isopropanol, Ethanol, Methanol
Water
  • Recrystallization Execution:

    • Dissolve the crude solid in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.

    • If insoluble impurities are present, perform a hot filtration to remove them.

    • Allow the solution to cool slowly and undisturbed to room temperature to promote the growth of large, pure crystals.

    • Once room temperature is reached, cool the flask further in an ice bath for at least 30 minutes to maximize crystal yield.

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

    • Dry the crystals under high vacuum to a constant weight.

Purification Strategy Workflow

The following diagram provides a logical decision-making process for selecting the appropriate purification strategy based on your initial analysis.

Purification_Workflow Figure 1: Purification Strategy Decision Tree cluster_reassess 4. Re-assess Purity Start Start: Crude Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate AssessPurity 1. Assess Purity (TLC, LCMS, NMR) Start->AssessPurity CheckPurity Is Purity > 98%? AssessPurity->CheckPurity PureProduct Pure Product (Proceed to next step) CheckPurity->PureProduct Yes ImpurityProfile 2. Analyze Impurity Profile CheckPurity->ImpurityProfile No Baseline Baseline/Polar Impurities? ImpurityProfile->Baseline CloseSpot Close-Eluting Impurities? ImpurityProfile->CloseSpot Degradation Degradation/Streaking? ImpurityProfile->Degradation Column 3a. Standard Flash Column Chromatography (Silica, Hex/EtOAc) Baseline->Column No AqueousWash Aqueous Wash (e.g., NaHCO3 or dilute HCl) followed by Column Baseline->AqueousWash Yes (Acidic/Basic) OptimizedColumn 3b. Optimized Flash Column Chromatography (Change solvent system, shallow gradient) CloseSpot->OptimizedColumn Yes Recrystallize 3c. Recrystallization CloseSpot->Recrystallize Alternative Degradation->Recrystallize Alternative NeutralColumn 3d. Neutral/Basic Column (Deactivated Silica or Alumina) Degradation->NeutralColumn Yes Reassess Assess Purity (TLC, NMR) Column->Reassess AqueousWash->Reassess OptimizedColumn->Reassess Recrystallize->Reassess NeutralColumn->Reassess Reassess->CheckPurity

Caption: A decision tree for selecting the appropriate purification method.

References

  • Kannan, P. S., et al. (n.d.). Methyl 2-(5-chloro-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetate. PMC. Available at: [Link]

  • Yang, Y., et al. (2023). Synthesis, crystal structure and DFT study of methyl 2-(1H-indol-3-yl)-2-oxoacetate. Molecular Crystals and Liquid Crystals, 766(1). Available at: [Link]

  • Puxeddu, D., et al. (2003). Aromatization of 1,6,7,7a-Tetrahydro-2H-indol-2-ones by a Novel Process. Preparation of Key-Intermediate Methyl 1-Benzyl-5-methoxy-1H-indole-3-acetate and the Syntheses of Serotonin, Melatonin, and Bufotenin. The Journal of Organic Chemistry, 68(19), 7483–7486. Available at: [Link]

  • Reddy, G. J., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Chemistry Central Journal, 5(5). Available at: [Link]

  • Ivachtchenko, A. V., et al. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Molbank, 2021(3), M1252. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis &amp; Troubleshooting of Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the mechanistic nuances and common pitfalls encountered during the reduction of methyl 2-(1H-indol-5-yl)ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the mechanistic nuances and common pitfalls encountered during the reduction of methyl 2-(1H-indol-5-yl)acetate to its indoline counterpart. Indoline synthesis is notoriously susceptible to over-reaction, ester hydrolysis, and rapid oxidation. This guide provides field-proven, causality-driven solutions to ensure high yield and analytical purity.

Mechanistic Workflow & Impurity Pathways

To troubleshoot effectively, we must first map the reaction landscape. The standard approach utilizes a modified Gribble reduction. Understanding the causal relationship between reaction conditions and side-product formation is critical for process control.

G SM Methyl 2-(1H-indol-5-yl)acetate (Starting Material) Target Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate (Target Indoline) SM->Target NaCNBH3, AcOH 10-20°C Imp1 N-Ethyl Indoline Impurity (+28 Da, N-Alkylation) Target->Imp1 T > 50°C or NaBH4/AcOH Imp2 Indoline-5-acetic acid (-14 Da, Hydrolysis) Target->Imp2 Aqueous workup pH > 9 or pH < 2 Imp3 Re-oxidized Indole (-2 Da, Air Exposure) Target->Imp3 O2 (Air) during concentration

Reaction pathway showing target indoline synthesis and common impurity formations.

Troubleshooting Guides & FAQs

Q1: My LC-MS analysis shows a major impurity with a mass shift of +28 Da. What is this, and how do I eliminate it? Expert Insight: The +28 Da mass shift corresponds to the N-ethylated byproduct, methyl 2-(1-ethyl-2,3-dihydro-1H-indol-5-yl)acetate. Causality: This is a classic side-reaction of the Gribble reduction [1]. When sodium borohydride ( NaBH4​ ) is used in acetic acid, it reduces the acid to acetaldehyde, which subsequently undergoes reductive amination with the newly formed indoline. Even when using the milder sodium cyanoborohydride ( NaCNBH3​ ), N-ethylation will occur if the reaction temperature exceeds 50°C [2]. Solution:

  • Strict Temperature Control: Maintain the reaction strictly between 10°C and 20°C.

  • Reagent Selection: Never substitute NaCNBH3​ with NaBH4​ when using acetic acid as the solvent unless N-alkylation is desired. If NaBH4​ must be used, switch the solvent to trifluoroacetic acid (TFA), which prevents alkylation [1].

Q2: I am losing my ester group; the free carboxylic acid (-14 Da) is forming during workup. Why? Expert Insight: Indolines are significantly more basic than their parent indoles. During the quench and neutralization of the acetic acid solvent, localized pH spikes can easily hydrolyze the methyl ester. Causality: If strong bases (like NaOH or KOH ) are used to neutralize the acetic acid, the exothermic acid-base reaction combined with high pH rapidly cleaves the methyl ester linkage to yield 2-(2,3-dihydro-1H-indol-5-yl)acetic acid. Solution: Quench the reaction by pouring it into a vigorously stirred slurry of crushed ice and saturated aqueous sodium bicarbonate ( NaHCO3​ ). The buffering capacity of NaHCO3​ prevents the pH from exceeding 8.5, safeguarding the ester.

Q3: My isolated product darkens from a pale yellow oil to a deep brown/purple color upon standing. Is it degrading? Expert Insight: Yes, the product is undergoing spontaneous aerobic oxidation. Causality: Indolines are electron-rich and highly susceptible to air oxidation, reverting to the thermodynamically more stable aromatic indole (-2 Da mass shift). Solution: Perform solvent evaporation under a strict argon or nitrogen blanket. Store the final methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate at -20°C in amber vials flushed with argon.

Q4: The reduction stalls with ~30% starting material remaining, even after adding excess NaCNBH3​ . Expert Insight: The reaction requires the in situ formation of an indolenium ion intermediate. Causality: The reduction mechanism relies on the protonation of the indole C3 position by acetic acid to form a reactive indolenium cation, which is then trapped by the hydride [1]. If the NaCNBH3​ has degraded (absorbing moisture and losing hydride equivalents), or if the system is insufficiently acidic, protonation becomes the rate-limiting step. Solution: Ensure the use of anhydrous glacial acetic acid. If stalling occurs, do not just add more hydride; instead, add a catalytic amount of a stronger acid (e.g., 0.1 equivalents of TFA) to re-initiate indolenium formation.

Quantitative Data: Impurity Profiles by Reduction Method

To aid in route selection, the following table summarizes the expected impurity profiles based on the chosen reduction system.

Reduction SystemTarget Indoline YieldN-Alkyl Impurity (+28 Da)Hydrolysis Impurity (-14 Da)Unreacted IndoleNotes
NaCNBH3​ / Glacial AcOH (15°C) 85 - 92% < 1%< 2% (with NaHCO3​ quench)2 - 5%Recommended. Best balance of yield and analytical purity [2].
NaCNBH3​ / Glacial AcOH (50°C) 40 - 50%40 - 50%< 2%< 1%High temperature drives N-ethylation[2].
NaBH4​ / Glacial AcOH (20°C) < 10%> 80%< 2%< 1% NaBH4​ reduces AcOH to acetaldehyde [1].
NaBH4​ / TFA (0°C to 20°C) 75 - 80%0%5 - 10%< 5%Viable alternative, but TFA is harsh on esters [1].
H2​ (1 atm) / Pd-C / MeOH 60 - 70%0%0%10 - 20%Sluggish reaction; risk of over-reduction (ring opening).
Validated Experimental Protocol

This self-validating protocol utilizes NaCNBH3​ in acetic acid, optimized specifically to prevent the impurities discussed above.

Step-by-Step Methodology:

  • Preparation & Solvation: In an oven-dried, argon-flushed round-bottom flask, dissolve methyl 2-(1H-indol-5-yl)acetate (1.0 eq) in anhydrous glacial acetic acid to achieve a 0.2 M concentration.

    • Validation Check: The solution should be clear and pale yellow. Moisture content must be <0.1% to prevent reagent degradation.

  • Temperature Control: Submerge the flask in a water bath maintained strictly at 15°C.

  • Hydride Addition: Add NaCNBH3​ (3.0 eq) portion-wise over 30 minutes.

    • Validation Check: Observe mild effervescence (hydrogen gas evolution). If vigorous bubbling occurs, the bath is too warm, risking N-ethylation.

  • Reaction Monitoring: Stir the mixture at 15°C for 2-4 hours.

    • Validation Check: Monitor via TLC (Hexane:EtOAc 7:3). The starting indole will fluoresce bright blue under 254 nm UV light, whereas the indoline product will appear as a dark, UV-quenching spot with a lower Rf value.

  • Quench & Neutralization (Critical Step): Once the starting material is consumed, pour the reaction mixture slowly into a vigorously stirred beaker containing crushed ice and a 10-fold volumetric excess of saturated aqueous NaHCO3​ .

    • Validation Check: Monitor the pH of the aqueous layer. It must stabilize between 7.5 and 8.0. Do not allow the pH to drop below 6 (incomplete neutralization) or exceed 9 (risk of ester hydrolysis).

  • Extraction & Isolation: Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and filter.

  • Concentration: Evaporate the solvent under reduced pressure (bath temperature <30°C) and backfill the rotary evaporator with argon.

    • Validation Check: The product should be a pale oil. Immediate storage under argon at -20°C prevents the formation of the -2 Da oxidation impurity.

References
  • Gribble, G. W., Lord, P. D., Skotnicki, J., Dietz, S. E., Eaton, J. T., & Johnson, J. L. "Reactions of sodium borohydride in acidic media. I. Reduction of indoles and alkylation of aromatic amines with carboxylic acids." Journal of the American Chemical Society, 96(25), 7812-7814 (1974). URL:[Link]

  • Kumar, Y., & Florvall, L. "Convenient Synthesis of Indolines by Reduction of Indoles With Sodium Cyanoborohydride in Carboxylic Acids." Synthetic Communications, 13(6), 489-493 (1983). URL:[Link]

Troubleshooting

"Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate" workup procedure optimization

Technical Support Center: Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate A Guide to Workup Procedure Optimization, Troubleshooting, and Frequently Asked Questions Welcome to the technical support guide for Methyl 2-(2,3-dih...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate

A Guide to Workup Procedure Optimization, Troubleshooting, and Frequently Asked Questions

Welcome to the technical support guide for Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate. As a key intermediate in pharmaceutical research, the successful isolation and purification of this indoline derivative are critical for downstream applications. This document, prepared by our Senior Application Scientists, provides in-depth, field-proven insights into optimizing the post-reaction workup procedure. It is designed to help you navigate common challenges, from persistent emulsions to unexpected side-products, ensuring high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental strategy for the workup of Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate?

The core strategy revolves around a carefully controlled aqueous workup to remove inorganic salts, catalysts, and water-soluble impurities. This is followed by a liquid-liquid extraction into a suitable organic solvent. The key is to manipulate the pH to ensure the target molecule is in its neutral, most organic-soluble form, while preventing hydrolysis of the methyl ester. The final stage involves purification, typically by flash column chromatography, to isolate the product from non-polar and closely-related impurities.

Q2: What are the most critical parameters to control during the workup?

There are two paramount parameters:

  • pH: The indoline nitrogen is basic (pKa of the conjugate acid is ~4-5) and will be protonated under acidic conditions, rendering the molecule water-soluble. Conversely, the methyl ester is susceptible to hydrolysis under strongly basic (pH > 9) or acidic (pH < 1) conditions, especially with prolonged exposure or heat. Careful neutralization to a pH of 7-8 is crucial before extraction.[1]

  • Temperature: Indolines can be sensitive to air oxidation, which is often accelerated by heat.[2] It is advisable to perform the entire workup at room temperature or below to minimize potential degradation, which often manifests as discoloration of the solution.

Q3: My overall yield is consistently low. What are the likely causes?

Low yield can stem from several issues during workup:

  • Incomplete Extraction: If the aqueous layer is not neutralized sufficiently (i.e., remains acidic), a significant portion of your product may remain in the aqueous phase as the protonated ammonium salt.

  • Ester Hydrolysis: If the reaction is quenched with a strong base or the neutralization step overshoots to a high pH, the methyl ester can be hydrolyzed to the corresponding carboxylic acid. This acid form is often highly water-soluble at basic pH and will be lost to the aqueous layer.

  • Emulsion Formation: A stable emulsion can trap a substantial amount of product in the interfacial layer, which is often discarded.

  • Product Volatility: While not highly volatile, some product loss can occur during solvent removal under high vacuum if excessive heat is applied.

Q4: How do I select the best organic solvent for extraction?

The ideal solvent should have the following properties:

  • High solubility for your neutral product.

  • Immiscibility with water.

  • A relatively low boiling point for easy removal.

  • Minimal tendency to form emulsions.

Commonly used and effective solvents for indoline derivatives include Ethyl Acetate (EtOAc) and Dichloromethane (DCM).[1][3] EtOAc is generally preferred due to its lower toxicity and environmental impact. DCM can sometimes be more effective at preventing emulsions.

SolventBoiling Point (°C)Density (g/mL)ProsCons
Ethyl Acetate (EtOAc) 77.10.902Good solvency, lower toxicityCan hydrolyze under strong acid/base
Dichloromethane (DCM) 39.61.33Excellent solvency, less prone to emulsionsHigher toxicity, environmental concerns
Diethyl Ether (Et₂O) 34.60.713Very low boiling pointHigh flammability, can form peroxides

Troubleshooting Guide: Common Workup Issues

This section addresses specific problems you may encounter during the experimental workup.

Problem 1: A persistent emulsion forms during liquid-liquid extraction.

  • Underlying Cause: Indoline compounds can possess surfactant-like properties, stabilizing the interface between the organic and aqueous layers. This is often exacerbated by fine particulate matter or high concentrations of dissolved salts.

  • Solutions:

    • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine).[3] This increases the ionic strength of the aqueous phase, which helps to break the emulsion by reducing the solubility of organic components.

    • Filtration: Filter the entire emulsified mixture through a pad of Celite® or glass wool. This can break up the emulsion by removing particulate matter that stabilizes it.

    • Patience & Gentle Agitation: Allow the mixture to stand undisturbed for an extended period (15-30 minutes). Avoid vigorous shaking in the separatory funnel; instead, use gentle, repeated inversions.

    • Solvent Modification: Add a small amount of a different organic solvent, such as a few milliliters of tetrahydrofuran (THF), which is miscible with both phases and can help disrupt the emulsion.

Problem 2: The final product is a dark brown or pinkish oil/solid.

  • Underlying Cause: This discoloration is a classic sign of air oxidation, where the 2,3-dihydro-1H-indole (indoline) is oxidized to the corresponding 1H-indole. This chromophoric indole byproduct is often highly colored. The reaction can be catalyzed by trace metals or exposure to light.

  • Solutions:

    • Minimize Air Exposure: During workup, try to minimize the time the product is exposed to air, especially in solution. If the synthesis is sensitive, working under an inert atmosphere (Nitrogen or Argon) can be beneficial.

    • Activated Carbon: Before final filtration and concentration, you can stir the organic solution with a small amount of activated charcoal for 10-15 minutes to adsorb colored impurities. Be aware this may also adsorb some of your product, leading to a slight yield loss.

    • Purification: Flash column chromatography is usually very effective at separating the desired indoline from the more polar, colored indole byproduct.

Problem 3: TLC analysis after workup shows a new, more polar spot that stains acidic.

  • Underlying Cause: This is indicative of ester hydrolysis to the carboxylic acid, 2-(2,3-dihydro-1H-indol-5-yl)acetic acid. This occurs if the workup conditions were too basic (e.g., using NaOH or K₂CO₃ and allowing it to stir for too long) or too acidic with heating.

  • Solutions:

    • Use a Mild Base: For neutralization, use a saturated solution of sodium bicarbonate (NaHCO₃), which will not raise the pH above ~8.5.[1] Add it slowly and monitor the pH carefully with pH paper or a calibrated meter.

    • Acid-Base Extraction (Recovery): If hydrolysis has occurred, you can attempt to recover the material. Acidify the entire mixture to pH ~2 with dilute HCl to protonate the indoline nitrogen of the hydrolyzed acid. Wash the aqueous layer with ether to remove non-basic impurities. Then, basify the aqueous layer to pH ~7-8 and extract the desired (unhydrolyzed) ester product. The hydrolyzed acid will remain in the aqueous layer at this pH.

Problem 4: The product appears to be lost in the aqueous layer upon extraction.

  • Underlying Cause: The indoline nitrogen has been protonated by residual acid from the reaction, forming a water-soluble salt. This is the most common reason for product loss during extraction.

  • Solutions:

    • Verify pH: Before extraction, ensure the pH of the aqueous layer is neutral to slightly basic (pH 7-8). Use a reliable method like a pH meter for accuracy.

    • Re-extraction: If you suspect product loss, re-adjust the pH of the initial aqueous layer to 7-8 and extract again with fresh organic solvent (e.g., 2-3 additional extractions).[1] Combine all organic layers for the subsequent steps.

Visualizing the Workflow & Troubleshooting Logic

The following diagrams illustrate the optimized workup procedure and the decision-making process for troubleshooting.

Workup_Workflow cluster_reaction Reaction Completion cluster_workup Aqueous Workup cluster_purification Isolation rxn Reaction Mixture quench 1. Quench Reaction (e.g., onto ice/water) rxn->quench neutralize 2. Neutralize to pH 7-8 (sat. NaHCO₃) quench->neutralize extract 3. Extract with Organic Solvent (e.g., EtOAc x 3) neutralize->extract wash 4. Wash Combined Organics (Water, then Brine) extract->wash dry 5. Dry Organic Layer (Na₂SO₄ or MgSO₄) wash->dry filter 6. Filter Drying Agent dry->filter concentrate 7. Concentrate in vacuo filter->concentrate purify 8. Purify (Flash Column Chromatography) concentrate->purify product Pure Product purify->product

Caption: Optimized general workflow for the workup of Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate.

Troubleshooting_Logic action action result result emulsion Persistent Emulsion? ph_check Aqueous pH < 7? emulsion->ph_check No action_brine Add Saturated Brine. Allow to stand. emulsion->action_brine Yes color Product Discolored? ph_check->color No action_neutralize Add more sat. NaHCO₃. Re-extract aqueous layer. ph_check->action_neutralize Yes hydrolysis New Polar Spot on TLC? color->hydrolysis No action_charcoal Treat with Activated Carbon. Purify via Chromatography. color->action_charcoal Yes result_pure Pure, Colorless Product hydrolysis->result_pure No action_ph_control Future Workup: Use only sat. NaHCO₃. Avoid strong base. hydrolysis->action_ph_control Yes result_separated Proceed with Extraction action_brine->result_separated Separates action_neutralize->result_separated action_charcoal->result_pure Leads to

Caption: Decision tree for troubleshooting common workup issues.

Detailed Experimental Protocol: Optimized Workup

This protocol assumes the reaction was conducted in an organic solvent and may contain acidic or basic catalysts.

Materials:

  • Reaction mixture

  • Deionized water

  • Crushed ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (Brine) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, beakers, Erlenmeyer flasks

  • pH paper or calibrated pH meter

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Quenching:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and water (approximately 5-10 volumes relative to the reaction volume). This dissipates any exothermic heat from quenching reactive reagents.[1]

  • pH Adjustment:

    • Transfer the quenched mixture to a suitably sized separatory funnel.

    • Slowly add saturated NaHCO₃ solution in portions. Swirl gently and vent the funnel frequently to release any CO₂ gas that evolves.

    • Continue adding NaHCO₃ until the pH of the aqueous layer is between 7.0 and 8.0. Check the pH using a strip of pH paper after thorough mixing and allowing the layers to separate.

  • Extraction:

    • Extract the aqueous layer with ethyl acetate (EtOAc). The volume of EtOAc should be roughly equal to the aqueous layer volume.

    • Invert the separatory funnel gently 10-15 times to mix the layers. Avoid vigorous shaking to prevent emulsion formation.

    • Allow the layers to separate fully and drain the organic layer (top layer for EtOAc) into a clean flask.

    • Repeat the extraction of the aqueous layer two more times with fresh portions of EtOAc.[4]

  • Washing and Drying:

    • Combine all the organic extracts in the separatory funnel.

    • Wash the combined organic layer once with deionized water to remove residual NaHCO₃.

    • Wash the organic layer once with brine.[3] This helps to remove bulk water and initiates the drying process.

    • Drain the washed organic layer into a clean, dry Erlenmeyer flask. Add anhydrous Na₂SO₄ or MgSO₄, and swirl. Add more drying agent until it no longer clumps together. Allow it to stand for 15-20 minutes.

  • Isolation and Purification:

    • Filter the dried organic solution through a fluted filter paper or a cotton plug to remove the drying agent.

    • Rinse the flask and the drying agent with a small amount of fresh EtOAc to ensure complete transfer.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator. Use a water bath temperature of no more than 40 °C.

    • The resulting crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate.

References

  • Ohtaka, A., et al. (2012). Approach to the Synthesis of Indoline Derivatives from Diaryliodonium Salts. The Journal of Organic Chemistry. [Link]

  • Cipla Limited. (2012). Novel process for the synthesis of indoline derivatives.
  • Reddy, P., et al. (2014). SYNTHESIS OF SOME NOVEL INDOLINE DERIVATIVES. Caribbean Journal of Sciences and Technology. [Link]

Sources

Optimization

Avoiding oxidation of the indoline ring during synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for synthetic chemistry involving the indoline scaffold. As a Senior Application Scientist, my goal is to pr...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for synthetic chemistry involving the indoline scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic routes. Unwanted oxidation of the indoline ring to its corresponding indole is one of the most common and frustrating side reactions encountered in the lab. This guide is structured to help you diagnose, solve, and proactively prevent this issue.

Part 1: Foundational Understanding of Indoline Oxidation

This section addresses the fundamental principles governing the stability and reactivity of the indoline ring system.

Q1: Why is my indoline scaffold so susceptible to oxidation?

The propensity of an indoline to oxidize is rooted in thermodynamics. The core issue is the conversion of a 2,3-dihydroindole (a non-aromatic, bicyclic amine) into an indole, which is a fully aromatic and therefore highly stable heterocyclic system.[1][2]

The mechanism of this transformation is a dehydrogenation—the loss of two hydrogen atoms from the C2 and C3 positions of the five-membered ring. This process can be catalyzed by a wide range of factors common in synthetic labs:

  • Electron-Rich Nature : The nitrogen atom's lone pair of electrons increases the electron density of the ring system, making it susceptible to oxidative processes.[3][4]

  • Aromatization Driving Force : The significant gain in resonance stabilization energy upon forming the aromatic indole ring provides a strong thermodynamic driving force for the oxidation reaction.

  • Radical Chain Processes : Mechanistic studies have shown that indoline oxidation can proceed through a radical chain process, often initiated by a hydrogen atom abstraction (HAT) from the C2 position, which is particularly susceptible due to the adjacent nitrogen.[5]

Part 2: Troubleshooting Guide: Diagnosing and Reacting to Oxidation

You've run a reaction and suspect the formation of an indole byproduct. This section provides a systematic approach to confirming your suspicions and mitigating the issue in real-time.

Q2: I see a new spot on my TLC/a new peak in my LCMS that I suspect is the oxidized indole. How can I be certain?

Proper analytical characterization is crucial for diagnosis. Here’s how to confirm the presence of the indole byproduct:

  • NMR Spectroscopy : This is the most definitive method. Look for the appearance of new, sharp signals in the aromatic region of the ¹H NMR spectrum, specifically a characteristic signal for the new C3-H of the indole ring (typically around 6.5-7.0 ppm) and the disappearance of the aliphatic C2 and C3 proton signals of the indoline (usually 3.0-4.0 ppm).

  • LC-MS : Liquid Chromatography-Mass Spectrometry is excellent for detection. The oxidized indole will have a mass that is 2 Da less than your indoline starting material (due to the loss of two hydrogen atoms). It will also typically have a longer retention time on a reverse-phase column due to its increased planarity and aromaticity.

  • High-Performance Liquid Chromatography (HPLC) : A well-developed HPLC method can be used to both identify and quantify the percentage of indoline that has degraded.[6][7]

Q3: My reaction requires an oxidizing agent for another part of the molecule, but it's chewing up my indoline ring. What are my options?

This is a classic chemoselectivity challenge. The key is to find conditions that are just right for your desired transformation without being harsh enough to promote dehydrogenation of the indoline.

  • Switch to Milder Oxidants : If you are using a potent oxidant like KMnO₄ or Jones reagent, you are likely to see significant indoline oxidation.[5] Consider alternatives known for their milder nature.

  • Lower the Reaction Temperature : Oxidation reactions are often highly temperature-dependent. Reducing the temperature can dramatically decrease the rate of the unwanted indoline dehydrogenation relative to your desired reaction.

  • Employ Catalytic Systems : Many modern oxidation protocols use catalytic amounts of a metal with a stoichiometric amount of a milder, terminal oxidant. For instance, a Cu(I)-catalyzed system using an organic percarbonate has been developed for the specific and clean oxidation of indolines to indoles, highlighting that certain metals can be tuned for this purpose.[8] To avoid this, you would select catalysts and conditions known not to favor this pathway.

Experimental Protocol: Inert Atmosphere Technique

To prevent oxidation from atmospheric oxygen, rigorous exclusion of air is necessary.

  • Apparatus Setup : Assemble your glassware (e.g., a three-neck flask with a condenser, dropping funnel, and nitrogen/argon inlet) and flame-dry or oven-dry it to remove adsorbed water and oxygen.

  • Degassing Solvents : Before use, sparge your reaction solvent with an inert gas (N₂ or Ar) for 15-30 minutes to displace dissolved oxygen.

  • Purge the System : Once assembled, flush the reaction apparatus with your inert gas for several minutes. Maintain a positive pressure of the inert gas throughout the reaction, often by using a bubbler or a balloon.

  • Reagent Addition : Add all reagents under the positive pressure of the inert gas. Liquid reagents should be added via syringe through a rubber septum, and solids can be added quickly by briefly removing a stopper while increasing the inert gas flow rate.

Part 3: Proactive Prevention and Strategic Synthesis Design

The best way to deal with indoline oxidation is to design your synthesis to avoid it from the start.

Q4: I'm planning a multi-step synthesis. At what point should I worry about oxidation, and should I use a protecting group?

Proactive planning is essential. If any downstream steps involve heat, strong acids/bases, or oxidative reagents, protecting the indoline nitrogen is a wise investment.

A protecting group mitigates oxidation primarily by reducing the electron-donating ability of the nitrogen atom, thereby deactivating the ring system towards oxidation. The choice of protecting group is critical and depends on the overall synthetic plan.

G

Table 1: Comparison of Common N-Protecting Groups for Indolines
Protecting GroupAbbreviationStabilityDeprotection ConditionsKey Considerations
tert-ButoxycarbonylBocStable to base, catalytic hydrogenation. Labile to strong acids.Trifluoroacetic acid (TFA), HCl in dioxane.Excellent choice for general stability and mild removal. Can be used to protect tryptophan side chains in peptide synthesis.[9]
BenzyloxycarbonylCbzStable to acid, base. Labile to catalytic hydrogenation.H₂, Pd/C.Orthogonal to Boc group. Ideal when acid-labile groups are present elsewhere.
p-ToluenesulfonylTosyl (Ts)Very stable to a wide range of conditions including strong acid, base, and many oxidants.Harsh: Na/NH₃(l), Mg/MeOH.Offers robust protection but requires harsh removal conditions that may not be compatible with other functional groups.[10]
[2-(Trimethylsilyl)ethoxy]methylSEMStable to bases, nucleophiles. Labile to fluoride sources and strong acid.Tetrabutylammonium fluoride (TBAF), TFA.Useful for orthogonality; removal conditions are specific and mild.[11]
Q5: I am performing a dehydrogenation reaction elsewhere in my molecule using Pd/C. Could this affect the indoline?

Absolutely. Palladium on carbon (Pd/C) is a classic reagent used for the deliberate dehydrogenation of indolines to indoles, often at elevated temperatures.[2] If your reaction conditions involve Pd/C and a hydrogen acceptor (or simply high heat), you risk unintended oxidation of your indoline scaffold.

Mitigation Strategy : If you must use a palladium catalyst, consider catalysts and conditions not optimized for dehydrogenation. For example, many Pd(II)-catalyzed cross-coupling reactions can be performed at lower temperatures, which may spare the indoline ring. Alternatively, choose a different catalyst system altogether if possible.

G

References
  • MacMillan, D. W. C., et al. (2017). Discovery and mechanistic study of a photocatalytic indoline dehydrogenation for the synthesis of elbasvir. Science. Available at: [Link]

  • Kent, U. M., & Hollenberg, P. F. (2007). Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process. Drug Metabolism and Disposition. Available at: [Link]

  • Brett, C. M. A., et al. (2011). Pathways of Electrochemical Oxidation of Indolic Compounds. Electroanalysis. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. Available at: [Link]

  • Zard, S. Z., et al. (2014). Synthesis of an indole by oxidation of the indoline. Angewandte Chemie International Edition. Available at: [Link]

  • Morandi, B., et al. (2020). Molecular-editing reaction expands indoles with nitrogen. Chemical & Engineering News. Available at: [Link]

  • Campeau, L.-C., et al. (2016). A Mild Cu(I)-Catalyzed Oxidative Aromatization of Indolines to Indoles. The Journal of Organic Chemistry. Available at: [Link]

  • Muchowski, J. M., & Wuest, M. (1985). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry. Available at: [Link]

  • Taber, D. F., & Tirunahari, P. K. (2011). Indole synthesis: a review and proposed classification. Tetrahedron. Available at: [Link]

  • Wikipedia. (n.d.). Indole. Wikipedia. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indolines. Organic Chemistry Portal. Available at: [Link]

  • Wang, L., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics. Available at: [Link]

  • Chirwa, E. M. N., et al. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions. Available at: [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]

  • Gribble, G. W. (2010). Indoline Dehydrogenation. In Indole Ring Synthesis. John Wiley & Sons, Ltd. Available at: [Link]

  • Harada, S., et al. (2023). Indole chemistry breakthrough opens doors for more effective drug synthesis. News-Medical.Net. Available at: [Link]

  • Cilliers, C., Chirwa, E. M. N., & Brink, H. G. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation During Lead Bioremoval. Chemical Engineering Transactions. Available at: [Link]

  • Alcaide, B., et al. (2005). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Arkivoc. Available at: [Link]

  • Beller, M., et al. (2005). Synthesis of Pharmacologically Relevant Indoles with Amine Side Chains via Tandem Hydroformylation/Fischer Indole Synthesis. The Journal of Organic Chemistry. Available at: [Link]

  • Various Authors. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. Available at: [Link]

  • Zhu, J., et al. (2023). Green Selective Oxidation of Substituted Indoles Catalyzed by CuCl. The Journal of Organic Chemistry. Available at: [Link]

  • Various Authors. (2023). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry. Available at: [Link]

  • Al-Hussain, S. A., & S. Al-Malki, J. (2024). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules. Available at: [Link]

  • Various Authors. (2023). Development and Application of Indolines in Pharmaceuticals. Chinese Journal of Organic Chemistry. Available at: [Link]

  • Wang, B. (2019). Green Oxidation of Indoles using halide Catalysis. Nature Research. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Organic Chemistry Portal. Available at: [Link]

  • Deporre, Y., et al. (2023). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. Molecules. Available at: [Link]

  • Zhu, J., et al. (2019). Pd(ii)-Catalyzed oxidative dearomatization of indoles: substrate-controlled synthesis of indolines and indolones. Organic Chemistry Frontiers. Available at: [Link]

  • Various Authors. (2024). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. ChemistrySelect. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Technical Guide to the Structural Confirmation of Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate

For researchers and professionals in drug development, the precise structural elucidation of novel or sparsely documented chemical entities is a foundational requirement for advancing a research program. This guide provi...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the precise structural elucidation of novel or sparsely documented chemical entities is a foundational requirement for advancing a research program. This guide provides an in-depth technical framework for confirming the structure of "Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate," a compound for which detailed experimental data is not widely available in commercial or academic databases.

This document is structured to provide not just a series of protocols, but a logical, self-validating workflow. We will leverage a comparative analysis with its more readily available isomers and analogs to build a robust case for structural confirmation. The causality behind experimental choices will be explained, reflecting field-proven insights into the characterization of indoline-based scaffolds.

Introduction: The Importance of Regiochemistry in Indoline Scaffolds

The indoline nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic bioactive compounds.[1] The seemingly subtle variation in the point of substitution on the indoline ring can have profound effects on the molecule's three-dimensional shape, electronic properties, and ultimately, its biological activity.

"Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate" is defined by the attachment of a methyl acetate group at the 5-position of the 2,3-dihydron-1H-indole (indoline) core. Its chemical identity is distinct from its isomers, such as the 2-substituted analog, "methyl 2-(2,3-dihydro-1H-indol-2-yl)acetate" (CAS: 150535-14-1), and its unsaturated counterpart, "methyl 2-(1H-indol-5-yl)acetate" (CAS: 33140-84-0).[2][3] This guide will use these two compounds as primary comparators to highlight the unique structural features of the 5-substituted isomer.

Chemical Structure of the Target Molecule and Key Comparators:

Compound NameStructureCAS Number
Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate (Target) Not readily available
Methyl 2-(2,3-dihydro-1H-indol-2-yl)acetate (Isomer 1)150535-14-1[2]
Methyl 2-(1H-indol-5-yl)acetate (Unsaturated Analog)33140-84-0[3]

Proposed Synthetic Pathway and Rationale

A plausible synthetic route to the target compound can be conceptualized from commercially available 5-cyanoindoline, leveraging a well-established hydrolysis and esterification sequence. This proposed pathway provides a logical starting point for laboratory synthesis.

Synthetic_Pathway 5-cyanoindoline 5-cyanoindoline Indoline-5-carboxylic_acid Indoline-5-carboxylic_acid 5-cyanoindoline->Indoline-5-carboxylic_acid 1. HCl, H2O, reflux Methyl_indoline-5-carboxylate Methyl_indoline-5-carboxylate Indoline-5-carboxylic_acid->Methyl_indoline-5-carboxylate 2. SOCl2, MeOH Target_Compound Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate Methyl_indoline-5-carboxylate->Target_Compound 3. LDA, THF, -78°C 4. Methyl bromoacetate Confirmation_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_conclusion Conclusion Propose_Route Propose Synthetic Route Synthesize Synthesize Compound Propose_Route->Synthesize Purify Purify (Chromatography) Synthesize->Purify Acquire_Data Acquire NMR, MS, IR Data Purify->Acquire_Data Compare_Data Compare Experimental vs. Predicted and vs. Isomer Data Acquire_Data->Compare_Data Predict_Spectra Predict Spectra for Target Predict_Spectra->Compare_Data Confirm_Structure Structural Confirmation Compare_Data->Confirm_Structure

A logical workflow for structural confirmation.

Conclusion

The structural confirmation of "Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate" requires a multi-faceted approach that combines synthesis, state-of-the-art analytical techniques, and a rigorous comparative analysis with known isomers. By following the protocols and logical workflow outlined in this guide, researchers can confidently establish the structure of this and other similarly under-documented molecules. This foundational work is critical for ensuring the integrity of subsequent research and development efforts.

References

  • Alawar, I. A., et al. (2004). Synthesis of novel indolyl-3-ethanone derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry, 12(10), 2581-2588.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Oleksandr, R., & Volodymir, O. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Molbank, 2021(3), M1248.
  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
  • BenchChem. (2025). Synthesis of Methyl 2-(6-methoxy-1H-indol-3-yl)acetate: An Application Note and Detailed Protocol.
  • Merck. (n.d.). Methyl 2-(1H-indol-2-yl)acetate.
  • NextSDS. (n.d.). methyl 2-(1H-indol-5-yl)acetate.
  • NextSDS. (n.d.). methyl 2-(2,3-dihydro-1H-indol-2-yl)acetate.
  • PubChemLite. (n.d.). Methyl 2-(1h-indol-5-yl)acetate (C11H11NO2).
  • Sapphire Bioscience. (n.d.). Methyl 2-(2,3-dihydro-1H-indol-2-yl)acetate.
  • SpectraBase. (n.d.). Methyl(3-hydroxy-2-oxo-2,3-dihydro-indol-3-yl)acetate.
  • TargetMol. (n.d.). Methyl 2-(1H-indol-3-yl)acetate.
  • Taylor & Francis Online. (2021). Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents.
  • Wiley Online Library. (2007). Supporting Information.
  • MDPI. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine.
  • BenchChem. (2025). Comparative 1H NMR Analysis of Methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate and Related Pyrrole Derivatives. Retrieved from BenchChem website.)acetate and Related Pyrrole Derivatives*.

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Comparative

A Comparative Guide to the Purity Assessment of Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate by High-Performance Liquid Chromatography

This guide provides a comprehensive, in-depth analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate. Designed for researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods. Instead, it offers a comparative framework, grounded in scientific first principles and regulatory expectations, to empower the reader to develop and select robust, fit-for-purpose analytical methodologies. We will explore the rationale behind chromatographic choices, the impact of method parameters on separation, and the principles of a self-validating analytical system.

The Criticality of Purity for Indoline Scaffolds

Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate belongs to the indoline class of heterocyclic compounds. The indole and indoline motifs are privileged structures in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Their biological activity is exquisitely sensitive to substitution patterns and the presence of impurities. Process-related impurities, degradation products, or isomeric variants can significantly impact the safety, efficacy, and stability of a final drug substance. Therefore, a precise and reliable analytical method for purity determination is not merely a quality control check; it is a fundamental component of drug discovery and development.

Understanding the Analyte: A Plausible Synthetic Route and Potential Impurities

A robust analytical method is built upon a thorough understanding of the analyte and its potential impurities. While multiple synthetic routes to Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate are conceivable, a common approach involves the esterification of the corresponding carboxylic acid, which itself can be synthesized from a suitable indoline precursor. A plausible synthetic pathway is outlined below to inform our analytical strategy.

A likely synthesis could start from 5-cyanoindoline, which is hydrolyzed to 2,3-dihydro-1H-indole-5-carboxylic acid, followed by esterification to yield the final product. An alternative would be the reduction of Methyl 2-(1H-indol-5-yl)acetate.

Potential Process-Related Impurities:

  • Starting Materials: Unreacted 5-cyanoindoline, 2,3-dihydro-1H-indole-5-carboxylic acid, or Methyl 2-(1H-indol-5-yl)acetate.

  • Reagents and By-products: Residual acids, bases, or coupling agents used in the esterification or hydrolysis steps.

  • Side-Reaction Products: Over-alkylation or acylation on the indoline nitrogen, or incomplete reduction of the indole ring, leading to the presence of the indole analogue.

  • Degradation Products: Hydrolysis of the methyl ester back to the carboxylic acid, or oxidation of the indoline ring, especially under stressed conditions (light, heat, or oxidative stress).

A Comparative Study of HPLC Methodologies

The goal of this study is to compare different reversed-phase HPLC conditions to achieve optimal separation of Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate from its potential impurities. We will focus on comparing two different C18 columns and the effect of mobile phase composition.

Experimental Workflow

The overall workflow for the purity assessment is depicted in the following diagram:

Caption: Workflow for HPLC Purity Assessment of Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate.

Experimental Protocols

1. Standard and Sample Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Reference Standard Preparation: Accurately weigh and dissolve an appropriate amount of Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate reference standard in the diluent to obtain a final concentration of 0.5 mg/mL.

  • Sample Preparation: Prepare the sample to be tested in the same manner as the reference standard.

  • Impurity-Spiked Sample: If available, prepare a sample spiked with known impurities to confirm their retention times and the resolution of the method.

  • Filtration: Filter all solutions through a 0.45 µm nylon or PTFE syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Detector Wavelength: 254 nm and 280 nm (or as determined by UV scan of the analyte).

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Flow Rate: 1.0 mL/min.

Comparative Conditions:

ParameterCondition 1Condition 2
Column Waters Symmetry C18, 4.6 x 150 mm, 5 µmAgilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water10 mM Ammonium Acetate in Water, pH 5.0
Mobile Phase B AcetonitrileAcetonitrile
Gradient 70% A to 30% A over 20 minutes70% A to 30% A over 20 minutes
System Suitability

To ensure the trustworthiness of the analytical system, system suitability tests must be performed before sample analysis.[1][2][3] These tests demonstrate that the system is operating as expected.

  • Tailing Factor: For the main peak, the tailing factor should be ≤ 2.0.

  • Theoretical Plates: For the main peak, the number of theoretical plates should be ≥ 2000.

  • Resolution: The resolution between the main peak and the closest eluting impurity should be ≥ 1.5.

  • Reproducibility: The relative standard deviation (RSD) for five replicate injections of the reference standard should be ≤ 2.0% for the peak area.

Comparative Data and Discussion

The following table presents hypothetical data from the comparative study.

ParameterCondition 1Condition 2
Analyte Retention Time (min) 10.29.8
Resolution (Analyte vs. Impurity A) 1.82.5
Resolution (Analyte vs. Impurity B) 2.22.0
Tailing Factor (Analyte) 1.21.1
Theoretical Plates (Analyte) 85009200

Discussion of Results:

In this hypothetical scenario, both conditions provide acceptable system suitability results. However, Condition 2, utilizing an ammonium acetate buffer, shows a better resolution for Impurity A and a slightly better tailing factor and theoretical plate count for the main analyte. The choice of an acidic modifier like TFA (Condition 1) can sometimes lead to broader peaks for basic compounds like indolines due to interactions with residual silanols on the silica-based stationary phase. The buffered mobile phase in Condition 2 likely mitigates these interactions, leading to improved peak shape and efficiency.

The Agilent Zorbax Eclipse Plus C18 column, in this example, demonstrates slightly better performance. This could be attributed to differences in silica purity, end-capping technology, or particle morphology between the two columns.

This comparative approach allows the analytical scientist to make an informed, data-driven decision on the optimal method for routine use. The chosen method should then be fully validated according to ICH Q2(R1) guidelines, which include assessments of specificity, linearity, range, accuracy, precision, and robustness.[4][5][6]

Conclusion

The purity assessment of Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate by HPLC is a critical step in its development and use in research and pharmaceutical applications. A successful and reliable method is not achieved by chance but through a systematic and comparative approach to method development. By understanding the potential impurities from the synthetic route and by comparing different stationary and mobile phases, a robust, specific, and accurate HPLC method can be established. The principles of system suitability and method validation, as outlined by regulatory bodies like the FDA and ICH, are essential for ensuring the trustworthiness and scientific integrity of the generated data.[1][2][7][8]

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

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Validation

Comparative Reactivity Profile: Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate vs. Methyl 2-(1H-indol-5-yl)acetate

Executive Summary For researchers and drug development professionals, selecting the correct heterocyclic scaffold is a foundational decision that dictates downstream synthetic pathways. Methyl 2-(2,3-dihydro-1H-indol-5-y...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, selecting the correct heterocyclic scaffold is a foundational decision that dictates downstream synthetic pathways. Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate (an indoline derivative) and Methyl 2-(1H-indol-5-yl)acetate (an indole derivative) share a nearly identical atomic framework, differing only by the saturation state of the C2–C3 bond.

However, this single degree of unsaturation fundamentally shifts the electronic distribution of the molecule. The fully aromatic indole features a 10π-electron bicyclic system where the nitrogen lone pair is delocalized[1]. Conversely, the indoline core localizes the nitrogen lone pair, rendering it an sp³-hybridized, aniline-like center. This guide objectively compares their reactivity profiles, focusing on N-functionalization, electrophilic aromatic substitution (EAS), and redox stability, supported by validated experimental protocols.

Mechanistic Reactivity Profiling

Nitrogen Nucleophilicity and N-Functionalization

The most immediate synthetic difference between these two scaffolds is their basicity and nucleophilicity.

  • Indole Derivative: To satisfy Hückel's rule (4n+2), the nitrogen lone pair in the indole core is delocalized into the aromatic π-system. Consequently, the nitrogen is non-basic and poorly nucleophilic[2]. Direct N-alkylation or N-acylation is highly inefficient. Functionalization requires deprotonation of the weakly acidic N–H bond (pKa ~21 in DMSO) using strong bases (e.g., NaH, n-BuLi) to generate a reactive organometallic indole anion[2].

  • Indoline Derivative: The saturated C2–C3 bond prevents full bicyclic delocalization. The nitrogen acts as a standard secondary arylamine. It is highly nucleophilic and readily undergoes N-alkylation or N-acylation under mild conditions using weak bases like triethylamine (Et₃N) or potassium carbonate (K₂CO₃).

Electrophilic Aromatic Substitution (EAS) Regioselectivity

The saturation state dictates entirely different regioselective pathways for EAS.

  • Indole Derivative: The pyrrole ring of the indole is π-excessive and highly reactive toward electrophiles[1]. EAS occurs preferentially at the C-3 position[2]. The resulting Wheland intermediate is thermodynamically stabilized by the nitrogen lone pair without disrupting the aromaticity of the adjacent benzene ring[3]. Because the C-5 position is occupied by the methyl acetate group, C-3 remains the primary, unobstructed site of attack. Direct functionalization of the benzenoid ring in indoles is notoriously challenging[4].

  • Indoline Derivative: The saturated pyrrolidine ring cannot undergo EAS. Instead, the localized nitrogen lone pair strongly activates the fused benzene ring via resonance, directing electrophiles to the ortho and para positions. Because the para position (C-5) is already occupied by the methyl acetate moiety, incoming electrophiles are strictly directed to the ortho position at C-7.

Fig 1. Regioselectivity pathways for electrophilic aromatic substitution in indoline vs. indole.

Redox Stability
  • Indole Derivative: The fully aromatic system is highly stable to mild oxidants and reducing agents, making it a robust scaffold for multi-step synthesis.

  • Indoline Derivative: The indoline core is susceptible to dehydrogenation (aromatization). Reagents with high oxidation potentials, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), rapidly oxidize indolines to their corresponding indoles to achieve the thermodynamically favorable 10π-electron aromatic state[5].

Comparative Quantitative Data

Property / ReactionMethyl 2-(2,3-dihydro-1H-indol-5-yl)acetateMethyl 2-(1H-indol-5-yl)acetate
Core Structure Saturated pyrrolidine fused to benzeneFully aromatic 10π-electron system
Nitrogen Basicity Basic (Secondary arylamine)Non-basic (Lone pair in π-system)
N-Acylation Conditions Mild (Et₃N, DCM, RT)Harsh (NaH, DMF, 0 °C)
EAS Regioselectivity C-7 (ortho to N; C-5 is blocked)C-3 (pyrrole ring)
Oxidation Stability Easily oxidized to indole (e.g., via DDQ)Stable to mild oxidants

Experimental Workflows & Self-Validating Protocols

The following protocols demonstrate the practical application of the mechanistic principles outlined above. Each protocol includes an analytical validation step to ensure system integrity.

Protocol A: Comparative N-Acetylation

Causality: Triethylamine is sufficient to neutralize the HCl byproduct generated by the nucleophilic attack of the indoline nitrogen. For the indole, the high pKa of the N–H bond requires sodium hydride (NaH) to irreversibly deprotonate the nitrogen (releasing H₂ gas) before nucleophilic attack can occur[2].

  • Workflow for Indoline:

    • Dissolve Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add triethylamine (1.5 eq) and cool to 0 °C.

    • Dropwise add acetyl chloride (1.1 eq). Warm to room temperature (RT) and stir for 2 hours.

    • Validation: TLC (Hexanes/EtOAc) shows complete consumption of the starting material. ¹H NMR confirms success via a new sharp singlet at ~2.1 ppm (N-acetyl methyl) and a downfield shift of the C2/C3 aliphatic protons.

  • Workflow for Indole:

    • Dissolve Methyl 2-(1H-indol-5-yl)acetate (1.0 eq) in anhydrous DMF and cool to 0 °C under N₂.

    • Add NaH (60% dispersion in mineral oil, 1.2 eq) in portions. Stir for 30 minutes until H₂ evolution ceases.

    • Dropwise add acetyl chloride (1.2 eq). Stir at RT for 2 hours.

    • Validation: ¹H NMR confirms success via the complete disappearance of the broad N–H signal at ~8.0–10.0 ppm and the appearance of the N-acetyl singlet.

Fig 2. Experimental logic for N-functionalization based on nitrogen basicity and nucleophilicity.

Protocol B: Vilsmeier-Haack Formylation (EAS)

Causality: The Vilsmeier reagent (generated from POCl₃ and DMF) is a mild electrophile. It targets the most electron-rich site of the molecule.

  • Indole: Reacting the indole derivative with POCl₃/DMF at 0 °C to RT exclusively yields Methyl 2-(3-formyl-1H-indol-5-yl)acetate. The electrophile attacks the highly reactive C-3 position of the pyrrole ring[2].

  • Indoline: Direct reaction of the unprotected indoline will primarily result in N-formylation due to the high nucleophilicity of the nitrogen. To achieve C-formylation at the C-7 position, the nitrogen must first be protected (e.g., via Protocol A), directing the electrophile to the activated benzenoid ring.

Protocol C: Aromatization of Indoline to Indole

Causality: DDQ is a high-potential quinone that drives the dehydrogenation of the saturated C2–C3 bond. The thermodynamic driving force is the formation of the stable aromatic indole system. DDQ accepts two hydrogen atoms, converting into the highly insoluble hydroquinone (DDQ-H₂), which simplifies purification[5].

  • Dissolve Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate (1.0 eq) in DCM or dioxane.

  • Add DDQ (1.05 eq) at RT. The solution will immediately darken.

  • Stir for 30 minutes. The byproduct, DDQ-H₂, will precipitate as a light-colored solid.

  • Filter the suspension through a pad of Celite and concentrate the filtrate.

  • Validation: ¹H NMR shows the loss of the aliphatic C2/C3 multiplets (~3.0 and ~3.5 ppm) and the emergence of two new aromatic doublets (~6.5 and ~7.2 ppm) corresponding to the C3 and C2 protons of the newly formed indole ring.

References

  • [2] Indole - Wikipedia. Source: wikipedia.org. URL:

  • [3] Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. Source: stackexchange.com. URL:

  • [1] Synthesis and Chemistry of Indole. Source: bhu.ac.in. URL:

  • [4] A Short Review of C7 – H Bond Functionalization of Indole/Indoline. Source: rsisinternational.org. URL:

  • [5] The reaction of some indoles and indolines with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. Source: scispace.com. URL:

Sources

Comparative

Spectroscopic Comparison Guide: Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate vs. Methyl 2-(1H-indol-5-yl)acetate

In drug development and synthetic chemistry, the saturation state of a heterocyclic core can drastically alter a molecule's pharmacokinetics, reactivity, and electronic properties. This guide provides an in-depth spectro...

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Author: BenchChem Technical Support Team. Date: April 2026

In drug development and synthetic chemistry, the saturation state of a heterocyclic core can drastically alter a molecule's pharmacokinetics, reactivity, and electronic properties. This guide provides an in-depth spectroscopic comparison between Methyl 2-(1H-indol-5-yl)acetate (the aromatic indole analog) and its reduced counterpart, Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate (the indoline analog). By analyzing their Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra, we elucidate the structural causality behind their distinct analytical signatures.

Structural Basis for Spectroscopic Variance

The sole structural difference between these two molecules is the C2-C3 bond. In the indole analog, this bond is unsaturated (sp² hybridized), completing a fully conjugated 10π-electron bicyclic aromatic system. In the indoline analog, the C2-C3 bond is saturated (sp³ hybridized), breaking the aromaticity of the five-membered ring and isolating the π-system to the benzene ring (resembling an N-alkyl aniline). This localized disruption of electron delocalization is the primary driver for all observed spectroscopic deviations.

G cluster_indole Methyl 2-(1H-indol-5-yl)acetate (Indole) cluster_indoline Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate (Indoline) I_Core Aromatic 10π System (sp2 C2-C3) I_NMR Downfield NMR Shifts (C2-H ~7.2 ppm) I_Core->I_NMR Ring Current I_UV Extended Conjugation (λmax ~280-290 nm) I_Core->I_UV π-π* Transitions IN_Core Non-Aromatic Pyrroline (sp3 C2-C3) I_Core->IN_Core Reduction IN_NMR Upfield NMR Shifts (C2-H2 ~3.5 ppm) IN_Core->IN_NMR Loss of Ring Current IN_UV Reduced Conjugation (λmax ~240-250 nm) IN_Core->IN_UV n-π* & Localized π-π*

Fig 1: Electronic and spectroscopic divergence between indole and indoline cores.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mechanistic Causality

NMR spectroscopy is the most definitive tool for distinguishing these analogs. The aromaticity of the indole core induces a strong diamagnetic ring current, which heavily deshields the protons attached to the C2 and C3 sp² carbons, pushing them downfield into the aromatic region (6.5–7.5 ppm). Conversely, the reduction of the C2-C3 bond in the indoline analog extinguishes this local ring current. The resulting sp³ hybridized C2 and C3 carbons hold aliphatic protons, which resonate significantly upfield (3.0–3.6 ppm). Furthermore, the ¹³C chemical shifts of the indole chromophoric group are highly sensitive to this hybridization change, as detailed in1[1].

Comparative NMR Data Summary
NucleusMethyl 2-(1H-indol-5-yl)acetate (Indole)Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate (Indoline)Shift Mechanism
N-H (¹H) ~8.1 ppm (br s)~3.8 ppm (br s)Loss of pyrrole ring current & increased basicity
C2 (¹H) ~7.2 ppm (d, J=3.0 Hz)~3.5 ppm (t, J=8.5 Hz)sp² vs sp³ hybridization; loss of ring current
C3 (¹H) ~6.5 ppm (d, J=3.0 Hz)~3.0 ppm (t, J=8.5 Hz)sp² vs sp³ hybridization; loss of ring current
C4, C6, C7 (¹H) 7.0 – 7.5 ppm (m)6.5 – 7.0 ppm (m)Reduced deshielding in the indoline core
C2 (¹³C) ~125 ppm~47 ppmsp² vs sp³ carbon hybridization
C3 (¹³C) ~102 ppm~30 ppmsp² vs sp³ carbon hybridization
Self-Validating NMR Protocol

The indole N-H proton is weakly acidic and prone to rapid chemical exchange with trace moisture in protic environments, which can cause the signal to broaden or vanish entirely, complicating structural verification. To ensure sharp, reliable spectra, strict anhydrous conditions are required, according to2[2].

  • Sample Preparation: Dry 5–10 mg of the purified compound under high vacuum (≤ 0.1 mbar) for a minimum of 2 hours to remove trace water.

  • Solvent Selection: Dissolve the sample in 0.6 mL of strictly anhydrous CDCl₃ or DMSO-d₆. DMSO-d₆ is highly recommended as it forms strong hydrogen bonds with the N-H proton, slowing down the intermolecular exchange rate and sharpening the signal[2].

  • Acquisition: Acquire ¹H NMR at 400 MHz (16 scans, 1.5s relaxation delay) and ¹³C NMR at 100 MHz (1024 scans, 2.0s relaxation delay).

  • Troubleshooting (VT-NMR): If the N-H peak remains broad, perform Variable Temperature (VT) NMR by lowering the probe temperature to 0°C to further decelerate proton exchange.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Mechanistic Causality

The extent of π-conjugation dictates the UV-Vis absorption profile. The indole analog possesses an extended 10π conjugated system, leading to complex, lower-energy electronic transitions (specifically the ¹Lₐ and ¹L_b bands) that absorb heavily in the 270–290 nm range. The indoline analog, lacking the C2-C3 double bond, behaves photophysically like a substituted aniline. Its primary absorption is blue-shifted (hypsochromic shift) to the 240–250 nm region due to the restricted conjugation length, a phenomenon extensively documented in the3[3].

Comparative UV-Vis Data Summary
Spectroscopic FeatureMethyl 2-(1H-indol-5-yl)acetateMethyl 2-(2,3-dihydro-1H-indol-5-yl)acetate
Primary λmax ~280–290 nm (¹L_b band)~240–250 nm
Molar Extinction (ε) High (~5000 M⁻¹ cm⁻¹)Moderate (~3000 M⁻¹ cm⁻¹)
Electronic State Full bicyclic 10π conjugationLocalized π-π* (aniline-like)
Self-Validating UV-Vis Protocol
  • Stock Preparation: Prepare a 1.0 mM stock solution of each compound in HPLC-grade methanol.

  • Dilution: Dilute the stock to a working concentration of 10⁻⁵ M. This ensures the maximum absorbance remains within the linear dynamic range (0.1 – 1.0 Absorbance Units) governed by the Beer-Lambert law, preventing detector saturation.

  • Measurement: Transfer to a 1 cm path-length quartz cuvette. Scan from 200 nm to 400 nm against a pure methanol blank.

Experimental Workflow & Quality Control

To maintain scientific integrity across batches, a unified workflow for parallel spectroscopic validation is essential.

Workflow cluster_NMR NMR Protocol cluster_UV UV-Vis Protocol Sample Sample Preparation (Dry under vacuum, 2h) NMR_Solvent Dissolve in CDCl3 or DMSO-d6 (Use TMS standard) Sample->NMR_Solvent UV_Solvent Dissolve in HPLC MeOH (10^-5 M concentration) Sample->UV_Solvent NMR_Acq Acquire 1H & 13C Spectra (VT NMR for broad N-H) NMR_Solvent->NMR_Acq UV_Acq Scan 200-400 nm (Quartz cuvette, 1cm path) UV_Solvent->UV_Acq

Fig 2: Standardized workflow for parallel spectroscopic validation.

Mass Spectrometry (ESI-MS) Considerations

While both analogs will yield distinct molecular ions [M+H]⁺ (Indole: m/z 190.08, Indoline: m/z 192.10), their fragmentation stability differs. The indole radical cation is highly stabilized by aromatic delocalization, often resisting extensive fragmentation under soft ionization. The indoline analog, however, is more susceptible to oxidation (losing 2H to revert to the indole core) during ionization. Electrospray Ionization (ESI) in positive mode is strongly recommended over Electron Impact (EI) to minimize source-induced oxidation and preserve the intact indoline mass.

References

  • Spectroscopy and Photophysics of Indoline and Indoline-2-Carboxylic Acid Source: The Journal of Physical Chemistry A - ACS Publications URL:[Link]

  • 13C NMR spectroscopy of indole derivatives Source: Semantic Scholar URL:[Link]

Sources

Validation

In-Depth Comparison Guide: Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate as a Reference Standard and Synthetic Precursor

Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate (CAS: 1263284-16-7), commonly referred to as methyl indoline-5-acetate, is a highly specialized chemical building block and analytical reference standard. In pharmaceutical dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate (CAS: 1263284-16-7), commonly referred to as methyl indoline-5-acetate, is a highly specialized chemical building block and analytical reference standard. In pharmaceutical development and neuroscience, it serves as the foundational core for synthesizing 7-nitroindolinyl (NI) and 4-methoxy-7-nitroindolinyl (MNI) "caged" neurotransmitters.

This guide objectively compares the indoline-based reference standard against its fully aromatic indole counterpart, providing researchers with the mechanistic causality, comparative data, and self-validating experimental protocols necessary for robust assay design and synthetic application.

Structural and Mechanistic Rationale: Indoline vs. Indole Cores

When designing photolabile protecting groups (cages) for neurotransmitters like L-glutamate or GABA, the choice of the core scaffold is non-negotiable. The indoline core of Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate is specifically chosen over the oxidized indole core—Methyl 2-(1H-indol-5-yl)acetate—due to fundamental differences in electron delocalization and nucleophilicity.

The Causality of Nucleophilicity: In the fully aromatic indole ring, the nitrogen's lone pair of electrons is delocalized into the π -system to satisfy Hückel's rule (10 π electrons). This renders the indole nitrogen non-nucleophilic, making it highly resistant to direct acylation. Conversely, the 2,3-dihydro-1H-indole (indoline) core is saturated at the 2 and 3 positions. The nitrogen functions as a standard secondary arylamine, retaining its lone pair and exhibiting high nucleophilicity. This allows for efficient amide bond formation with the carboxylate group of a neurotransmitter .

Photochemical Cleavage Logic: Once the indoline nitrogen is acylated and the ring is nitrated at the C7 position, the resulting compound is photolabile. Upon exposure to near-UV light (350–400 nm), the nitro group facilitates a rapid intramolecular photochemical reaction. This cleaves the amide bond in <0.26 ms, releasing the active neurotransmitter and an inert nitrosoindole byproduct, a mechanism critical for high-resolution synaptic mapping .

G A Methyl indoline-5-acetate (Nucleophilic Precursor) B Acylation with Protected L-Glutamate A->B Amide Bond Formation C N-Acylindoline Intermediate B->C D Nitration (C7 position) C->D Electrophilic Aromatic Substitution E NI-Caged Glutamate (Stable in Dark) D->E F UV Photolysis (350-400 nm) E->F Flash Photolysis G Free L-Glutamate (Active Neurotransmitter) F->G Rapid Release (<0.26 ms) H Nitrosoindole Byproduct (Inert) F->H

Workflow: Synthesis and photolysis of NI-caged glutamate from methyl indoline-5-acetate.

Comparative Analysis: Indoline vs. Indole Derivatives

To ensure accurate impurity profiling and synthetic planning, scientists must differentiate the indoline reference standard from its oxidized indole alternative. The table below summarizes their comparative performance and physicochemical properties.

ParameterMethyl 2-(2,3-dihydro-1H-indol-5-yl)acetate (Target)Methyl 2-(1H-indol-5-yl)acetate (Alternative/Impurity)
CAS Number 1263284-16-733130-55-1
Ring Saturation Saturated at C2-C3 (Indoline)Fully Aromatic (Indole)
Nitrogen Nucleophilicity High (Secondary amine, localized lone pair)Low (Lone pair delocalized in π -system)
Primary Application Precursor for NI/MNI photolabile caging groupsBuilding block for tryptamine/indole-alkaloids
UV Absorption Maxima ~250 nm, 290 nm~280 nm (Characteristic indole triplet)
HPLC Retention Behavior Elutes earlier (Lower lipophilicity, non-planar)Elutes later (Higher lipophilicity, planar)
Stability Susceptible to slow oxidation to indole in airHighly stable

Self-Validating Experimental Protocols

Protocol A: Analytical HPLC-UV Impurity Profiling

Objective: To quantify the purity of the Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate reference standard and detect trace amounts of the oxidized indole impurity.

Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the reference standard in 1.0 mL of LC-MS grade Acetonitrile/Water (50:50, v/v).

  • Column Selection: C18 Reverse-Phase Column (150 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water.

    • Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

  • Gradient Elution: 10% B to 90% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection: UV absorbance at 254 nm and 280 nm.

Validation Checkpoint: The indoline standard will elute first (typically around 6–7 minutes) due to its sp3-hybridized carbons disrupting planarity, thus lowering its affinity for the hydrophobic C18 stationary phase. The fully aromatic indole impurity will elute later (around 9–10 minutes). If the peak at 280 nm is disproportionately large compared to 254 nm, suspect indole contamination.

Protocol B: Synthetic Acylation of the Indoline Nitrogen

Objective: To form the N-acylindoline intermediate, the critical first step in generating a caged neurotransmitter .

Methodology:

  • Activation: In a flame-dried flask under inert Argon, dissolve 1.2 equivalents of protected L-glutamate (e.g., Boc-Glu(OtBu)-OH) in anhydrous DMF. Add 1.2 eq of HATU and 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Stir at 0°C for 15 minutes to form the active ester.

  • Coupling: Add 1.0 equivalent of Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate dropwise to the activated mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quenching & Extraction: Quench with saturated aqueous NH4​Cl . Extract 3x with Ethyl Acetate. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (1:1). Stain the TLC plate with Ninhydrin and heat. The starting indoline will appear as a distinct colored spot (due to the secondary amine). The successful formation of the N-acylindoline product will be Ninhydrin-negative (tertiary amide), confirming complete acylation.

References

  • Papageorgiou G, Corrie JET. Synthesis and Photolytic Assessment of Nitroindolinyl-Caged Calcium Ion Chelators. Molecules. 2022;27(9):2645. URL:[Link][1]

  • Canepari M, Nelson L, Papageorgiou G, Corrie JE, Ogden D. Photochemical and pharmacological evaluation of 7-nitroindolinyl- and 4-methoxy-7-nitroindolinyl-amino acids as novel, fast caged neurotransmitters. Journal of Neuroscience Methods. 2001 Nov 15;112(1):29-42. URL:[Link][2]

Sources

Comparative

A Comparative Guide to the Reactivity of Substituted 2,3-Dihydroindoles for Drug Development Professionals

Introduction The 2,3-dihydroindole, or indoline, scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its presence in numerous natural products and synthetic pharmaceuticals underscores...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 2,3-dihydroindole, or indoline, scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its presence in numerous natural products and synthetic pharmaceuticals underscores its importance as a versatile building block. The reactivity of the indoline nucleus, particularly the benzene ring and the nitrogen atom, is of paramount importance for the synthesis of new chemical entities. Understanding how substituents on this ring system modulate its reactivity is crucial for designing efficient synthetic routes and for the strategic functionalization of lead compounds.

This guide provides an in-depth comparison of the reactivity of substituted 2,3-dihydroindoles, focusing on the electronic and steric effects of substituents. We will explore key reaction classes, including electrophilic aromatic substitution, N-alkylation/acylation, and oxidation, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the rich chemistry of the indoline scaffold.

The Influence of Substituents on the Reactivity of 2,3-Dihydroindoles

The reactivity of a substituted 2,3-dihydroindole is primarily governed by the nature of the substituents on the aromatic ring and, to a lesser extent, on the pyrrolidine ring. These effects can be broadly categorized into electronic and steric effects.

Electronic Effects

Substituents on the benzene ring of the indoline scaffold exert a profound influence on the nucleophilicity of the ring and the nitrogen atom. This is analogous to the well-studied substituent effects in benzene chemistry. Substituents are classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), which modulate reactivity through a combination of inductive and resonance effects.

  • Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH₃), alkyl (-CH₃), and amino (-NH₂) increase the electron density of the aromatic ring through resonance and/or inductive effects. This enhances the nucleophilicity of the ring, making it more susceptible to electrophilic attack. EDGs are generally activating and direct incoming electrophiles to the ortho and para positions relative to the substituent. In the context of a 5-substituted indoline, this corresponds to the C4 and C6 positions.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and carbonyl (-COCH₃) decrease the electron density of the aromatic ring through resonance and/or inductive effects. This deactivates the ring towards electrophilic substitution. EWGs are deactivating and, with the exception of halogens, direct incoming electrophiles to the meta position. For a 5-substituted indoline, this would be the C7 position. Halogens are a special case; they are deactivating due to their inductive effect but are ortho, para-directing due to their ability to donate a lone pair of electrons through resonance.

The following diagram illustrates the general structure of a substituted 2,3-dihydroindole and the key positions for substitution.

Caption: General structure of a substituted 2,3-dihydroindole.

Steric Effects

Steric hindrance plays a significant role in the reactivity of substituted indolines, particularly for reactions at the nitrogen atom and at positions on the aromatic ring adjacent to bulky substituents. Large substituents at the C7 or C4 positions can hinder the approach of reagents to the neighboring positions and to the nitrogen atom. Similarly, substituents at the N-1 position can influence the accessibility of the lone pair and may affect the conformation of the five-membered ring.

Comparative Reactivity in Key Transformations

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a cornerstone of indoline chemistry, allowing for the introduction of a wide range of functional groups onto the benzene ring. The position of substitution is dictated by the electronic nature of the substituents present.

Causality Behind Reactivity Differences

The rate of electrophilic aromatic substitution is directly proportional to the nucleophilicity of the aromatic ring. EDGs increase the rate of reaction by stabilizing the positively charged intermediate (the sigma complex), while EWGs decrease the rate by destabilizing this intermediate.

A study on the direct bromination of 5-substituted indoles provides a clear illustration of this principle, with the reaction rate diminishing in the following order: -OCH₃ > -CH₃ > -H > -Cl > -Br > -COCH₃ > -COOH > -CN.[1] This trend can be directly attributed to the decreasing electron-donating and increasing electron-withdrawing character of the substituents.

Table 1: Comparison of Yields for Electrophilic Aromatic Substitution Reactions on Substituted Indoles/Indolines

Substituent (at C5)ReactionElectrophile/ReagentProductYield (%)Reference
-HFriedel-Crafts AcylationAcetyl chloride/SnCl₄3-Acetylindole~90%[2]
-CNFriedel-Crafts AcylationVarious acid chlorides/SnCl₄3-Acyl-5-cyanoindoles38-70%[2]
-NO₂Tandem CycloadditionPyridinium ylideIndolizine derivative35%[3]
-ClTandem CycloadditionPyridinium ylideIndolizine derivative65%[3]
-BrTandem CycloadditionPyridinium ylideIndolizine derivative62%[3]
-FTandem CycloadditionPyridinium ylideIndolizine derivative58%[3]
-OCH₃Tandem CycloadditionPyridinium ylideNo desired product0%[3]

Note: The data in this table is compiled from different sources and reaction conditions may vary. It is intended to illustrate general trends.

The following diagram illustrates the effect of an electron-donating group (EDG) and an electron-withdrawing group (EWG) on the stability of the sigma complex formed during electrophilic attack at the C6 position of a 5-substituted indoline.

G cluster_EDG Electron-Donating Group (EDG) at C5 cluster_EWG Electron-Withdrawing Group (EWG) at C5 EDG_Indoline 5-EDG-Indoline EDG_Sigma Sigma Complex (Stabilized by EDG) EDG_Indoline->EDG_Sigma + E⁺ EDG_Product 6-E-5-EDG-Indoline EDG_Sigma->EDG_Product - H⁺ (Faster reaction) EWG_Indoline 5-EWG-Indoline EWG_Sigma Sigma Complex (Destabilized by EWG) EWG_Indoline->EWG_Sigma + E⁺ EWG_Product Product EWG_Sigma->EWG_Product - H⁺ (Slower reaction)

Caption: Influence of EDGs and EWGs on the stability of the sigma complex in electrophilic aromatic substitution.

N-Alkylation and N-Acylation

Functionalization of the nitrogen atom is a common strategy for modifying the properties of indoline-containing compounds. The nucleophilicity of the nitrogen atom is a key determinant of the rate of these reactions.

Causality Behind Reactivity Differences

The nucleophilicity of the indoline nitrogen is influenced by the electronic effects of substituents on the aromatic ring. EDGs increase the electron density on the nitrogen through the aromatic system, enhancing its nucleophilicity and accelerating the rate of N-alkylation and N-acylation. Conversely, EWGs decrease the electron density on the nitrogen, reducing its nucleophilicity and slowing down these reactions.

Steric hindrance from bulky substituents at the C7 position can also impede the approach of electrophiles to the nitrogen atom, thereby reducing the reaction rate.

Table 2: Comparison of Yields for N-Acylation and N-Alkylation Reactions on Substituted Indoles

SubstituentReactionReagentProductYield (%)Reference
5-FN-AcylationAliphatic anhydrideN-Acyl-5-fluoroindoleHigh[4]
5-ClN-AcylationAliphatic anhydrideN-Acyl-5-chloroindoleHigh[4]
5-BrN-AcylationAliphatic anhydrideN-Acyl-5-bromoindoleHigh[4]
6-FN-AcylationAliphatic anhydrideN-Acyl-6-fluoroindoleHigh[4]
6-ClN-AcylationAliphatic anhydrideN-Acyl-6-chloroindoleHigh[4]
4-CO₂MeN-AcylationAliphatic anhydrideN-Acyl-4-carbomethoxyindoleHigh[4]
5-MeN-AllylationAllyl acetateN-Allyl-5-methylindole98%[5]
5-FN-AllylationAllyl acetateN-Allyl-5-fluoroindole87%[5]
7-CO₂EtN-AllylationAllyl acetateN-Allyl-7-carbethoxyindole70%[5]

Note: The data in this table is compiled from different sources and reaction conditions may vary. It is intended to illustrate general trends.

Oxidation

2,3-Dihydroindoles are susceptible to oxidation, which can lead to the formation of the corresponding indole or further oxidized products such as oxindoles.[6][7][8][9] The ease of oxidation is dependent on the electronic properties of the substituents on the aromatic ring.

Causality Behind Reactivity Differences

EDGs on the aromatic ring increase the electron density of the system, making it more easily oxidized (i.e., they lower the oxidation potential). In contrast, EWGs make the system more electron-deficient and thus more resistant to oxidation (i.e., they raise the oxidation potential). This trend is crucial when considering the stability of substituted indolines and the potential for dearomatization reactions.

Table 3: Qualitative Comparison of Oxidation Reactivity of Substituted Indoles

Substituent (at C5)Reactivity towards OxidationProduct(s)Reference
-HModerateOxindole[6][7]
-BrModerateBromo-oxindole[6]
-OMeHigh (prone to over-oxidation)Complex mixture[10]
-F, -Cl, -Br (on phenyl ring of 2,3-dimethylindole)Lower reactivityCorresponding oxindole[10]

Experimental Protocols

The following protocols are provided as examples of self-validating systems for comparing the reactivity of substituted 2,3-dihydroindoles.

Protocol 1: Comparative Electrophilic Bromination

This protocol allows for the direct comparison of the reactivity of different substituted indolines towards electrophilic bromination. The yield of the product after a fixed reaction time serves as a measure of the relative reactivity.

Workflow Diagram:

G start Start dissolve Dissolve substituted 2,3-dihydroindole in DMF start->dissolve cool Cool solution to 0°C dissolve->cool add_br2 Add Br₂/DMF solution dropwise over 10 min cool->add_br2 react Stir at 0°C for 1 hour add_br2->react quench Quench with aq. Na₂S₂O₃ react->quench extract Extract with Ethyl Acetate quench->extract dry Dry organic layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify analyze Analyze by ¹H NMR and LC-MS to determine yield purify->analyze end End analyze->end

Caption: Workflow for comparative electrophilic bromination.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted 2,3-dihydroindole (1.0 mmol) and anhydrous N,N-dimethylformamide (DMF, 5 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, prepare a solution of bromine (1.0 mmol) in anhydrous DMF (2 mL). Add this solution dropwise to the stirred indoline solution over 10 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for a fixed time (e.g., 1 hour). The progress can be monitored by TLC.

  • Work-up: Quench the reaction by adding saturated aqueous sodium thiosulfate solution (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification and Analysis: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Determine the yield of the purified product.

Justification of Experimental Choices:

  • DMF as Solvent: DMF is a polar aprotic solvent that is suitable for many electrophilic substitution reactions and is effective at dissolving both the indoline substrate and the bromine.

  • 0 °C Reaction Temperature: This temperature is chosen to control the rate of the reaction and minimize potential side reactions.

  • Fixed Reaction Time: A fixed reaction time allows for a direct comparison of the extent of reaction and thus the relative reactivity of the different substituted indolines.

  • Sodium Thiosulfate Quench: This is a standard procedure to neutralize any unreacted bromine.

Protocol 2: Comparative N-Acylation

This protocol provides a method for comparing the nucleophilicity of the nitrogen atom in different substituted indolines via a competitive acylation reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add the substituted 2,3-dihydroindole (1.0 mmol), triethylamine (1.2 mmol), and anhydrous dichloromethane (10 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add acetyl chloride (1.0 mmol) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for a fixed time (e.g., 2 hours).

  • Work-up: Quench the reaction with water (10 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Purification and Analysis: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify by column chromatography to determine the yield.

Justification of Experimental Choices:

  • Triethylamine as Base: This tertiary amine base is used to neutralize the HCl generated during the reaction without competing as a nucleophile.

  • Dichloromethane as Solvent: A relatively non-polar, aprotic solvent that is suitable for this type of acylation.

  • Controlled Stoichiometry: Using an equimolar amount of acylating agent allows for a direct comparison of the extent of reaction between different substrates.

Conclusion

The reactivity of substituted 2,3-dihydroindoles is a predictable function of the electronic and steric properties of their substituents. Electron-donating groups activate the aromatic ring towards electrophilic substitution and enhance the nucleophilicity of the nitrogen atom, while electron-withdrawing groups have the opposite effect. These principles are fundamental to the strategic design of synthetic routes for novel indoline-based drug candidates. The provided protocols offer a framework for the systematic evaluation of the reactivity of new indoline derivatives, enabling a more rational approach to drug discovery and development.

References

  • Volkova, M. S., Efremov, A. M., Bezsonova, E. N., Tsymliakov, M. D., Maksutova, A. I., Salykina, M. A., ... & Lozinskaya, N. A. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules, 27(21), 7462. [Link]

  • Hino, T., & Nakagawa, M. (1979). BROMINATION OF 3-SUBSTITUTED INDOLES. ISOLATION AND PROPERTIES OF 3-BROMOINDOLENINES. Heterocycles, 12(6), 741-746. [Link]

  • Pramanik, M. M. D., & Ghorai, P. (2023). Tandem Reactions of Electrophilic Indoles toward Indolizines and Their Subsequent Transformations through Pd(II)-Mediated C–H Functionalization to Access Polyring-Fused N-Heterocycles. The Journal of Organic Chemistry, 88(22), 15993-16006. [Link]

  • Wang, B., Han, X., Huang, Y., Wei, W., & Lin, A. (2024). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. Journal of the American Chemical Society, 146(14), 9876-9885. [Link]

  • Zacconi, F. C., Inostroza-Rojas, A., & Pérez, P. (2023). Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. Chemistry–A European Journal, 29(52), e202301291. [Link]

  • Wang, J., Liu, Y., Zhang, Y., & Wang, B. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 63-69. [Link]

  • Dokter, A. M., & Hartwig, J. F. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. [Link]

  • Wang, H., & Gribble, G. W. (2021). Cu-Catalyzed Oxidation of C2 and C3 Alkyl-Substituted Indole via Acyl Nitroso Reagents. Organic Letters, 23(15), 5863-5867. [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. [Link]

  • Zheng, C., Liu, Y., & Ma, C. (2017). Organocatalytic Direct N-Acylation of Amides with Aldehydes under Oxidative Conditions. The Journal of Organic Chemistry, 82(13), 6940-6945. [Link]

  • Chakrabarty, M., & Khasnobis, S. (2001). Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively. Organic Letters, 3(7), 1005-1007. [Link]

  • Reddy, T. R., & Yu, J. (2015). Synthesis of 2-Oxindoles from Substituted Indoles by Hypervalent-Iodine Oxidation. European Journal of Organic Chemistry, 2015(29), 6483-6488. [Link]

  • Peduto, A., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 65(22), 15086-15114. [Link]

  • Kumar, A., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1678. [Link]

  • Kuhn, H., et al. (2023). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. International Journal of Molecular Sciences, 24(14), 11529. [Link]

  • Isom, A. L., & Isom, C. L. (2021). Electrochemical oxidation of 3-substituted indoles. Chemical Communications, 57(76), 9657-9660. [Link]

  • Kumar, A., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1678. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents are not merely pr...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents are not merely procedural afterthoughts but are fundamental to ensuring a safe laboratory environment and maintaining environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate.

Hazard Assessment and Risk Mitigation

Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate is comprised of a dihydro-indole scaffold, a class of compounds known for their wide range of biological activities.[3][4][5] Indole derivatives can act as skin, eye, and respiratory irritants.[6] Furthermore, many indole-containing molecules are designed to be biologically active, necessitating careful handling to avoid unintended exposure.[3][5] The methyl ester functional group, as seen in compounds like methyl acetate, can contribute to flammability and irritation.[7]

Given the unknown specific toxicity of this compound, a conservative approach is mandated. All waste containing Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate, including the pure compound, solutions, and contaminated labware, must be categorized and handled as hazardous chemical waste.[8]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling any waste materials containing this compound, it is imperative to be outfitted with the appropriate PPE.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with side shieldsProtects eyes from potential splashes of solutions or contact with airborne particles.
Hand Protection Nitrile rubber glovesProvides a barrier to prevent direct skin contact with the chemical.[1]
Protective Clothing A standard laboratory coatProtects skin and personal clothing from contamination.
Work Area Chemical fume hood or other well-ventilated spaceEnsures that any vapors or aerosols are safely exhausted, minimizing the risk of inhalation.[6][8]

Step-by-Step Disposal Protocol

The guiding principle for disposal is the complete containment of the chemical waste and its transfer to a licensed hazardous waste management facility. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[2]

Proper segregation at the point of generation is critical to prevent incompatible materials from mixing.

  • Solid Waste:

    • Place any unused or expired Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate directly into a designated "Hazardous Solid Waste" container.

    • Any materials contaminated with the compound, such as weighing paper, gloves, and paper towels, must also be disposed of in this container.[1]

  • Liquid Waste:

    • Collect all solutions containing Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate (e.g., from reaction workups or analytical standards) in a dedicated "Hazardous Liquid Waste" container.

    • Ensure the container is made of a chemically compatible material (e.g., borosilicate glass or high-density polyethylene) and has a secure, leak-proof screw cap.

All hazardous waste containers must be managed in accordance with EPA regulations and institutional policies.

  • Labeling: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added. The label must include:

    • The full chemical name: "Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate" and any other constituents.

    • The approximate concentrations of each component.

    • The date accumulation started.

  • Storage:

    • Keep waste containers tightly closed at all times, except when adding waste.

    • Store the containers in a designated satellite accumulation area within the laboratory, away from ignition sources.[9]

cluster_generation Waste Generation Point cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal Path Solid Solid Waste (e.g., contaminated gloves, paper) SolidContainer Labeled 'Hazardous Solid Waste' Container Solid->SolidContainer Segregate Liquid Liquid Waste (e.g., solutions, reaction mixtures) LiquidContainer Labeled 'Hazardous Liquid Waste' Container Liquid->LiquidContainer Segregate EHS Arrange Pickup with Institutional EHS or Licensed Disposal Vendor SolidContainer->EHS LiquidContainer->EHS

Fig 1. Waste Disposal Workflow

Empty containers that previously held Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate must be thoroughly decontaminated before they can be disposed of as non-hazardous waste.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[1]

  • Deface Label: Completely remove or obliterate the original label on the container.

  • Final Disposal: Once decontaminated and with the label removed, the container can typically be disposed of in the appropriate glass or plastic recycling bin.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a prepared response is essential to mitigate harm.

  • Minor Spill (contained, small quantity):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, absorb the spill with an inert material such as vermiculite or sand.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[10]

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Major Spill (large quantity, uncontained, or in a public area):

    • Evacuate the area immediately.

    • Alert your supervisor and contact your institution's emergency response team (e.g., Environmental Health and Safety).

    • Prevent entry into the affected area.

Spill Spill Occurs Assess Assess Spill Size & Location Spill->Assess IsMinor Is it a Minor Spill? (Small, Contained) Assess->IsMinor CleanUp 1. Alert Area Personnel 2. Don Full PPE 3. Absorb with Inert Material 4. Collect as Hazardous Waste 5. Decontaminate Area IsMinor->CleanUp Yes Evacuate 1. Evacuate Immediate Area 2. Notify Supervisor 3. Call Institutional Emergency Response 4. Secure the Area IsMinor->Evacuate No

Sources

Handling

Personal protective equipment for handling Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate

As drug development professionals and synthetic chemists, handling specialized intermediates requires a proactive, evidence-based approach to laboratory safety. Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate (CAS: 1263284-1...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and synthetic chemists, handling specialized intermediates requires a proactive, evidence-based approach to laboratory safety. Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate (CAS: 1263284-16-7) is a valuable indoline-derived building block used in advanced pharmaceutical synthesis [1]. Because highly specific toxicological profiles for niche intermediates are often under-documented, we must apply structural alerts and read-across methodologies from the parent indoline scaffold to design a robust Personal Protective Equipment (PPE) and operational strategy.

This guide provides the authoritative causality behind our safety recommendations, ensuring your laboratory protocols are both scientifically sound and self-validating.

Hazard Assessment & Mechanistic Causality

To understand why specific PPE is required, we must analyze the chemical structure. This compound features a reduced indole (indoline) ring system and an acetate ester moiety.

Based on the toxicological data of the parent indoline (CAS: 496-15-1), these derivatives are classified as Category 2 Skin and Eye Irritants and Category 3 Specific Target Organ Toxicants (STOT SE 3) affecting the respiratory tract[2]. The secondary amine in the indoline ring can act as a nucleophile, potentially causing sensitization upon repeated dermal exposure. Furthermore, aerosolization of the compound can lead to severe mucosal irritation in the respiratory tract [3].

ToxicityMechanism Exposure Dermal/Inhalation Exposure (Indoline Derivative) Nucleophilic Secondary Amine Reactivity (Nucleophilic Attack) Exposure->Nucleophilic Hydrolysis Ester Hydrolysis (Metabolic Cleavage) Exposure->Hydrolysis Sensitization Protein Binding (Skin Sensitization / H315) Nucleophilic->Sensitization Covalent adducts Irritation Mucosal Irritation (Respiratory / H335) Nucleophilic->Irritation Local pH changes Hydrolysis->Irritation Acidic byproducts

Caption: Mechanistic pathway of indoline derivative toxicity and mucosal irritation.

Quantitative Hazard Summary
Property / HazardExtrapolated ClassificationCausality / Structural Alert
Molecular Weight 191.23 g/mol C11H13NO2[1]
Skin Corrosion/Irritation Category 2 (H315)Secondary amine nucleophilicity [2]
Serious Eye Damage Category 2 (H319)Direct mucosal reactivity [2]
Respiratory Toxicity STOT SE 3 (H335)Aerosolized particulate irritation [3]

Personal Protective Equipment (PPE) Matrix

Do not treat this compound as a benign organic solid. The following PPE matrix is engineered to break the exposure pathways identified above.

Protection ZoneRequired PPE SpecificationScientific Justification
Ocular (Eyes) ANSI Z87.1 tight-fitting, indirectly vented safety goggles.Protects against micro-aerosolized dust during weighing and solvent splashes during dissolution. Standard safety glasses are insufficient for H319 hazards.
Dermal (Hands) 100% Nitrile gloves (Minimum 0.11 mm thickness). Double-gloving recommended.Nitrile provides superior chemical resistance against amines and esters compared to latex, preventing H315 dermal sensitization.
Dermal (Body) Flame-resistant (FR), fully buttoned laboratory coat with knit cuffs.Prevents particulate accumulation on forearms and protects against static discharge during handling.
Respiratory Handled strictly within a certified Chemical Fume Hood (Face velocity >100 fpm).Mitigates STOT SE 3 respiratory risks. If a hood fails, an N95 or P100 particulate respirator is the immediate backup [3].

Operational Workflow & Handling Protocols

Every step in handling Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate must be a self-validating system. Follow this methodology to ensure containment and purity.

OperationalWorkflow Step1 1. PPE & Fume Hood Setup Step2 2. Anti-Static Weighing Step1->Step2 Face velocity >100 fpm Step3 3. Solvent Dissolution Step2->Step3 Minimizes aerosolization Step4 4. Reaction Execution Step3->Step4 Closed system transfer Step5 5. Decontamination Step4->Step5 Quench & clean

Caption: Step-by-step operational workflow for handling indoline derivatives.

Step-by-Step Methodology
  • Environmental Verification: Ensure the chemical fume hood is operational.

    • Validation Checkpoint: Check the digital airflow monitor; it must read between 80-120 feet per minute (fpm).

  • Static Mitigation: Indoline derivatives can generate static charge. Wipe the exterior of the reagent bottle and the weighing spatula with an anti-static cloth.

  • Weighing & Aliquoting: Transfer the required mass into a pre-tared, sealable vial using a static-free micro-spatula.

    • Validation Checkpoint: Ensure the analytical balance reads stable within 5 seconds; continuous drift indicates air currents that are actively aerosolizing the compound.

  • In-Hood Dissolution: Add the reaction solvent (e.g., DCM, DMF, or Methanol) directly to the vial inside the fume hood. Seal the vial before removing it from the hood.

    • Validation Checkpoint: Visual inspection must confirm a clear solution with no undissolved particulates before the vessel is transferred to the benchtop reactor.

Spill Management & Disposal Plan

Indoline derivatives are harmful to aquatic environments and must be kept out of municipal drains.

SpillResponse Detect Spill Detected Assess Assess Volume Detect->Assess Major Major Spill (>50g/mL) Evacuate & Call EHS Assess->Major High risk Minor Minor Spill (<50g/mL) Don N95 & Double Glove Assess->Minor Low risk Contain Apply Inert Absorbent Minor->Contain Dispose Seal in HazMat Container Contain->Dispose

Caption: Logical decision tree for indoline derivative spill management.

Immediate Spill Response
  • Isolate: If spilled outside a hood, immediately instruct personnel to step back to avoid inhalation of dust/aerosols.

  • Contain: Cover the spill with an inert, damp absorbent material (e.g., vermiculite or sand dampened with water) to suppress dust generation. Do NOT sweep dry powder [3].

  • Collect: Use a non-sparking scoop to transfer the absorbed mixture into a heavy-duty, sealable hazardous waste bag.

  • Decontaminate: Wash the spill surface with a 5% mild acidic solution (like dilute acetic acid) to neutralize residual amines, followed by soap and water.

Waste Disposal Protocol
  • Segregation: Dispose of all contaminated consumables (gloves, weigh boats, paper towels) in solid hazardous waste containers. Do not mix with strong oxidizing agents, as indoline derivatives can undergo exothermic degradation [2].

  • Liquid Waste: Collect reaction filtrates and solvent washes in designated halogenated or non-halogenated organic waste carboys, clearly labeled with "Contains Indoline Derivatives."

References

  • Chemsrc Database. "CAS#:1263284-16-7 | Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate." Chemsrc. Available at:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate
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